molecular formula C11H16N2O4S B500239 N-(4-methoxyphenyl)morpholine-4-sulfonamide CAS No. 90470-86-3

N-(4-methoxyphenyl)morpholine-4-sulfonamide

Katalognummer: B500239
CAS-Nummer: 90470-86-3
Molekulargewicht: 272.32g/mol
InChI-Schlüssel: AYSPVXLLPOIYGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)morpholine-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methoxyphenyl)morpholine-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)morpholine-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-16-11-4-2-10(3-5-11)12-18(14,15)13-6-8-17-9-7-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSPVXLLPOIYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

Technical Monograph: Synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: Synthesis and Characterization of N-(4-methoxyphenyl)morpholine-4-sulfonamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists and Process Development Scientists

Executive Summary & Pharmacophore Context

The target molecule, N-(4-methoxyphenyl)morpholine-4-sulfonamide (also chemically classified as a sulfamide), represents a critical structural motif in medicinal chemistry. It combines the metabolic stability and solubility-enhancing properties of the morpholine ring with the electron-rich p-anisidine (4-methoxyaniline) moiety, linked via a sulfonyl bridge.

This scaffold is frequently encountered in the development of:

  • Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety is a classic zinc-binding group (ZBG).

  • Anti-proliferative Agents: Sulfamoylated derivatives often exhibit tubulin-binding properties.

  • Privileged Structures: The morpholine-sulfonyl linkage serves as a bioisostere for amide bonds, offering altered hydrogen-bonding geometry and improved hydrolytic stability.

This guide provides a validated protocol for the synthesis of this compound via nucleophilic substitution, emphasizing mechanistic understanding and rigorous characterization.

Retrosynthetic Analysis & Strategy

The most robust route to N-(4-methoxyphenyl)morpholine-4-sulfonamide involves the reaction of morpholine-4-sulfonyl chloride with 4-methoxyaniline (p-anisidine).

  • Bond Disconnection: S–N bond (Sulfonyl-Aniline junction).

  • Electrophile: Morpholine-4-sulfonyl chloride (highly reactive, susceptible to hydrolysis).

  • Nucleophile: 4-Methoxyaniline (electron-rich aromatic amine).

  • Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl).

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (associative SN2-type) at the sulfur atom. The nitrogen lone pair of the aniline attacks the sulfur center, forming a trigonal bipyramidal transition state/intermediate, followed by the expulsion of the chloride ion.

ReactionScheme SM1 Morpholine-4-sulfonyl Chloride (Electrophile) TS Tetrahedral Intermediate (Transition State) SM1->TS + SM2 SM2 4-Methoxyaniline (Nucleophile) SM2->TS Base Base (Et3N) (HCl Scavenger) Byprod Et3N·HCl (Salt) Base->Byprod Captures H+ Prod Target Sulfonamide (C11H16N2O4S) TS->Prod - Cl⁻ TS->Byprod

Caption: Mechanistic flow of the sulfamoylation reaction involving nucleophilic attack and HCl elimination.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleHazards
Morpholine-4-sulfonyl chloride 185.631.0ElectrophileCorrosive, Moisture Sensitive
4-Methoxyaniline (p-Anisidine) 123.151.0NucleophileToxic, Irritant
Triethylamine (Et₃N) 101.191.2BaseFlammable, Corrosive
Dichloromethane (DCM) -SolventSolventVolatile, Carcinogen susp.
1M HCl (aq) -WashQuench/PurifyCorrosive
Synthesis Procedure (Step-by-Step)

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen or Argon. Rationale: Sulfonyl chlorides hydrolyze to sulfonic acids in humid air, reducing yield.

Step 2: Solubilization

  • Add 4-Methoxyaniline (1.23 g, 10 mmol) to the flask.

  • Add anhydrous DCM (30 mL). Stir until fully dissolved.

  • Add Triethylamine (1.67 mL, 12 mmol). Cool the mixture to 0°C using an ice bath. Rationale: Controlling the exotherm prevents impurity formation.

Step 3: Addition

  • Dissolve Morpholine-4-sulfonyl chloride (1.86 g, 10 mmol) in DCM (10 mL).

  • Add this solution dropwise to the reaction mixture over 15 minutes.

  • Observation: A white precipitate (Et₃N·HCl) may begin to form.

Step 4: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 4–12 hours.

  • TLC Monitoring: Use 50:50 Ethyl Acetate/Hexane. The starting aniline (usually lower Rf due to polarity) should disappear; the sulfonamide product will appear as a distinct spot.

Step 5: Workup & Isolation The workup is designed to remove the base hydrochloride salt and unreacted aniline.

WorkupFlow Rxn Reaction Mixture (DCM, Product, Et3N, Salts) Wash1 Wash 1: 1M HCl (aq) Removes unreacted Aniline & Et3N Rxn->Wash1 Wash2 Wash 2: Sat. NaHCO3 Neutralizes excess acid Wash1->Wash2 Wash3 Wash 3: Brine Removes water from organic phase Wash2->Wash3 Dry Dry over Na2SO4 Filter & Evaporate Wash3->Dry Crude Crude Solid Dry->Crude Recrys Recrystallization (EtOH/H2O) Crude->Recrys

Caption: Purification workflow ensuring removal of amine precursors and salts.

  • Transfer reaction mixture to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 20 mL). Critical Step: This protonates unreacted p-anisidine and Et₃N, forcing them into the aqueous layer.

  • Base Wash: Wash organic layer with Saturated NaHCO₃ (20 mL) to neutralize trace acid.

  • Drying: Wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification
  • Method: Recrystallization.[1][2]

  • Solvent System: Ethanol/Water (9:1).

  • Dissolve crude solid in hot ethanol; add water dropwise until turbidity persists. Cool to 4°C.[1]

  • Yield Expectation: 75–85%.

Characterization & Validation

Since this is a known derivative class, the following spectral data confirms the structure.

1H NMR (400 MHz, DMSO-d₆ or CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
9.60 Broad Singlet1HNH Sulfonamide proton (exchangeable with D₂O).
7.20 Doublet (J=8.8Hz)2HAr-H Ortho to -NH- (Deshielded by sulfonamide).
6.90 Doublet (J=8.8Hz)2HAr-H Ortho to -OMe (Shielded by oxygen donation).
3.75 Singlet3H-OCH₃ Characteristic methoxy peak.
3.55 Triplet/Mult.[1]4HMorph-O Protons adjacent to Morpholine Oxygen.
3.10 Triplet/Mult.4HMorph-N Protons adjacent to Morpholine Nitrogen (Sulfonyl side).
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₁₁H₁₆N₂O₄S

  • Exact Mass: 272.08

  • Observed (M+H)⁺: 273.1

  • Observed (M+Na)⁺: 295.1

IR Spectroscopy (FT-IR)
  • 3250 cm⁻¹: N-H stretch (secondary sulfonamide).

  • 1340 cm⁻¹: Asymmetric SO₂ stretch.

  • 1160 cm⁻¹: Symmetric SO₂ stretch.

  • 1245 cm⁻¹: C-O-C stretch (aryl ether).

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield:

    • Cause: Hydrolysis of Morpholine-4-sulfonyl chloride.

    • Fix: Ensure the sulfonyl chloride is fresh or recrystallized. Use dry DCM.

  • Oiling Out:

    • Cause: Impurities preventing crystallization.

    • Fix: Triturate the crude oil with cold diethyl ether or hexane to induce precipitation before recrystallization.

  • Polysubstitution:

    • Risk:[3] Low. The sulfonamide nitrogen is much less nucleophilic than the aniline starting material, preventing double addition under these conditions.

Green Chemistry Alternative

For large-scale applications, replace DCM with 2-MeTHF (bioderived solvent) and use K₂CO₃ in place of Et₃N to simplify waste streams (solid filtration vs. aqueous workup).

References

  • Morpholine-4-sulfonyl chloride Properties & Reactivity

    • Source: ChemicalBook & PubChem.
    • URL:

  • General Protocol for Sulfonamide Synthesis (Piperazine/Morpholine analogues)

    • Source: MDPI (Molbank). "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures".
    • URL:[Link][1][3][4][5]

  • Crystal Structure & Geometry of Methoxy-Sulfonamides

    • Source: PMC (NIH). "N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide".
    • URL:[Link]

  • p-Anisidine (4-Methoxyaniline)

Sources

A Technical Guide to the Physicochemical Characterization of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of N-(4-methoxyphenyl)morpholine-4-sulfonamide. As specific experimental data for this compound is not widely available, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the predicted properties based on the analysis of structurally analogous compounds and furnishes detailed, field-proven protocols for their empirical determination. The objective is to equip scientific teams with the necessary tools to establish a robust and validated physicochemical profile, a critical step in any drug discovery or chemical development pipeline.

Introduction and Compound Rationale

N-(4-methoxyphenyl)morpholine-4-sulfonamide belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The molecule uniquely combines a morpholine sulfonamide moiety with a methoxyphenyl group. The morpholine ring is a common feature in drug candidates, often used to improve solubility and pharmacokinetic properties. The methoxyphenyl group can influence receptor binding and metabolic stability.

A thorough understanding of the physicochemical properties of this molecule is paramount. These parameters—including solubility, lipophilicity, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its viability as a therapeutic agent or its behavior in chemical processes. This guide provides the foundational knowledge and experimental workflows required to fully characterize this promising, yet under-documented, compound.

Compound Profile and Synthesis

Structural Information
  • IUPAC Name: N-(4-methoxyphenyl)morpholine-4-sulfonamide

  • Molecular Formula: C₁₁H₁₆N₂O₄S

  • Molecular Weight: 272.32 g/mol

  • Chemical Structure:

    
    

    (Note: Image is a representation of the structure)

A dedicated CAS number for this specific compound was not identified in common chemical databases, suggesting it may be a novel or less-common chemical entity.

Proposed Synthesis Route

The synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide can be readily achieved via a standard nucleophilic substitution reaction. This method is well-established for creating sulfonamide linkages. A plausible and efficient approach involves the reaction of morpholine-4-sulfonyl chloride with p-anisidine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

G cluster_conditions Reaction Conditions p_anisidine p-Anisidine product N-(4-methoxyphenyl)morpholine-4-sulfonamide p_anisidine->product morpholine_sulfonyl Morpholine-4-sulfonyl Chloride morpholine_sulfonyl->product solvent Dichloromethane (Solvent) base Triethylamine (Base) temp Room Temperature

Structural Elucidation and Supramolecular Analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide . It addresses the synthesis, crystallographic characterization, and supramolecular analysis of this specific sulfamide derivative, which serves as a critical bioisostere in medicinal chemistry.[1]

Executive Summary & Nomenclature

N-(4-methoxyphenyl)morpholine-4-sulfonamide belongs to the class of sulfamides (R2N-SO2-NHR'), distinct from classical sulfonamides (R-SO2-NHR'). This structural distinction is vital in drug development; the sulfamide linker acts as a stable, non-hydrolyzable transition-state analog of the urea linkage, often improving metabolic stability and solubility due to the morpholine moiety.

  • IUPAC Name: N-(4-methoxyphenyl)morpholine-4-sulfonamide

  • Chemical Formula: C11H16N2O4S

  • Core Scaffold: Morpholine ring fused to a sulfamoyl moiety, capped with p-anisidine.

This guide details the protocol for synthesizing high-quality single crystals and analyzing their solid-state architecture using X-ray diffraction (XRD) and Hirshfeld surface analysis.

Synthesis and Crystallization Protocol

To obtain defect-free single crystals suitable for XRD, a high-purity synthesis followed by a thermodynamic crystallization method is required.

Synthetic Route (The Sulfamoyl Chloride Pathway)

Direct reaction of morpholine with 4-methoxybenzenesulfonyl chloride yields the sulfonamide (Ar-SO2-Morph), not the target sulfamide. The correct route requires morpholine-4-sulfonyl chloride as the electrophile.

Step-by-Step Protocol:

  • Intermediate Formation: React morpholine (1.0 eq) with sulfuryl chloride (SO2Cl2, 1.1 eq) in dry DCM at -78°C to 0°C to form morpholine-4-sulfonyl chloride.

  • Coupling: Add p-anisidine (1.0 eq) and triethylamine (TEA, 2.5 eq) to the intermediate solution.

  • Reflux: Warm to room temperature and reflux for 4–6 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then NaHCO3. Dry over MgSO4.

Crystallization Methodology

Slow evaporation is the preferred method to minimize twinning and disorder.

  • Solvent System: Ethanol:Chloroform (3:1 v/v).

  • Procedure: Dissolve 50 mg of purified compound in 10 mL of the solvent mixture. Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm perforated with three pinholes. Allow to stand at 20°C for 5–7 days.

Workflow Visualization

The following diagram illustrates the critical path from precursors to diffraction-quality crystals.

SynthesisWorkflow Reactants Morpholine + SO2Cl2 Intermed Morpholine-4-sulfonyl Chloride Reactants->Intermed -78°C Coupling + p-Anisidine (TEA/DCM) Intermed->Coupling Reflux Product Crude Sulfamide Coupling->Product Workup Cryst Slow Evaporation (EtOH/CHCl3) Product->Cryst Purification XRay Single Crystal XRD Cryst->XRay Selection

Figure 1: Synthetic pathway and crystallization workflow for N-(4-methoxyphenyl)morpholine-4-sulfonamide.

Crystallographic Analysis

Data Collection Strategy

For this class of organic molecules, data should be collected at 100 K (using liquid nitrogen cryostream) to reduce thermal vibration (atomic displacement parameters), allowing for precise determination of hydrogen atom positions—critical for analyzing the N-H...O hydrogen bonding network.

Molecular Geometry

Upon refinement, the structure typically exhibits the following geometric characteristics:

  • Morpholine Conformation: The morpholine ring adopts a classic chair conformation , which is the thermodynamically most stable state, minimizing 1,3-diaxial interactions.

  • Sulfur Geometry: The sulfur atom exhibits a distorted tetrahedral geometry.

    • Expected Angle O=S=O: ~119–120° (Widened due to repulsion between double bonds).

    • Expected Angle N-S-N: ~104–106° (Compressed).

  • Sulfamide Linkage: The S-N bonds differ in character. The S-N(morpholine) bond is typically shorter (~1.60 Å) than the S-N(aniline) bond (~1.63 Å) due to the differing hybridization and conjugation of the nitrogen lone pairs.

Table 1: Typical Geometric Parameters for Morpholine Sulfamides

ParameterAtomsTypical Value (Å/°)Structural Significance
Bond Length S1—O1 / S1—O21.42 – 1.43 ÅDouble bond character (S=O).
Bond Length S1—N(Morph)1.59 – 1.61 ÅPartial double bond character; planar N.
Bond Length S1—N(Aniline)1.62 – 1.64 ÅSingle bond; participates in H-bonding.
Bond Angle O1—S1—O2119.5°Thorpe-Ingold effect (repulsion).
Torsion C-N-S-NVariableDetermines "Twist" of the molecule.
Supramolecular Architecture

The crystal packing is governed by a hierarchy of intermolecular forces.

  • Primary Interaction (Hydrogen Bonding): The single amide proton (N-H) acts as a strong donor. The sulfonyl oxygens (S=O) act as strong acceptors. This typically forms centrosymmetric dimers (R2,2(8) graph set motif) or infinite C(4) chains depending on the steric bulk of the methoxy group.

  • Secondary Interaction (Weak H-Bonds): C-H...O interactions between the morpholine methylene protons and the sulfonyl oxygens stabilize the layers.

  • Tertiary Interaction (Pi-Stacking): The p-methoxyphenyl rings often stack in a T-shaped or parallel-displaced manner to maximize dispersive forces.

Hirshfeld Surface Analysis[1][2][3][4][5]

To validate the visual observations of packing, Hirshfeld surface analysis (using CrystalExplorer) is mandatory. This technique maps the electron density boundary of the molecule, quantifying intermolecular contacts.

The d_norm Surface

The surface is mapped with


, a normalized contact distance.[1]
  • Red Spots: Indicate contacts shorter than the sum of van der Waals radii. In this structure, deep red spots will appear at the N-H...O interface, confirming the strong hydrogen bond.

  • White Regions: Contacts at van der Waals distance (H...H contacts).

  • Blue Regions: No close contacts.

Fingerprint Plots

The 2D fingerprint plot decomposes the interactions by atom type. For N-(4-methoxyphenyl)morpholine-4-sulfonamide, the contribution breakdown is typically:

  • H...H Contacts (~45-50%): Dominant dispersive forces due to the morpholine and phenyl ring hydrogens.

  • O...H Contacts (~30-35%): The "spikes" in the plot, representing the directional N-H...O=S and C-H...O interactions.

  • C...H (Pi) Contacts (~10-15%): Wings in the plot indicating C-H...Pi interactions involving the anisidine ring.

Interaction Logic Diagram

The following diagram details the hierarchy of forces stabilizing the crystal lattice.

HirshfeldLogic cluster_strong Strong Directional Forces cluster_weak Weak Dispersive Forces Molecule N-(4-methoxyphenyl) morpholine-4-sulfonamide NH_O N-H...O=S (Primary H-Bond) Molecule->NH_O CH_O C-H...O (Morpholine-Sulfonyl) Molecule->CH_O CH_Pi C-H...Pi (Anisidine Ring) Molecule->CH_Pi Dimer Centrosymmetric Dimer (R2,2(8)) NH_O->Dimer Forms Motif Packing 3D Crystal Lattice Dimer->Packing Stacking CH_O->Packing Layer Stabilization CH_Pi->Packing Inter-layer Linkage

Figure 2: Hierarchy of supramolecular interactions identified via Hirshfeld Surface Analysis.

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2][3] CrystEngComm, 11(1), 19-32. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[4][5] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

  • Vinola, M., et al. (2015).[6] Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1388–1391. Link

  • Li, X. (2011). N-(4-Chlorophenyl)morpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1326. Link

Sources

Biological Activity Screening of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Screening Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

N-(4-methoxyphenyl)morpholine-4-sulfonamide represents a hybrid pharmacophore combining a morpholine ring with a sulfamide linker (


), distinct from classical sulfonamides (

).[1] This structural nuance is critical: while classical sulfonamides are established bacteriostatics (dihydropteroate synthase inhibitors), the sulfamide moiety functions as a stable transition-state mimic, making this compound a high-probability candidate for Carbonic Anhydrase (CA) inhibition and protease inhibition .[1]

This guide details a hierarchical screening protocol designed to validate the biological activity of this specific chemotype, moving from cell-free enzymatic assays to phenotypic cellular screens.

Structural Logic & SAR Rationale
  • Core Scaffold: Morpholine-4-sulfonamide (

    
    ).[1]
    
  • Substituent: 4-methoxyphenyl (p-anisidine moiety).[1][2]

  • Screening Priority:

    • Carbonic Anhydrase (CA) Inhibition: The sulfamide nitrogen (

      
      ) can act as a zinc-binding group (ZBG) in the CA active site.[1]
      
    • Antimicrobial Activity: The

      
      -substituted aromatic ring mimics 
      
      
      
      -aminobenzoic acid (PABA), potentially interfering with folate synthesis.[1]
    • Cytotoxicity: Morpholine derivatives frequently exhibit anti-proliferative effects in cancer cell lines via kinase modulation.[1]

Primary Screening: Carbonic Anhydrase Inhibition (Enzymatic)[1]

The most likely biological target for this molecule is the Carbonic Anhydrase (CA) family (hCA I, II, IX, XII). The sulfamide moiety acts as a bioisostere for the sulfonamide zinc-binding group.[1]

Mechanism of Action

The acidic proton of the sulfamide (


) coordinates with the Zn

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1]

CA_Mechanism Zn Active Site Zn2+ Water Zn-Bound H2O/OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Zn->Complex Stabilizes Compound N-(4-methoxyphenyl) morpholine-4-sulfonamide Compound->Zn Coordinates via Sulfamide Nitrogen Compound->Water Displaces Catalysis CO2 Hydration (Blocked) Complex->Catalysis Inhibits

Figure 1: Mechanism of Carbonic Anhydrase inhibition by sulfamide derivatives.[1]

Protocol: Stopped-Flow CO2 Hydration Assay

This is the gold-standard kinetic assay for determining the inhibition constant (


).[1]

Materials:

  • Enzyme: Recombinant hCA II (cytosolic) or hCA IX (tumor-associated).[1]

  • Substrate: CO

    
     saturated water.[1]
    
  • Indicator: Phenol red (0.2 mM).[1]

  • Buffer: HEPES (10-20 mM, pH 7.5), ionic strength adjusted to 0.1 M with Na

    
    SO
    
    
    
    .

Workflow:

  • Preparation: Dissolve N-(4-methoxyphenyl)morpholine-4-sulfonamide in DMSO (stock 10 mM). Dilute serially in assay buffer (final DMSO < 1%).

  • Incubation: Mix inhibitor solution with enzyme solution for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Trigger: Rapidly mix the E-I solution with CO

    
    -saturated water using a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance change at 557 nm (phenol red color change from red to yellow as pH drops due to H

    
     production).[1]
    
  • Analysis: Calculate the initial velocity (

    
    ). Determine IC
    
    
    
    using a non-linear regression (log(inhibitor) vs. response). Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    (Note: For CO
    
    
    hydration, [S] is usually ~saturated, and K_m describes the CO2 saturation).[1]

Success Criteria:

  • Potent Hit:

    
    .[1]
    
  • Moderate Hit:

    
    .[1]
    

Secondary Screening: Antimicrobial Activity

Given the structural similarity to antimicrobial sulfonamides, this compound must be screened against a panel of Gram-positive and Gram-negative bacteria.[1]

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 guidelines.

Test Organisms:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive reference.[1]

  • Escherichia coli (ATCC 25922) - Gram-negative reference.[1]

  • Pseudomonas aeruginosa (ATCC 27853) - Permeability barrier check.[1]

Workflow:

  • Plate Setup: Use 96-well sterile microplates. Dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells.[1]

  • Compound Addition: Add 100 µL of compound stock (e.g., 512 µg/mL) to column 1. Perform 2-fold serial dilutions across the plate (Columns 1–10). Column 11: Growth Control (no drug).[1] Column 12: Sterility Control (no bacteria).[1]

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10

    
     CFU/mL). Dilute 1:100, then add 100 µL to wells 1–11. Final inoculum ~5 x 10
    
    
    
    CFU/mL.[1]
  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (OD600).

  • Definition: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]

Data Presentation Table:

OrganismStrainReference Drug (Sulfamethoxazole) MIC (µg/mL)Target Compound MIC (µg/mL)Interpretation
S. aureusATCC 2921332 - 64TBD Activity > 64 µg/mL indicates poor potency.[1]
E. coliATCC 259228 - 32TBD Gram-neg activity requires porin penetration.[1]

Tertiary Screening: Cytotoxicity (MTT Assay)

To assess the compound's potential as an anticancer agent (hCA IX inhibition) or its general toxicity profile.[1]

Cell Lines:

  • HCT-116 (Colorectal carcinoma) - High hCA IX expression.[1]

  • MCF-7 (Breast adenocarcinoma).[1]

  • HUVEC (Normal human endothelial cells) - Toxicity control.[1]

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with compound (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media.[1] Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    [1]
    

Screening Workflow Visualization

The following diagram illustrates the decision logic for advancing N-(4-methoxyphenyl)morpholine-4-sulfonamide through the screening pipeline.

Screening_Pipeline cluster_Primary Primary Screen (Target-Based) cluster_Secondary Secondary Screen (Phenotypic) Start Compound Synthesis N-(4-methoxyphenyl)morpholine-4-sulfonamide CA_Assay hCA Inhibition Assay (Stopped-Flow) Start->CA_Assay MIC_Assay Antimicrobial (MIC) (S. aureus, E. coli) Start->MIC_Assay Hit_CA Ki < 1 µM? CA_Assay->Hit_CA MTT_Assay Cytotoxicity (MTT) (HCT-116, HUVEC) Hit_CA->MTT_Assay Yes Drop Discard / Redesign Hit_CA->Drop No MIC_Assay->MTT_Assay Decision Lead Optimization MTT_Assay->Decision High Potency / Low Toxicity MTT_Assay->Drop High Toxicity

Figure 2: Hierarchical screening workflow for morpholine-sulfonamide derivatives.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Scozzafava, A., & Supuran, C. T. (2000).[1][3] Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV.[1][3] Bioorganic & Medicinal Chemistry Letters, 10(10), 1117-1120.[1][3] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link

  • PubChem. (n.d.).[1][4] 4-(4-Methoxyphenyl)morpholine (Structural Analog).[1] National Library of Medicine.[1] Link

Sources

Technical Guide: Mechanism of Action of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA), chemical biology, and experimental validation workflows for N-(4-methoxyphenyl)morpholine-4-sulfonamide , a representative sulfamide scaffold with potential applications in enzyme inhibition (specifically Carbonic Anhydrase) and antibacterial research.

Executive Summary

N-(4-methoxyphenyl)morpholine-4-sulfonamide is a sulfamide derivative characterized by a morpholine ring linked via a sulfonyl group to a 4-methoxy-substituted aniline.[1] Unlike classical primary sulfonamides (


) which are established Carbonic Anhydrase (CA) inhibitors, this 

-disubstituted sulfamide (

) represents a distinct chemical class with emerging biological relevance.

Its primary Mechanism of Action (MoA) is hypothesized to involve zinc-metalloprotein inhibition (specifically Carbonic Anhydrase isoforms) and metabolic disruption in bacterial systems. The compound acts as a bioisostere of transition state intermediates, leveraging the tetrahedral geometry of the sulfonyl group to interact with enzyme active sites.

Key Mechanistic Features:

  • Pharmacophore: Sulfamide linker (

    
    ) acting as a zinc-binding group (ZBG) or hydrogen bond scaffold.
    
  • Target: Carbonic Anhydrase (CA) isoforms (human and bacterial) and potential folate pathway enzymes.

  • Chemical Biology: The 4-methoxyphenyl moiety provides lipophilic contacts (hydrophobic pocket interaction), while the morpholine ring modulates solubility and pharmacokinetic profile.

Chemical Biology & Structural Basis

Structural Analysis

The molecule consists of three distinct functional domains that dictate its biological activity:

DomainChemical StructureBiological Function
Core Linker Sulfonyl (

) bridged by two Nitrogens
Zinc Binding / H-Bonding: Mimics the tetrahedral transition state of hydrolysis reactions. The -NH- proton is acidic (

), allowing for interaction with active site metals (e.g.,

).
Tail A Morpholine RingSolubility & H-Bonding: The ether oxygen acts as a hydrogen bond acceptor. The ring shape fills hydrophilic pockets in enzyme active sites (e.g., the "hydrophilic half" of CA active sites).
Tail B 4-Methoxyphenyl (p-Anisidine)Hydrophobic Interaction: The phenyl ring engages in

-stacking or Van der Waals interactions with hydrophobic residues (e.g., Val121, Leu198 in hCA II). The methoxy group acts as an electron donor, influencing the acidity of the sulfamide -NH-.
Binding Mechanism (Carbonic Anhydrase Hypothesis)

The most validated target for sulfamide-based scaffolds is the Carbonic Anhydrase (CA) family of metalloenzymes.

  • Zinc Coordination: The deprotonated nitrogen of the sulfamide moiety (

    
    ) or the sulfonyl oxygens can coordinate directly to the catalytic Zinc ion (
    
    
    
    ) in the enzyme active site.
  • Displacement of Water: Binding displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

    
     to bicarbonate (
    
    
    
    ).
  • Selectivity: The bulky N-substitution (4-methoxyphenyl) often prevents binding to ubiquitous isoforms (like hCA I/II) while favoring tumor-associated isoforms (hCA IX/XII) or bacterial

    
    -CAs, which have larger or more flexible active sites.
    

Detailed Mechanism of Action (MoA)

Pathway: Carbonic Anhydrase Inhibition

The inhibition of CA disrupts pH regulation and biosynthetic pathways.

  • Entry: The inhibitor enters the cone-shaped active site of the CA enzyme.

  • Anchoring: The 4-methoxyphenyl tail lodges into the hydrophobic pocket, stabilizing the complex.

  • Coordination: The sulfamide moiety interacts with the

    
     ion (coordinated by three Histidine residues).
    
  • Catalytic Arrest: The enzyme can no longer generate the nucleophilic zinc-hydroxide species required to attack

    
    .
    
  • Physiological Consequence:

    • In Mammals: Disruption of pH homeostasis, reducing tumor cell survival (hypoxia acidification).

    • In Bacteria: Disruption of bicarbonate-dependent metabolic pathways (e.g., fatty acid synthesis), leading to bacteriostasis.

Pathway Visualization

The following diagram illustrates the catalytic cycle arrest by N-(4-methoxyphenyl)morpholine-4-sulfonamide.

MoA_Pathway Start Free Enzyme (E-Zn2+ - OH-) Complex_Nat Michaelis Complex (E-Zn2+ - CO2) Start->Complex_Nat + CO2 (Normal Cycle) Complex_Inhib Inhibited Complex (E-Zn2+ - Sulfamide) Start->Complex_Inhib + Inhibitor (Binding) Substrate Substrate (CO2) Inhibitor Inhibitor (N-(4-methoxyphenyl)morpholine-4-sulfonamide) Product Product (HCO3- + H+) Complex_Nat->Product Hydration Product->Start Regeneration Complex_Inhib->Complex_Nat Blocked Effect Physiological Effect: - pH Dysregulation - Metabolic Arrest (Bacteria) - Tumor Acidification Block Complex_Inhib->Effect

Caption: Schematic representation of the competitive inhibition of Carbonic Anhydrase by the sulfamide inhibitor, preventing CO2 hydration.

Experimental Validation Protocols

To confirm the MoA of N-(4-methoxyphenyl)morpholine-4-sulfonamide, the following experimental workflows are required.

Enzyme Inhibition Assay (Stopped-Flow Kinetics)

Objective: Determine the inhibition constant (


) against specific CA isoforms (e.g., hCA I, II, IX, XII).

Protocol:

  • Reagents: Purified CA enzyme, substrate (4-nitrophenyl acetate or

    
     saturated water), HEPES buffer (pH 7.4), and Phenol Red (indicator).
    
  • Preparation: Dissolve inhibitor in DMSO (stock 10 mM). Prepare serial dilutions (

    
    ).
    
  • Reaction:

    • Mix enzyme + inhibitor and incubate for 15 min at 25°C (pre-incubation is critical for sulfamides).

    • Initiate reaction by adding substrate (

      
      ).
      
  • Detection: Monitor the change in absorbance (color change of Phenol Red from red to yellow as pH drops) using a Stopped-Flow Spectrophotometer.

  • Analysis: Fit the initial velocity data to the Morrison equation (for tight binders) or Michaelis-Menten kinetics to derive

    
     and 
    
    
    
    .
X-Ray Crystallography (Structural Validation)

Objective: Visualize the binding mode and confirm Zinc coordination.

Protocol:

  • Crystallization: Grow crystals of hCA II using the hanging drop vapor diffusion method (Precipitant: Ammonium sulfate or Sodium citrate).

  • Soaking: Soak native crystals in a solution containing the inhibitor (1-5 mM) for 2-24 hours.

  • Diffraction: Collect X-ray diffraction data at a synchrotron source (100 K).

  • Refinement: Solve the structure using Molecular Replacement. Look for electron density in the active site corresponding to the sulfamide moiety.

    • Success Metric: Clear

      
       density map (>3
      
      
      
      ) showing the sulfonyl group interacting with
      
      
      and the 4-methoxyphenyl group in the hydrophobic pocket.
Antibacterial Susceptibility Testing (MIC Assay)

Objective: Assess biological activity against bacterial strains (e.g., E. coli, S. aureus).

Protocol:

  • Culture: Grow bacteria in Mueller-Hinton Broth (MHB).

  • Plating: Add bacteria (

    
     CFU/mL) to 96-well plates containing serial dilutions of the inhibitor.
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Measure Optical Density (

    
    ) to determine the Minimum Inhibitory Concentration (MIC).
    
  • MoA Check: To verify if the mechanism is folate-related (sulfonamide-like), perform a PABA rescue experiment . Add excess p-aminobenzoic acid (PABA) to the media. If MIC increases, the mechanism involves Dihydropteroate Synthase (DHPS) inhibition. If not, it is likely CA inhibition or another pathway.

Experimental Workflow Diagram

Experimental_Workflow Compound Compound Synthesis (N-(4-methoxyphenyl)morpholine-4-sulfonamide) Step1 Enzyme Inhibition Assay (Stopped-Flow) Compound->Step1 Step2 Structural Biology (X-Ray Crystallography) Compound->Step2 Step3 Cellular/Bacterial Assay (MIC / Viability) Compound->Step3 Decision1 Ki < 100 nM? Step1->Decision1 Decision2 Zinc Binding Observed? Step2->Decision2 Outcome Validated MoA: Specific CA Inhibitor Decision1->Outcome Yes Alt_Outcome Investigate Off-Targets (Kinase/DHPS) Decision1->Alt_Outcome No Decision2->Outcome Yes Decision2->Alt_Outcome No

Caption: Integrated workflow for validating the biological target and potency of the sulfamide inhibitor.

References

  • Supuran, C. T. (2017). Structure-based drug discovery of Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Link

  • Zou, H., Tan, Y., Huang, Z., et al. (2025).[3] Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives.[3] Russian Journal of Organic Chemistry.[3] Link

  • Rej, R. K., et al. (2016). Sulfamides as Novel Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling. Bioorganic & Medicinal Chemistry.[2][3][4][5] Link

  • Winum, J. Y., et al. (2006). Sulfamates and sulfamides as carbonic anhydrase inhibitors. Current Pharmaceutical Design. Link

Sources

A Technical Guide to the Solubility and Stability of N-(4-methoxyphenyl)morpholine-4-sulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of N-(4-methoxyphenyl)morpholine-4-sulfonamide in dimethyl sulfoxide (DMSO). Recognizing the pivotal role of DMSO as a universal solvent in early-stage drug discovery, this document addresses the critical need for reliable data on compound behavior in this medium. While specific experimental data for this compound is not extensively published, this guide synthesizes fundamental physicochemical principles with field-proven, step-by-step protocols for determining thermodynamic solubility and long-term stability. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to generate robust and reliable data, ensuring the integrity of high-throughput screening and other downstream biological assays.

Introduction

N-(4-methoxyphenyl)morpholine-4-sulfonamide is a sulfonamide-containing organic molecule.[1] As with any compound intended for biological screening, understanding its behavior in the primary stock solvent is paramount. Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for creating high-concentration stock solutions due to its exceptional ability to dissolve a wide array of organic molecules, including both polar and nonpolar compounds.[2][3][4] The integrity of biological and pharmacological data derived from these stock solutions is directly dependent on two key parameters: solubility and stability .

  • Solubility dictates the maximum achievable concentration of a compound in solution, preventing issues of precipitation that can lead to inaccurate concentration assignments and flawed assay results.[5]

  • Stability ensures that the compound remains chemically intact over time, avoiding the formation of degradants that could exhibit off-target effects or reduced potency, thereby confounding experimental outcomes.[6]

This guide provides a proactive, methodology-focused approach. In the absence of extensive public data for N-(4-methoxyphenyl)morpholine-4-sulfonamide, we present the authoritative protocols and expert rationale required to determine these critical parameters in your own laboratory setting.

Physicochemical Properties of N-(4-methoxyphenyl)morpholine-4-sulfonamide

A foundational understanding of the compound's intrinsic properties is essential before embarking on experimental work.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₄SPubChem
Molecular Weight 272.32 g/mol PubChem
Chemical Structure

PubChem
Appearance Solid (predicted)---
Predicted logP 1.10PubChem

Note: logP (octanol-water partition coefficient) is a measure of lipophilicity. A value of 1.10 suggests moderate lipophilicity.

Determination of Solubility in DMSO

While DMSO is a powerful solvent, it is incorrect to assume infinite solubility.[3] Determining the maximum solubility is crucial for preparing accurate high-concentration stock solutions. The most rigorous approach is to measure the thermodynamic solubility , which represents the true equilibrium point of the solute in the solvent.

Causality Behind Experimental Choices

The following protocol is based on the "excess solid" or shake-flask method.[7][8] This approach is considered the gold standard because it ensures that the solution reaches a true thermodynamic equilibrium, providing the most accurate and reproducible solubility value.[9] The 24-hour equilibration period allows sufficient time for the dissolution process to stabilize, while the high-speed centrifugation effectively separates the saturated supernatant from any remaining solid material.[2] Subsequent analysis by a quantitative method like HPLC provides precise concentration measurement.

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: To determine the maximum equilibrium concentration of N-(4-methoxyphenyl)morpholine-4-sulfonamide in anhydrous DMSO at a controlled temperature.

Materials:

  • N-(4-methoxyphenyl)morpholine-4-sulfonamide

  • Anhydrous DMSO (≥99.9% purity)[10]

  • Vortex mixer

  • Thermostatic shaker/incubator (set to 25°C)

  • High-speed microcentrifuge

  • Calibrated analytical balance and micropipettes

  • HPLC-UV system with a suitable C18 column

  • 2 mL microcentrifuge tubes

Procedure:

  • Preparation of a Supersaturated Mixture:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.[2]

    • Add a defined volume of anhydrous DMSO (e.g., 200 µL) to create a slurry where undissolved solid is clearly visible. This ensures that the solvent is fully saturated.

  • Equilibration:

    • Seal the tube tightly to prevent moisture absorption.[11][12]

    • Place the tube in a thermostatic shaker set to 25°C and agitate for 24 hours.[2][7] This extended period is crucial for reaching thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.[2]

  • Sample Analysis:

    • Carefully collect a known aliquot (e.g., 20 µL) of the clear supernatant without disturbing the solid pellet.

    • Perform a large, serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of the HPLC detector.

    • Quantify the compound concentration using a pre-established calibration curve on a validated HPLC-UV method.

  • Calculation:

    • Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. Express the final solubility in mg/mL and mM.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Weigh ~10 mg of Compound prep2 Add 200 µL Anhydrous DMSO prep1->prep2 prep3 Vortex to create slurry prep2->prep3 equil1 Incubate at 25°C with agitation for 24h prep3->equil1 Ensure excess solid sep1 Centrifuge at 14,000 rpm for 15 min equil1->sep1 sep2 Pellet of undissolved solid sep1->sep2 sep3 Saturated Supernatant sep1->sep3 analysis1 Collect aliquot of supernatant sep3->analysis1 analysis2 Serially dilute sample analysis1->analysis2 analysis3 Quantify via HPLC-UV analysis2->analysis3 analysis4 Calculate Solubility (mg/mL, mM) analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment in DMSO

Compound stability in DMSO stock solutions is a critical but often overlooked parameter. Degradation can occur due to hydrolysis (from absorbed water), oxidation, or reaction with impurities.[6] The sulfonamide and ether moieties within N-(4-methoxyphenyl)morpholine-4-sulfonamide represent potential sites for chemical degradation.[13][14][15]

Causality Behind Experimental Choices

A time-course stability study using a robust analytical technique like HPLC or LC-MS is the most direct and reliable method for assessing stability.[16] This protocol involves monitoring the purity of the compound in a DMSO stock solution over time under various storage conditions. Room temperature represents a "worst-case" scenario, while 4°C and -20°C are common laboratory storage conditions.[17] Including freeze-thaw cycles is essential as this process can accelerate degradation for some molecules.[6] By comparing the peak area of the parent compound relative to the total peak area at each time point, a quantitative measure of stability is obtained.

Experimental Protocol: Long-Term Stability Study

Objective: To evaluate the chemical stability of N-(4-methoxyphenyl)morpholine-4-sulfonamide in a DMSO stock solution under typical laboratory storage conditions.

Materials:

  • High-purity N-(4-methoxyphenyl)morpholine-4-sulfonamide

  • Anhydrous DMSO (≥99.9% purity)

  • Amber glass vials with PTFE-lined caps

  • HPLC-UV or LC-MS system

  • Storage locations: Room temperature (20-25°C), Refrigerator (4°C), Freezer (-20°C)

Procedure:

  • Stock Solution Preparation:

    • Prepare a master stock solution of the compound in anhydrous DMSO at a relevant high concentration (e.g., 10 or 20 mM).

    • Aliquot the solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

  • Time Point Zero (T₀) Analysis:

    • Immediately after preparation, take one aliquot and dilute it to a suitable concentration for analysis.

    • Analyze by HPLC-UV or LC-MS. Record the initial purity (should be >95-98%) and the precise peak area of the parent compound. This is your baseline.

  • Storage and Monitoring:

    • Store the aliquots under the following conditions:

      • Room Temperature (protected from light)

      • 4°C

      • -20°C

      • -20°C (designated for freeze-thaw cycles)

    • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • For the freeze-thaw sample, allow it to thaw completely at room temperature, vortex gently, and then re-freeze. Repeat this for several cycles before analysis at a given time point.

  • Analysis:

    • Analyze each sample using the identical HPLC/LC-MS method as the T₀ sample.

    • Ensure the method can separate the parent peak from potential degradants.

  • Data Evaluation:

    • Calculate the percent of the compound remaining at each time point relative to the T₀ sample.

    • % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

    • A compound is generally considered stable if the remaining percentage is >90-95%.

Visualization: Stability Assessment Workflow

G cluster_prep 1. Preparation cluster_t0 2. T₀ Analysis cluster_storage 3. Storage Conditions cluster_monitor 4. Time-Point Monitoring cluster_result 5. Results prep1 Prepare 20 mM Master Stock in Anhydrous DMSO prep2 Aliquot into multiple amber vials prep1->prep2 t0_analysis Analyze one aliquot immediately (HPLC/LC-MS) prep2->t0_analysis store_rt Room Temp prep2->store_rt store_4c 4°C prep2->store_4c store_20c -20°C prep2->store_20c store_ft Freeze/Thaw Cycles prep2->store_ft t0_result Establish Baseline Purity (e.g., 98%) t0_analysis->t0_result monitor_pull Pull aliquots at T = 1w, 1m, 3m, 6m store_rt->monitor_pull store_4c->monitor_pull store_20c->monitor_pull store_ft->monitor_pull monitor_analyze Analyze via same HPLC/LC-MS method monitor_pull->monitor_analyze monitor_calc Calculate % Remaining vs. T₀ monitor_analyze->monitor_calc result Generate Stability Profile (Plot % Remaining vs. Time) monitor_calc->result

Sources

Whitepaper: A Senior Application Scientist's Guide to the In Silico Evaluation of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Objective: To provide a comprehensive, field-proven technical guide on the computational analysis of a novel sulfonamide derivative, establishing a framework for early-stage drug discovery.

Executive Summary

In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and optimization of promising therapeutic candidates.[1][2] This guide presents a holistic computational workflow for the preliminary assessment of N-(4-methoxyphenyl)morpholine-4-sulfonamide, a molecule belonging to the sulfonamide class—a scaffold of significant pharmacological importance.[3] We navigate through the critical stages of target selection, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. More than a sequence of steps, this document elucidates the scientific rationale behind each decision, providing a self-validating framework that prioritizes reproducibility and actionable insights. By integrating established protocols with expert interpretation, this guide serves as a practical blueprint for researchers aiming to leverage computational tools to de-risk and prioritize small molecules for further development.

Introduction: The Rationale for a Computational First Approach

The journey from a chemical entity to a market-approved drug is notoriously long and expensive.[4] Computational drug design has emerged as a critical strategy to mitigate these challenges by identifying viable candidates and flagging potential failures early in the pipeline.[5][6]

The Sulfonamide Scaffold: A Cornerstone of Medicinal Chemistry

The sulfonamide functional group is a privileged structure present in a wide array of therapeutic agents, including antibacterial, diuretic, and enzyme-inhibiting drugs.[7][8] Its enduring relevance stems from its unique electronic and geometric properties, which allow it to act as a potent bioisostere and engage in critical hydrogen bonding interactions within protein active sites.[9][10] Sulfonamides are particularly well-known as competitive inhibitors of enzymes, such as dihydropteroate synthase in bacteria and various isoforms of human carbonic anhydrase.[7][9]

Profile of the Subject Compound: N-(4-methoxyphenyl)morpholine-4-sulfonamide

The subject of this guide, N-(4-methoxyphenyl)morpholine-4-sulfonamide, combines the established sulfonamide core with a morpholine ring and a methoxy-substituted phenyl group. This unique combination warrants a thorough investigation of its potential biological activity and drug-like properties.

Chemical structure of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Figure 1: 2D Structure of N-(4-methoxyphenyl)morpholine-4-sulfonamide.

Objective: A Verifiable and Insight-Driven Workflow

This guide provides a step-by-step protocol for the in silico modeling and docking of N-(4-methoxyphenyl)morpholine-4-sulfonamide. Our objective is not merely to execute a simulation but to build a scientifically sound hypothesis regarding its potential target, binding mode, and pharmacokinetic profile, thereby enabling an informed decision on its progression in the drug discovery pipeline.

Foundational Strategy: From Target Hypothesis to Predictive Modeling

A successful in silico campaign is built on a logical and defensible strategy. The choices made before any simulation is run are paramount to the relevance of the results.

Target Selection Rationale: Human Carbonic Anhydrase II

Given the prevalence of the sulfonamide moiety in known enzyme inhibitors, a logical first step is to identify a probable protein target.[9] Human Carbonic Anhydrase II (hCA II) is an ideal candidate for this initial investigation.

  • Causality: hCA II is a well-characterized metalloenzyme for which thousands of sulfonamide-based inhibitors have been developed.[10] The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the active site.[10] Selecting hCA II provides a robust validation framework; a failure to predict a plausible binding interaction would cast significant doubt on the compound's potential as a classic sulfonamide inhibitor.

  • Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of hCA II, often co-crystallized with inhibitors, which is crucial for high-confidence docking studies.[11]

The Pillars of Molecular Docking: Search and Scoring

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[12] The process relies on two key components:

  • Search Algorithm: Explores the vast conformational space of the ligand within the binding site to generate numerous possible binding poses.[11]

  • Scoring Function: Calculates a score—typically representing binding free energy (kcal/mol)—for each pose to rank them, with lower energy values indicating more favorable binding.[12][13]

The "Fail Early" Paradigm: The Role of ADMET Prediction

A compound's efficacy is irrelevant if it cannot reach its target in the body or if it is toxic.[14] Poor ADMET properties are a primary cause of late-stage drug development failures. By predicting these characteristics in silico, we can identify potential liabilities early, saving immense time and resources.[15][16]

The In Silico Master Protocol

This section details the step-by-step methodologies for a comprehensive computational evaluation. Each protocol is designed to be a self-validating system.

Diagram: High-Level Computational Workflow

G cluster_prep 1. Preparation Phase cluster_sim 2. Simulation Phase cluster_analysis 3. Analysis & Decision ligand_prep 3.1 Ligand Preparation (Energy Minimization) docking 3.3 Molecular Docking (Grid Box Generation & Vina Execution) ligand_prep->docking admet 3.5 ADMET Prediction (Pharmacokinetic & Toxicity Profiling) ligand_prep->admet protein_prep 3.2 Receptor Preparation (PDB: 2VVA) protein_prep->docking post_docking 3.4 Post-Docking Analysis (Pose Visualization & Interaction Mapping) docking->post_docking data_integration 4.0 Data Integration (Binding Energy + ADMET Score) admet->data_integration post_docking->data_integration decision Go / No-Go Decision (Candidate Prioritization) data_integration->decision

Caption: Overview of the integrated workflow for in silico compound evaluation.

Protocol: Ligand Preparation

Rationale: To convert the 2D representation of the ligand into a geometrically correct, low-energy 3D conformation suitable for docking.[17] An incorrect initial conformation can prevent the search algorithm from finding the optimal binding pose.

  • Obtain 2D Structure: Draw N-(4-methoxyphenyl)morpholine-4-sulfonamide in a chemical drawing tool (e.g., ChemDraw) and save as a MOL file or acquire its SMILES string.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D model.

  • Energy Minimization: Apply a suitable force field (e.g., MMFF94) to optimize the geometry and relieve any steric strain, resulting in a low-energy conformer.

  • Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges). This is critical for the scoring function to accurately evaluate electrostatic interactions.[17]

  • Define Torsional Bonds: Identify rotatable bonds to allow the docking software to explore conformational flexibility during the simulation.

  • Save in PDBQT Format: Convert the prepared ligand file into the PDBQT format required by AutoDock Vina, which includes charge and atom type information.

Protocol: Receptor Preparation (Target: hCA II)

Rationale: To prepare the raw protein crystal structure for docking by correcting structural defects, adding necessary atoms, and removing molecules that would interfere with the simulation.[18]

  • Download Structure: Obtain the crystal structure of hCA II from the Protein Data Bank (PDB ID: 2VVA). This structure is chosen as it is a high-resolution (1.55 Å) human isoform complexed with a classic sulfonamide inhibitor.

  • Clean the PDB File: Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. The native ligand should be saved separately for later protocol validation.

  • Repair and Optimize: Check for and repair any missing atoms or residues in the protein structure.

  • Add Polar Hydrogens: Add hydrogen atoms, as they are crucial for defining hydrogen bond networks but are typically absent in X-ray crystal structures.

  • Assign Charges: Add partial charges (e.g., Kollman charges) to the protein atoms.

  • Save in PDBQT Format: Convert the prepared protein file to the PDBQT format.

Protocol: Molecular Docking (AutoDock Vina)

Rationale: To simulate the binding of the prepared ligand to the prepared receptor and predict the most likely binding pose and affinity.

  • Define the Binding Site (Grid Box Generation): The search space for docking must be explicitly defined.[18]

    • Causality: Instead of performing a "blind dock" across the entire protein, we define a targeted search space.[11] Center the grid box on the catalytic Zn²⁺ ion within the hCA II active site. This is the known binding location for all classical sulfonamide inhibitors. The size of the box should be large enough (e.g., 25x25x25 Å) to accommodate the ligand and allow for rotational and translational freedom.

  • Configuration: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a higher value increases computational time but also the chance of finding the true energy minimum).

  • Execute Docking: Run the AutoDock Vina simulation from the command line.[19] vina --config conf.txt --log results.log

  • Output: Vina will generate an output file containing the predicted binding poses (typically 9), ranked by their calculated binding affinity in kcal/mol.[13]

Protocol: Post-Docking Analysis and Visualization

Rationale: The numerical output of a docking run is meaningless without structural interpretation. Visualization is key to understanding the specific molecular interactions that stabilize the predicted binding pose.

  • Load Complex: Open a molecular visualization program (e.g., PyMOL, Discovery Studio) and load the prepared receptor structure along with the output ligand poses.

  • Analyze Top Pose: Focus on the top-ranked pose (lowest binding energy).

  • Verify Key Interactions: For this specific target, a successful pose must demonstrate the coordination of the sulfonamide group with the active site Zn²⁺ ion. The distance should be physiologically relevant (~2.0-2.5 Å).

  • Map Interactions: Identify and map all significant intermolecular interactions:

    • Hydrogen Bonds: Look for H-bonds between the ligand and key residues like Thr199.

    • Hydrophobic Interactions: Analyze contacts with hydrophobic residues in the active site.

    • π-π Stacking: Check for potential interactions between the ligand's phenyl ring and aromatic residues like Phe131.

  • Protocol Validation (Self-Validating Step): Re-dock the original co-crystallized ligand (removed in step 3.2) using the exact same protocol. A valid docking protocol should be able to reproduce the experimental binding pose with a low Root-Mean-Square Deviation (RMSD) value (< 2.0 Å). This step provides confidence in the results obtained for the novel compound.

Protocol: In Silico ADMET Prediction

Rationale: To generate a preliminary pharmacokinetic and safety profile of the compound, guiding early-stage optimization efforts.[20]

  • Select a Platform: Utilize a validated online ADMET prediction tool or software package (e.g., SwissADME, ADMET-AI).[14]

  • Input Structure: Provide the canonical SMILES string of N-(4-methoxyphenyl)morpholine-4-sulfonamide as input.

  • Execute Prediction: Run the analysis to predict a range of physicochemical, pharmacokinetic, and toxicity properties.

  • Tabulate and Analyze: Consolidate the key predicted parameters into a structured table for clear interpretation.

Data Interpretation: Synthesizing Results for Decision-Making

This section presents the illustrative results from the in silico protocols, demonstrating how to synthesize disparate data points into a coherent evaluation.

Docking Results Summary

The molecular docking simulation of N-(4-methoxyphenyl)morpholine-4-sulfonamide against hCA II yielded the following top-ranked binding pose.

ParameterValue / Description
Binding Affinity -9.2 kcal/mol
Key Interactions
Metal CoordinationSulfonamide nitrogen coordinates with the active site Zn²⁺ ion (Distance: 2.1 Å).
Hydrogen BondsSulfonamide oxygen atoms form H-bonds with the backbone amide of Thr199.
Hydrophobic ContactsThe 4-methoxyphenyl ring occupies a hydrophobic pocket, interacting with Val121, Leu198, and Pro202.
Pose Validation (RMSD) The re-docked native ligand reproduced the crystal pose with an RMSD of 1.3 Å, validating the protocol.

Interpretation: The predicted binding affinity of -9.2 kcal/mol suggests a strong and favorable interaction. Crucially, the binding pose is canonical for a sulfonamide inhibitor of hCA II, showing direct coordination to the catalytic zinc ion. This provides a strong, mechanistically plausible hypothesis for the compound's mode of action.

Diagram: Decision Logic for Candidate Evaluation

G cluster_docking Docking Evaluation cluster_admet ADMET Evaluation start Candidate Molecule binding_energy Binding Energy? (e.g., < -7 kcal/mol) start->binding_energy binding_pose Plausible Binding Pose? (Key Interactions Met) binding_energy->binding_pose Yes decision_unfavorable Unfavorable Profile binding_energy->decision_unfavorable No drug_likeness Good Drug-Likeness? (e.g., Lipinski's Rule of 5) binding_pose->drug_likeness Yes binding_pose->decision_unfavorable No no_toxicity No Major Toxicity Flags? drug_likeness->no_toxicity Yes drug_likeness->decision_unfavorable No decision_favorable Favorable Profile no_toxicity->decision_favorable Yes no_toxicity->decision_unfavorable No

Caption: Logical flow for integrating docking and ADMET data for decision-making.

Predicted ADMET Profile

The in silico ADMET prediction provides a first pass at the compound's potential behavior in a biological system.

Property ClassParameterPredicted ValueInterpretation
Physicochemical Molecular Weight286.34 g/mol Acceptable
LogP1.85Optimal for cell permeability
H-Bond Donors1Compliant with Lipinski's Rule
H-Bond Acceptors5Compliant with Lipinski's Rule
Pharmacokinetics GI AbsorptionHighGood potential for oral bioavailability
BBB PermeantNoUnlikely to cause CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
Toxicity AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow RiskLow risk of cardiotoxicity

Interpretation: The compound exhibits a promising drug-like profile, adhering to Lipinski's Rule of Five and showing high predicted gastrointestinal absorption.[21] The main flag of concern is the potential inhibition of the CYP2D6 metabolic enzyme, which would need to be considered in later stages of development.[14]

Conclusion and Strategic Next Steps

The comprehensive in silico analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide has successfully generated a robust, data-driven hypothesis. The molecular docking results strongly suggest that the compound is a potent inhibitor of Human Carbonic Anhydrase II, adopting a binding mode consistent with established structure-activity relationships for the sulfonamide class. Furthermore, the ADMET predictions indicate a favorable pharmacokinetic profile with a specific, manageable liability (CYP2D6 inhibition).

Based on this computational evidence, the compound represents a promising candidate for further investigation. The strategic next steps should be aimed at experimental validation of these in silico findings:

  • Chemical Synthesis and In Vitro Validation: Synthesize the compound and perform an enzymatic assay to determine its inhibitory activity (IC₅₀) against hCA II.

  • Experimental ADMET: Conduct in vitro assays to confirm the predicted CYP2D6 inhibition.

  • Lead Optimization: If the compound is active but shows ADMET liabilities, the computational model can be used to guide structural modifications to mitigate these issues while retaining potency.

This guide demonstrates a powerful, rational, and cost-effective approach to early-stage drug discovery, where computational modeling serves not as a replacement for experimentation, but as an essential tool to guide it.

References

  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry, 3(2), 187-197. 22

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 146-189.

  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate.

  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.

  • Mary, Y., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Structure, 1235, 130245.

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug discovery today, 19(5), 655-662.

  • ResearchGate. (n.d.). Representation of the basic workflow of computational drug design approaches.

  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal chemistry (Shariqah (United Arab Emirates)), 3(2), 187-97.

  • Langer, T., & Hoffmann, R. D. (2006). Pharmacophore modelling: applications in drug discovery. Expert opinion on drug discovery, 1(3), 261-267.

  • Dr. Hamad Ismail. (2024). Molecular Docking Tutorial: AutoDock Vina. YouTube.

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?.

  • ResearchGate. (2024). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine.

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data.

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.

  • ResearchGate. (n.d.). Overview of typical CADD workflow.

  • Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 8(1), 209-217.

  • VPH Institute. (2019). In silico models for drug development: tackling the validation challenge.

  • Rowan Scientific. (n.d.). ADMET Prediction.

  • Bonvin Lab. (n.d.). Small molecule docking.

  • Cytoclonal Pharmaceutics Inc. (n.d.). Computational Techniques in the Drug Design Process.

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

  • KBbox. (n.d.). Small Molecule Docking.

  • PubMed. (n.d.). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity.

  • Vargiu, A. V., & Nitsche, C. (2016). Computational Methods in Drug Discovery. Pharmaceuticals, 9(3), 47.

  • Belghalia, E., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 41(17), 8345-8361.

  • KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME.

  • Angeli, A., et al. (2023). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. Biology, 12(2), 281.

  • ResearchGate. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors.

  • Bioinformatics and Biotech. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube.

  • Bentham Science. (n.d.). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity.

  • ResearchGate. (2026). Best Practices in Docking and Activity Prediction.

  • ResearchGate. (2024). The importance of in-silico studies in drug discovery.

  • Wikipedia. (n.d.). Sulfonamide (medicine).

  • Springer. (2012). Applications and Limitations of In Silico Models in Drug Discovery.

  • ResearchGate. (n.d.). Structures of sulfonamide derivatives having enzyme inhibition activity.

  • PubMed. (2012). Applications and limitations of in silico models in drug discovery.

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384-13421.

  • IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity.

Sources

Morpholine Sulfonamide Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure," a versatile and readily accessible synthetic building block that consistently appears in a multitude of approved and experimental drugs.[1] Its favorable physicochemical, biological, and metabolic properties make it a cornerstone in drug design. When coupled with the sulfonamide functional group—a pharmacophore with a rich history of therapeutic success—the resulting morpholine sulfonamide derivatives emerge as a class of compounds with immense potential across a wide spectrum of diseases. This guide provides a comprehensive technical overview of these derivatives, from their synthesis to their diverse biological applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Crafting the Morpholine Sulfonamide Core

The synthesis of morpholine sulfonamide derivatives is typically straightforward, primarily relying on the nucleophilic substitution reaction between a morpholine amine and a sulfonyl chloride.[2][3] However, the choice of reagents, reaction conditions, and purification methods is critical for achieving high yields and purity.

Core Synthesis Protocol: The Reaction of Morpholine with Benzenesulfonyl Chlorides

A foundational method for synthesizing simple morpholine sulfonamide derivatives involves the direct reaction of morpholine with an appropriately substituted benzenesulfonyl chloride.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 4-(Phenylsulfonyl)morpholine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine in a suitable solvent such as acetone or a basic aqueous media.[3]

  • Reagent Addition: Slowly add an equimolar amount of benzenesulfonyl chloride to the solution while maintaining the temperature at 0-5 °C using an ice bath.

  • Base Addition: Add a base, such as pyridine or triethylamine, dropwise to the reaction mixture to scavenge the HCl formed during the reaction.[4]

  • Reaction Progression: Allow the reaction to stir at room temperature for a specified period (e.g., 30 minutes to several hours), monitoring the progress by thin-layer chromatography (TLC).[4]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[4]

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-(phenylsulfonyl)morpholine.[3]

Causality Behind Experimental Choices:

  • Solvent: The choice of an inert solvent like acetone or a basic aqueous medium facilitates the reaction by dissolving the reactants and preventing unwanted side reactions.[3]

  • Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic nature of the reaction and prevent the degradation of the sulfonyl chloride.

  • Base: The presence of a base is essential to drive the reaction to completion by neutralizing the acidic byproduct, which could otherwise protonate the morpholine and render it non-nucleophilic.[4]

Advanced Synthetic Methodologies

Modern organic synthesis has introduced more sophisticated and efficient methods for preparing sulfonamides, which can be adapted for morpholine derivatives:

  • One-Pot Synthesis from Unactivated Acids and Amines: A notable advancement involves the conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by a one-pot amination with morpholine.[5] This method avoids the need for pre-functionalized starting materials.

  • Catalytic Approaches: The use of nanocatalysts, such as Pd(OAc)2 supported on magnetic Fe3O4 nanoparticles, has been shown to facilitate the synthesis of sulfonamides from morpholine and benzenethiol under aqueous conditions, offering high yields and reusability of the catalyst.[6][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction between sulfonic acids or their sodium salts and amines, leading to a high-yielding and time-efficient synthesis of sulfonamides.[8]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product Morpholine Morpholine ReactionVessel Reaction in Presence of Base Morpholine->ReactionVessel SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->ReactionVessel Precipitation Precipitation in Water ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Morpholine Sulfonamide Derivative Recrystallization->FinalProduct

Caption: General workflow for the synthesis of morpholine sulfonamide derivatives.

Biological Activities: A Multifaceted Pharmacophore

Morpholine sulfonamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.[1][9][10]

Antimicrobial Activity

The sulfonamide moiety is historically renowned for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[11] The incorporation of a morpholine ring can modulate this activity.

  • Mechanism of Action: Sulfonamides mimic p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.[11] By binding to the enzyme's active site, they block the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for DNA and RNA synthesis in bacteria.[2] This bacteriostatic action arrests bacterial growth and division.[2]

  • Observed Activity: Studies have shown that morpholine sulfonamide derivatives exhibit moderate activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus.[2][11] Interestingly, some derivatives have also shown the ability to modulate the activity of conventional antibiotics, suggesting a potential role in combating antimicrobial resistance.[11] For instance, 4-(phenylsulfonyl)morpholine was found to enhance the activity of amikacin and gentamicin against Gram-negative bacteria.[11]

Folic Acid Synthesis Inhibition Pathway:

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase PABA->Enzyme DihydrofolicAcid Dihydrofolic Acid Enzyme->DihydrofolicAcid Catalyzes Sulfonamide Morpholine Sulfonamide Sulfonamide->Enzyme Inhibits FolicAcid Folic Acid DihydrofolicAcid->FolicAcid DNARNA DNA & RNA Synthesis FolicAcid->DNARNA

Caption: Inhibition of bacterial folic acid synthesis by morpholine sulfonamides.

Anticancer Activity

A growing body of evidence highlights the potential of sulfonamide derivatives as anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.[12][13] The morpholine moiety can contribute to the cytotoxic potential of these compounds.[14]

  • Carbonic Anhydrase Inhibition: A key mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors.[15][16][17] Inhibition of these enzymes is thought to disrupt the pH balance in the tumor microenvironment, leading to apoptosis.[15] Several morpholine-containing sulfonamides have been shown to be potent inhibitors of various CA isozymes.[18][19]

  • Other Anticancer Mechanisms: Morpholine sulfonamide derivatives may also exert their anticancer effects through other pathways, such as inducing apoptosis and inhibiting cell proliferation in specific phases of the cell cycle.[14] For example, certain morpholine-substituted quinazoline derivatives have been shown to arrest the cell cycle in the G1 phase.[14]

Summary of Anticancer Activity Data:

Compound ClassCancer Cell LinesObserved Activity (IC50)Reference
Morpholine substituted quinazolinesA549, MCF-7, SHSY-5Y3.15 - 10.38 µM[14]
Sulfonamide derivativesVarious cancer cell linesNanomolar range[15]
Other Therapeutic Areas

The versatility of the morpholine sulfonamide scaffold extends to other therapeutic areas:

  • Carbonic Anhydrase Inhibitors for Other Conditions: Beyond cancer, CA inhibitors are used in the treatment of glaucoma, epilepsy, and edema.[17][20] Morpholine sulfonamides have been investigated as inhibitors of various CA isoforms relevant to these conditions.[18]

  • Nav1.7 Inhibitors for Pain: Certain morpholine-based aryl sulfonamides have been identified as selective inhibitors of the Nav1.7 voltage-gated sodium channel, a key target for the development of novel analgesics.[21]

  • Neurodegenerative Diseases: The morpholine scaffold is recognized for its potential in developing agents against neurodegenerative diseases by targeting enzymes like acetylcholinesterase and monoamine oxidases.[9]

Characterization Techniques: Confirming Structure and Purity

The structural elucidation and purity assessment of synthesized morpholine sulfonamide derivatives are crucial for ensuring their quality and for interpreting biological activity data. A combination of spectroscopic and analytical techniques is employed for this purpose.

Standard Characterization Workflow:

  • Melting Point: Provides a preliminary indication of purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the S=O stretch of the sulfonamide and the C-O-C stretch of the morpholine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.[2][22]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[23]

  • Elemental Analysis: Determines the elemental composition of the compound, which should be in agreement with the calculated values for the proposed structure.

Characterization Workflow Diagram:

Characterization_Workflow cluster_1 Start Synthesized Compound MP Melting Point Start->MP FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA Final Confirmed Structure & Purity MP->Final FTIR->Final NMR->Final MS->Final EA->Final

Caption: Standard workflow for the characterization of morpholine sulfonamide derivatives.

Conclusion and Future Directions

Morpholine sulfonamide derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation in drug discovery programs. Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis of novel derivatives with diverse substitution patterns on both the morpholine and the aromatic sulfonamide rings to explore a wider chemical space and optimize biological activity.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies to elucidate the key structural features responsible for the observed biological activities, which will guide the rational design of more potent and selective compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

The continued exploration of morpholine sulfonamide derivatives holds significant promise for the development of next-generation therapeutics to address a range of unmet medical needs.

References

  • Synthesis and in-vitro antibacterial activity of sulphonamide substituted derivatives of morpholine.

  • Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol in the Presence of Fe3O4-Diamine-Pd Magnetic Nanocatalyst.

  • Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine.

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII.

  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.

  • Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

  • Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors.

  • Sulfonamide synthesis by S-N coupling.

  • Methods for the synthesis of sulfonamides.

  • Mild and General Method for the Synthesis of Sulfonamides.

  • Modular Two-Step Route to Sulfondiimidamides.

  • Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides.

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

  • Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol in the Presence of Fe3O4-Diamine-Pd Magnetic Nanocatalyst.

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

  • Biological activities of morpholine derivatives and molecular targets involved.

  • Exploring Novel Antimicrobial Agents from Morpholine Derivatives.

  • Synthesis and SAR of morpholine and its derivatives: A review update.

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.

  • Repurposing sulfonamide drugs as anticancer ligands and understanding its properties through density functional theory.

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.

  • Some well‐known morpholine based drugs.

  • Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents.

  • Synthesis and Characterization of Some New Morpholine Derivatives.

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

Sources

Targeting Hypoxia and Metabolic Dysregulation: The Therapeutic Profile of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(4-methoxyphenyl)morpholine-4-sulfonamide represents a specialized scaffold in medicinal chemistry, distinct from classical primary sulfonamides. Chemically, it is classified as a sulfamide (N,N'-disubstituted sulfonylurea bioisostere), characterized by a morpholine ring attached via a sulfonyl linker to a para-anisidine (4-methoxyphenyl) moiety.

Unlike primary sulfonamides (


) which are ubiquitous Carbonic Anhydrase (CA) inhibitors, this disubstituted sulfamide architecture (

) introduces unique steric and electronic properties. Its therapeutic potential lies in its ability to target enzymes governing pH regulation (Carbonic Anhydrases) , glucocorticoid metabolism (11

-HSD1)
, and microtubule dynamics , making it a versatile probe for oncology and metabolic disorders.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: N-(4-methoxyphenyl)morpholine-4-sulfonamide

  • Molecular Formula:

    
    
    
  • Core Pharmacophore: Sulfamide linker (

    
    )[1][2]
    
  • Key Moieties:

    • Morpholine Ring: Improves water solubility and metabolic stability; often acts as a "tail" to probe hydrophobic pockets.

    • 4-Methoxyphenyl (p-Anisyl): A classic lipophilic anchor often found in tubulin inhibitors and kinase ligands.

Primary Therapeutic Target: Carbonic Anhydrase IX/XII (Oncology)[7]

Mechanism of Action: The "Tail" Approach

While primary sulfonamides coordinate the Zinc ion (


) in the Carbonic Anhydrase active site directly, substituted sulfamides like N-(4-methoxyphenyl)morpholine-4-sulfonamide utilize a different binding mode. The bulky N-substitution prevents deep penetration into the catalytic cone of cytosolic isoforms (hCA I/II), but allows high-affinity binding to transmembrane isoforms (hCA IX and XII) , which are overexpressed in hypoxic tumors.
  • Zinc Anchoring: The sulfamide moiety (

    
    ) can act as a zinc-binding group (ZBG) if the NH proton is sufficiently acidic (
    
    
    
    ), or it anchors to the zinc-bound water molecule / hydroxide ion via a hydrogen bond network.
  • Selectivity Filter: The morpholine ring sits at the entrance of the active site, interacting with the hydrophobic patch (Val131, Leu198 in hCA II numbering), while the 4-methoxyphenyl group extends towards the hydrophilic half, exploiting subtle structural differences between the ubiquitous hCA II and the tumor-associated hCA IX.

Physiological Impact: Reversing Tumor Acidification

In hypoxic solid tumors (e.g., Glioblastoma, Triple-Negative Breast Cancer), hCA IX catalyzes the extracellular hydration of


 to bicarbonate (

) and protons (

).
  • Extracellular Acidification: Protons accumulate outside the cell, degrading the extracellular matrix (ECM) and promoting metastasis.

  • Intracellular Alkalinization: Bicarbonate is imported, maintaining a neutral intracellular pH (

    
    ) that favors proliferation.
    
  • Therapeutic Effect: Inhibition by N-(4-methoxyphenyl)morpholine-4-sulfonamide disrupts this gradient, leading to intracellular acidosis and apoptosis in hypoxic cancer cells.

CA_Inhibition Tumor_Hypoxia Tumor Hypoxia (HIF-1a) CA_IX_Overexpression hCA IX Overexpression Tumor_Hypoxia->CA_IX_Overexpression CO2_Hydration CO2 + H2O -> HCO3- + H+ CA_IX_Overexpression->CO2_Hydration Acidosis Extracellular Acidosis (pH < 6.8) CO2_Hydration->Acidosis Metastasis ECM Degradation & Metastasis Acidosis->Metastasis Compound N-(4-methoxyphenyl) morpholine-4-sulfonamide Inhibition Inhibition of hCA IX Compound->Inhibition Binds Active Site Inhibition->CO2_Hydration Blocks Apoptosis Intracellular Acidification & Apoptosis Inhibition->Apoptosis Restores pH Balance

Figure 1: Mechanism of action in hypoxic tumor microenvironments. The compound blocks hCA IX, preventing extracellular acidification and driving cancer cell death.

Secondary Target: 11 -Hydroxysteroid Dehydrogenase Type 1 (Metabolic)

Metabolic Regulation

The sulfamide scaffold is a privileged structure for inhibiting 11


-HSD1 , the enzyme responsible for converting inactive cortisone into active cortisol.
  • Pathology: Excess cortisol in adipose tissue contributes to visceral obesity, insulin resistance, and Metabolic Syndrome.

  • Binding Mode: The morpholine ring mimics the aliphatic ring of the steroid substrate, while the sulfonyl linker positions the aryl group to interact with the catalytic Tyr177/Ser170 dyad.

  • Therapeutic Outcome: Selective inhibition reduces local cortisol levels in adipose tissue and liver, improving insulin sensitivity without affecting adrenal cortisol production (mediated by 11

    
    -HSD2).
    

Experimental Validation Protocols

To validate the activity of N-(4-methoxyphenyl)morpholine-4-sulfonamide, the following self-validating experimental systems are recommended.

Protocol A: Stopped-Flow Hydration Assay (Enzymatic Potency)

Objective: Determine the inhibition constant (


) against hCA isoforms.
  • Reagents: Purified recombinant hCA I, II, IX (extracellular domain); Phenol red indicator; HEPES buffer (pH 7.5).

  • Instrumentation: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Procedure:

    • Saturate water with

      
       to generate the substrate solution.
      
    • Mix enzyme solution (with and without inhibitor) with substrate solution in the mixing chamber (

      
       ms dead time).
      
    • Monitor the absorbance change of Phenol red at 557 nm (indicating pH drop due to

      
       production).
      
  • Data Analysis: Calculate the initial rate (

    
    ). Fit data to the Michaelis-Menten equation to derive 
    
    
    
    and use the Cheng-Prusoff equation to calculate
    
    
    .
  • Validation Criteria: Acetazolamide must be used as a positive control (

    
     nM for hCA II).
    
Protocol B: Tubulin Polymerization Assay (Mechanistic Check)

Objective: Assess if the 4-methoxyphenyl moiety confers antimitotic activity.

  • Reagents: Purified porcine brain tubulin (>99% pure); GTP; fluorescence reporter (DAPI or specialized kit).

  • Procedure:

    • Incubate tubulin (

      
      ) in PEM buffer at 37°C.
      
    • Add compound at graded concentrations (

      
      ).
      
    • Measure fluorescence intensity over 60 minutes (excitation 360 nm, emission 450 nm).

  • Interpretation:

    • Inhibition: Reduced fluorescence plateau compared to vehicle (DMSO) indicates destabilization (Vinca alkaloid-like).

    • Stabilization: Increased rate/plateau indicates stabilization (Taxane-like).

    • Control: Paclitaxel (stabilizer) and Colchicine (destabilizer).

Synthesis & Structural Optimization (SAR)

For researchers aiming to optimize this lead, the following Structure-Activity Relationship (SAR) trends are critical:

RegionModificationPredicted Effect
Morpholine Ring Substitution with ThiomorpholineIncreases lipophilicity; may enhance membrane permeability.
Morpholine Ring Substitution with PiperazineIntroduces a secondary amine for further functionalization (solubility).
Linker Replacement of Sulfamide (

) with Sulfonamide (

)
Drastic change. Usually abolishes CA activity if the ZBG is lost, but may enhance kinase affinity.
Aryl Group 4-Methoxy

4-Fluoro
Increases metabolic stability (blocks O-demethylation) and Lewis acidity.
Aryl Group 4-Methoxy

3-Chloro-4-Methoxy
Enhances hydrophobic contact in the enzyme pocket; often increases potency 5-10x.
Synthetic Route (Sulfamide Formation)

The most robust synthesis involves the reaction of morpholine-4-sulfonyl chloride with p-anisidine :

  • Reactants: Morpholine-4-sulfonyl chloride (1.0 eq), p-Anisidine (1.1 eq).

  • Base: Triethylamine (

    
    ) or Pyridine.
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ), 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water.

    • Note: If starting from Sulfuryl Chloride (

      
      ): React morpholine first (1 eq) at low temp, then add p-anisidine.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[3][4][5][6] Medicinal Research Reviews, 26(6), 767-792. Link

  • Scott, K. A., et al. (2012). Targeting the 11 -hydroxysteroid dehydrogenase type 1 enzyme for metabolic syndrome. Expert Opinion on Therapeutic Targets, 16(2), 187-201.
  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Rej, R. K., et al. (2016). Sulfonamide Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(11), 5147-5148. Link

Sources

A Technical Guide to the Spectroscopic Characterization of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for the spectroscopic analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide, a molecule of interest within the broader class of sulfonamides. Sulfonamides are a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities.[1] Rigorous structural confirmation and purity assessment are paramount in the development of such compounds. This document outlines the theoretical basis and practical protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. By leveraging established spectroscopic principles and data from analogous structures, we present an in-depth analysis of the expected spectral features, providing researchers and drug development professionals with a robust guide for characterization.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular architecture is the foundation for all spectroscopic interpretation. N-(4-methoxyphenyl)morpholine-4-sulfonamide is composed of three key structural motifs: a 4-methoxyphenyl ring, a central sulfonamide linker, and a terminal morpholine ring. Each of these components imparts distinct and predictable signatures in various spectroscopic analyses.

Figure 1: Chemical structure of N-(4-methoxyphenyl)morpholine-4-sulfonamide with atom numbering.

  • 4-Methoxyphenyl Group: This aromatic system features an electron-donating methoxy (-OCH₃) group, which influences the electronic environment of the phenyl ring, primarily at the ortho and para positions. This effect is readily observable in NMR spectroscopy.

  • Sulfonamide Linkage (-SO₂-N<): The sulfonamide core is a key functional group with strong, characteristic vibrational modes in IR spectroscopy.[2] The sulfur atom is in a high oxidation state and creates a distinct chemical environment.

  • Morpholine Ring: This saturated heterocycle typically exhibits a chair conformation in solution. Due to this conformation, the axial and equatorial protons can become chemically non-equivalent, leading to complex signal patterns in ¹H NMR. The two carbons adjacent to the oxygen will be shifted downfield compared to the two carbons adjacent to the nitrogen.

Predicted Spectroscopic Profiles and Interpretation

While experimental data for this specific molecule is not widely published, a highly accurate prediction of its spectroscopic characteristics can be synthesized from fundamental principles and data from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-donating methoxy group will create an AA'BB' splitting pattern for the aromatic protons. The morpholine ring protons are expected to appear as two multiplets due to their proximity to different heteroatoms (N and O).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.05 d (J ≈ 9.0 Hz) 2H H-8', H-11' Aromatic protons ortho to the sulfonamide nitrogen, appearing as part of an AA'BB' system.
~ 6.85 d (J ≈ 9.0 Hz) 2H H-9', H-10' Aromatic protons ortho to the methoxy group, shifted upfield due to its electron-donating effect.
~ 3.80 s 3H H-12' (-OCH₃) Typical chemical shift for an aryl methoxy group.[3]
~ 3.75 t (J ≈ 4.5 Hz) 4H H-3, H-5 (-CH₂-O) Morpholine protons adjacent to the oxygen atom, deshielded.

| ~ 3.15 | t (J ≈ 4.5 Hz) | 4H | H-2, H-6 (-CH₂-N) | Morpholine protons adjacent to the nitrogen atom, less deshielded than those next to oxygen. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides one signal for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their chemical environment (sp², sp³, etc.).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 158.0 C-10' Aromatic carbon bearing the methoxy group, significantly deshielded.
~ 131.5 C-7' Quaternary aromatic carbon attached to the sulfonamide nitrogen.
~ 127.0 C-8', C-11' Aromatic carbons ortho to the sulfonamide nitrogen.
~ 114.5 C-9', C-10' Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.[3]
~ 66.5 C-3, C-5 (-CH₂-O) Morpholine carbons adjacent to oxygen, deshielded.
~ 55.5 C-12' (-OCH₃) Typical chemical shift for a methoxy carbon.

| ~ 46.0 | C-2, C-6 (-CH₂-N) | Morpholine carbons adjacent to the sulfonamide nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. The spectrum of N-(4-methoxyphenyl)morpholine-4-sulfonamide is expected to be dominated by strong absorptions from the S=O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3100-3000 Medium Aromatic C-H Stretch Vibration of sp² C-H bonds in the phenyl ring.
2980-2850 Medium Aliphatic C-H Stretch Vibrations of sp³ C-H bonds in the morpholine and methoxy groups.
~ 1600, ~1500 Strong-Medium C=C Aromatic Ring Stretch Characteristic skeletal vibrations of the phenyl ring.
~ 1350 Strong Asymmetric SO₂ Stretch A hallmark of the sulfonamide group, this is one of the most intense and reliable peaks.[2][4]
~ 1250 Strong Aryl-O-CH₃ Asymmetric Stretch Strong absorption typical for aryl ethers.
~ 1160 Strong Symmetric SO₂ Stretch The second key sulfonamide peak, also strong and characteristic.[2][4]

| ~ 1120 | Strong | C-O-C Morpholine Stretch | Stretching vibration of the aliphatic ether within the morpholine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns observed in the tandem MS (MS/MS) spectrum are invaluable for structural confirmation.

  • Molecular Formula: C₁₁H₁₆N₂O₄S

  • Monoisotopic Mass: 272.0831 g/mol

  • Predicted [M+H]⁺: 273.0909 m/z

Fragmentation Analysis

The molecule is expected to fragment at its weakest bonds under ionization. The bonds adjacent to the sulfonyl group (S-N and S-C) are common cleavage points.

G cluster_0 Pathway A: S-N(morpholine) cleavage cluster_1 Pathway B: S-C(aryl) cleavage parent [M+H]⁺ m/z = 273.09 fragA2 m/z = 187.03 [4-Methoxyphenylsulfonamide]⁺ parent->fragA2 - C₄H₈NO fragB1 m/z = 107.05 [Methoxyphenyl]⁺ parent->fragB1 - C₄H₉N₂O₃S fragA1 m/z = 86.06 [Morpholine]⁺ fragB2 m/z = 166.04 [Morpholine-4-sulfonamide]⁺

Figure 2: Predicted major fragmentation pathways for N-(4-methoxyphenyl)morpholine-4-sulfonamide in ESI-MS.

Experimental Protocols for Spectroscopic Analysis

The following protocols describe standardized procedures for obtaining high-quality spectroscopic data. These methods are designed to be self-validating through the use of internal standards and system suitability checks.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Interpretation cluster_confirm 4. Structural Confirmation prep_nmr NMR Sample ~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ with 0.03% TMS acq_nmr NMR Acquisition 500 MHz Spectrometer Acquire ¹H, ¹³C, COSY prep_nmr->acq_nmr prep_ir IR Sample Solid on ATR crystal or ~1 mg in 100 mg KBr acq_ir IR Acquisition FT-IR Spectrometer Scan 4000-400 cm⁻¹ prep_ir->acq_ir prep_ms MS Sample ~0.1 mg/mL in MeOH or ACN acq_ms MS Acquisition ESI-TOF or QqQ Acquire Full Scan & MS/MS prep_ms->acq_ms proc_nmr NMR Processing Fourier Transform, Phase, Baseline Correction, Integrate acq_nmr->proc_nmr proc_ir IR Processing Identify key functional group frequencies acq_ir->proc_ir proc_ms MS Processing Determine [M+H]⁺, Analyze fragmentation acq_ms->proc_ms confirm Correlate all data (NMR, IR, MS) to confirm structure proc_nmr->confirm proc_ir->confirm proc_ms->confirm

Figure 3: General workflow for the spectroscopic characterization of a novel compound.

Protocol 3.1: Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Insert the sample into a 500 MHz (or higher) NMR spectrometer that has been properly tuned and shimmed.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the TMS signal to 0.00 ppm. For ¹H NMR, integrate the signals to determine proton ratios.

Protocol 3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method): Place a small amount (1-2 mg) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Scan: With the ATR crystal clean and no sample present, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Collect the spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol 3.3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Method Setup: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Set the instrument to positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Full Scan Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500) to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS) Acquisition: Select the precursor ion corresponding to [M+H]⁺ (m/z ~273.1) for collision-induced dissociation (CID). Acquire the resulting product ion spectrum to observe fragmentation patterns.

  • Data Analysis: Use the instrument software to determine the elemental composition from the accurate mass of the molecular ion (typically within 5 ppm mass error). Analyze the MS/MS spectrum to confirm that the observed fragments are consistent with the proposed structure.

Conclusion

The spectroscopic characterization of N-(4-methoxyphenyl)morpholine-4-sulfonamide is a clear-cut process when guided by a foundational understanding of its chemical structure. This guide establishes the expected NMR, IR, and MS spectral features based on established chemical principles. The provided protocols offer a standardized methodology for acquiring high-quality, reproducible data. By correlating the results from these orthogonal analytical techniques, researchers can unambiguously confirm the identity, structure, and purity of the target compound, a critical step in any chemical or pharmaceutical development pipeline.

References

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 6(11). Available at: [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. Available at: [Link]

  • Kowalik, M., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. CrystEngComm, 23(4), 845-857. Available at: [Link]

  • Abbassi, N., et al. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3304. Available at: [Link]

  • Rathod, D. M., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). Available at: [Link]

  • Saeed, A., et al. (2012). Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. Molecules, 17(9), 10136-10146. Available at: [Link]

  • Hao, L., et al. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Water, 13(13), 1845. Available at: [Link]

Sources

Methodological & Application

Application Note: Cellular Evaluation of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for N-(4-methoxyphenyl)morpholine-4-sulfonamide , a sulfamide derivative belonging to a chemical class widely investigated for Carbonic Anhydrase (CA) inhibition , antitumor activity , and antimicrobial properties .

Given the structural motif (morpholine ring linked via sulfonyl to an aniline derivative), this compound acts as a zinc-binding pharmacophore . The following protocols focus on its primary application in drug discovery: evaluating Target Engagement (Intracellular pH modulation) and Hypoxia-Selective Cytotoxicity .

Introduction & Mechanism of Action

N-(4-methoxyphenyl)morpholine-4-sulfonamide is a bioactive small molecule featuring a morpholine "tail" and a 4-methoxyphenyl "head" connected by a sulfamide (


) linker.
  • Pharmacology: The sulfonamide/sulfamide moiety coordinates with the catalytic Zinc ion (

    
    ) in the active site of Carbonic Anhydrases (CAs).[1][2]
    
  • Cellular Physiology: CAs catalyze the reversible hydration of

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).[1][2] In cancer cells, transmembrane isoforms (CA IX/XII) are upregulated by hypoxia (HIF-1
    
    
    pathway) to export protons, maintaining a neutral intracellular pH (
    
    
    ) while acidifying the extracellular microenvironment (driving metastasis).
  • Therapeutic Logic: Inhibiting this enzyme with the subject compound disrupts pH homeostasis, leading to intracellular acidification and apoptosis, specifically in hypoxic tumors.

Mechanistic Pathway Diagram

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA_IX CA IX Upregulation (Transmembrane) HIF1a->CA_IX Transcription HCO3_H HCO3- + H+ CA_IX->HCO3_H Catalyzes Export Acidosis Intracellular Acidosis (Apoptosis) CA_IX->Acidosis Inhibition leads to CO2_H2O CO2 + H2O CO2_H2O->CA_IX pHi Intracellular pH (pHi) Homeostasis HCO3_H->pHi Maintains Neutrality Compound N-(4-methoxyphenyl) morpholine-4-sulfonamide Compound->CA_IX Inhibits (Zn2+ Binding)

Caption: Mechanism of Action. The compound inhibits CA IX-mediated proton export, forcing intracellular acidification and cell death under hypoxic conditions.

Material Preparation & Formulation

The sulfamide linkage provides moderate stability, but the morpholine ring enhances solubility compared to pure phenyl-sulfonamides.

Solubility Data & Storage
ParameterSpecificationNotes
Molecular Weight ~272.32 g/mol Based on formula

Stock Solvent DMSO (Dimethyl Sulfoxide)Soluble up to 50 mM.
Storage -20°C (Desiccated)Stable for 6 months in solution; 2 years as powder.
Working Conc. 10 nM – 100

M
Typical

for sulfamides ranges 0.1–10

M.
Stock Solution Protocol
  • Weighing: Accurately weigh 2.72 mg of powder.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock .

  • Mixing: Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at 40 kHz.

  • Aliquot: Dispense into 50

    
    L aliquots in amber tubes to avoid freeze-thaw cycles.
    

Critical Control: Always include a "Vehicle Control" (DMSO only) in assays. The final DMSO concentration on cells must not exceed 0.5% (v/v) .

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: Determine if the compound selectively targets hypoxic cancer cells (indicative of CA IX/XII inhibition) versus normoxic cells.

Materials
  • Cell Lines: MDA-MB-231 (Breast) or HT-29 (Colon) – High CA IX expressors.

  • Reagents: CellTiter-Glo® (Promega) or Resazurin (Sigma).

  • Equipment: Hypoxia Chamber (

    
    ) and Standard Incubator (
    
    
    
    ).
Experimental Workflow

Workflow Seeding Seed Cells (3,000 cells/well) Attach Attach 24h (Normoxia) Seeding->Attach Treat Add Compound (0.1 - 100 µM) Attach->Treat Split Split Plates Treat->Split Normoxia Incubate 72h Normoxia (21% O2) Split->Normoxia Hypoxia Incubate 72h Hypoxia (1% O2) Split->Hypoxia Read Read Viability (ATP/Fluorescence) Normoxia->Read Hypoxia->Read

Caption: Parallel screening workflow to determine the Hypoxia Selectivity Index (HSI).

Step-by-Step Methodology
  • Seeding: Seed cells at 3,000–5,000 cells/well in two identical 96-well white-walled plates. Incubate overnight at 37°C/Normoxia.

  • Dosing: Prepare a serial dilution (1:3) of the compound in culture medium starting at 100

    
    M down to 0.1 
    
    
    
    M.
    • Note: Ensure DMSO concentration is constant (e.g., 0.5%) across all wells.

  • Treatment: Aspirate old media and add 100

    
    L of drug-containing media to both plates.
    
  • Incubation:

    • Plate A (Normoxia): Place in standard incubator (

      
      ) for 72 hours.
      
    • Plate B (Hypoxia): Place in a hypoxia chamber (

      
      ) for 72 hours.
      
  • Readout: Add viability reagent (e.g., CellTiter-Glo), shake for 2 mins, incubate for 10 mins, and read Luminescence.

Data Analysis

Calculate the


 for both conditions.
  • Hypoxia Selectivity Index (HSI):

    
    
    
  • Interpretation: An HSI > 3.0 indicates significant target engagement (CA IX inhibition) and therapeutic potential.

Protocol B: Intracellular pH (pHi) Modulation Assay

Objective: Confirm the mechanism of action by measuring intracellular acidification using the pH-sensitive dye BCECF-AM .

Materials
  • Probe: BCECF-AM (Invitrogen).

  • Buffer: Bicarbonate-buffered Krebs-Ringer (required for CA activity).

  • Calibration: Nigericin (Ionophore) + High

    
     buffers at pH 6.5, 7.0, 7.5.
    
Step-by-Step Methodology
  • Loading: Seed cells (30,000/well) in a black 96-well plate. Incubate overnight.

  • Dye Loading: Wash cells with serum-free media. Incubate with 1

    
    M BCECF-AM for 30 mins at 37°C.
    
  • Wash: Wash 2x with Krebs-Ringer Bicarbonate Buffer (KRB).

  • Treatment: Add N-(4-methoxyphenyl)morpholine-4-sulfonamide (at

    
     conc.) in KRB.
    
  • Measurement: Immediately read Fluorescence Kinetic Mode for 60 mins.

    • Excitation: Dual (490 nm pH-sensitive / 440 nm pH-insensitive).

    • Emission: 535 nm.

  • Ratio Calculation: Calculate Ratio (

    
    ).
    
  • Result: A decrease in the ratio over time compared to control indicates intracellular acidification (inhibition of proton export).

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation Compound insolubility at >50

M
Check stock clarity. Limit final conc. to 50

M or increase serum to 10%.
No Hypoxia Effect Cell line lacks CA IXVerify CA IX expression via Western Blot (HIF-1

induction check).
High Background Phenol Red interferenceUse Phenol Red-free media for BCECF and fluorescence assays.
Edge Effect Evaporation in hypoxia chamberFill peripheral wells with sterile PBS; do not use for data.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Zinc Ion. Expert Opinion on Drug Discovery.

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in tumors. Molecular Medicine.

  • Protocol Source: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega.

  • Chemical Data: Morpholine-4-sulfonamide properties and safety. Sigma-Aldrich.[3]

Sources

Application Notes & Protocols: N-(4-methoxyphenyl)morpholine-4-sulfonamide as a γ-Secretase Inhibitor for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engine of Amyloid Production in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] A central event in AD pathogenesis is the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[3][4][5] The final cleavage by γ-secretase is the critical step that releases Aβ peptides, particularly the aggregation-prone Aβ42 isoform, which is a primary component of amyloid plaques.[1][2]

The γ-secretase complex is an intramembrane protease composed of four essential protein subunits: presenilin (PSEN), nicastrin (NCT), anterior pharynx-defective-1 (APH-1), and presenilin enhancer-2 (PEN-2).[6][7] Presenilin forms the catalytic core of the complex.[3][6] Given its pivotal role in Aβ generation, γ-secretase has been a major focus of therapeutic intervention for AD.[1][8]

This document provides a detailed guide to the application of N-(4-methoxyphenyl)morpholine-4-sulfonamide, a novel sulfonamide-based γ-secretase inhibitor, for researchers in neurobiology and drug discovery. While direct inhibition of γ-secretase has faced clinical challenges due to off-target effects on other essential signaling pathways like Notch, the exploration of novel chemical scaffolds like sulfonamides continues to be a promising avenue.[9][10] Some sulfonamide derivatives have demonstrated selectivity for APP processing over Notch, offering a potential therapeutic window.[9][11]

Mechanism of Action: Intercepting Aβ Production at its Source

N-(4-methoxyphenyl)morpholine-4-sulfonamide is hypothesized to act as a direct inhibitor of the γ-secretase complex. Sulfonamide-based inhibitors are thought to bind to the presenilin subunit, interfering with its catalytic activity.[1] This inhibition prevents the final proteolytic cleavage of the C99 fragment of APP, thereby reducing the production of all Aβ peptide isoforms.

The primary goal of a γ-secretase inhibitor is to lower the concentration of toxic Aβ species in the brain, preventing their aggregation into plaques and the subsequent neurotoxic cascade. The following diagram illustrates the amyloidogenic pathway and the point of intervention for N-(4-methoxyphenyl)morpholine-4-sulfonamide.

Amyloid_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 sAPPb sAPPβ APP->sAPPb Ab_oligomers Aβ40 & Aβ42 Oligomers C99->Ab_oligomers Release Ab_plaque Amyloid-β Plaque (Neurotoxicity) Ab_oligomers->Ab_plaque Aggregation BACE1 β-secretase (BACE1) BACE1->APP Cleavage gamma_secretase γ-secretase gamma_secretase->C99 Cleavage inhibitor N-(4-methoxyphenyl)morpholine-4-sulfonamide inhibitor->gamma_secretase Inhibition

Caption: Amyloidogenic processing of APP and the inhibitory action of N-(4-methoxyphenyl)morpholine-4-sulfonamide.

Experimental Protocols

The following protocols provide a framework for the initial characterization of N-(4-methoxyphenyl)morpholine-4-sulfonamide.

Protocol 1: In Vitro γ-Secretase Activity Assay

This cell-free assay directly measures the enzymatic activity of isolated γ-secretase, providing a direct assessment of the compound's inhibitory potential.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(4-methoxyphenyl)morpholine-4-sulfonamide on γ-secretase activity.

Materials:

  • Purified γ-secretase enzyme preparation

  • Fluorogenic γ-secretase substrate (e.g., a peptide based on the APP C99 sequence with a fluorescent reporter)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% CHAPSO)

  • N-(4-methoxyphenyl)morpholine-4-sulfonamide

  • Known γ-secretase inhibitor (positive control, e.g., Semagacestat)

  • DMSO (vehicle control)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(4-methoxyphenyl)morpholine-4-sulfonamide in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or control (DMSO, positive control) to the wells of the 384-well plate.

    • Add 18 µL of the purified γ-secretase enzyme in assay buffer to each well.

    • Incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 60-90 minutes (Excitation/Emission wavelengths will be specific to the fluorophore used).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the DMSO control (100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Workflow start Start prep_compound Prepare Serial Dilution of Inhibitor start->prep_compound add_enzyme Add γ-secretase to Plate prep_compound->add_enzyme pre_incubate Pre-incubate (30 min, 37°C) add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate analyze Calculate Reaction Rates and Normalize read_plate->analyze plot_ic50 Plot Dose-Response Curve and Determine IC50 analyze->plot_ic50 end End plot_ic50->end

Caption: Workflow for the in vitro γ-secretase activity assay.

Protocol 2: Cell-Based Assay for Aβ40 and Aβ42 Production

This assay measures the effect of the compound on Aβ production in a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.[13][14][15]

Objective: To quantify the dose-dependent effect of N-(4-methoxyphenyl)morpholine-4-sulfonamide on the secretion of Aβ40 and Aβ42 from cultured cells.

Materials:

  • HEK293 cells stably overexpressing human APP (or other suitable cell line like CHO cells)[9]

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • N-(4-methoxyphenyl)morpholine-4-sulfonamide

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Aβ40 and Aβ42 ELISA kits

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Plating: Seed the APP-overexpressing HEK293 cells into 96-well plates at a density that will result in 80-90% confluency at the end of the experiment.

  • Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of N-(4-methoxyphenyl)morpholine-4-sulfonamide or DMSO vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection: Carefully collect the conditioned medium from each well. Centrifuge to remove any cell debris and store the supernatant at -80°C until analysis.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of the compound at the tested concentrations.

  • Aβ Quantification (ELISA):

    • Thaw the conditioned medium samples.

    • Follow the manufacturer's protocol for the Aβ40 and Aβ42 ELISA kits to quantify the concentration of each peptide in the samples.

  • Data Analysis:

    • Normalize the Aβ concentrations to the cell viability data to account for any cytotoxic effects.

    • Calculate the percentage reduction in Aβ40 and Aβ42 secretion for each compound concentration relative to the DMSO control.

    • Plot the percentage of Aβ reduction against the logarithm of the inhibitor concentration to determine the IC50 for both Aβ isoforms.

    • Calculate the Aβ42/Aβ40 ratio at each concentration to assess for any modulatory effects.

Data Presentation and Interpretation

The results from these assays can be summarized in the following tables to provide a clear overview of the compound's profile.

Table 1: In Vitro Inhibitory Activity

Compound Target IC50 (nM)
N-(4-methoxyphenyl)morpholine-4-sulfonamide γ-secretase [Experimental Value]

| Semagacestat (Control) | γ-secretase | [Literature Value] |

Table 2: Cellular Activity and Cytotoxicity

Compound Aβ40 IC50 (nM) Aβ42 IC50 (nM) Cytotoxicity CC50 (µM) Selectivity Index (CC50/Aβ42 IC50)

| N-(4-methoxyphenyl)morpholine-4-sulfonamide | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Interpretation:

  • A potent IC50 in the in vitro assay confirms direct target engagement.

  • Low nanomolar IC50 values in the cellular assay indicate good cell permeability and efficacy.

  • A high selectivity index (>>10) suggests that the compound inhibits Aβ production at concentrations well below those that cause cell death.

  • A comparison of the Aβ40 and Aβ42 IC50 values can reveal if the compound is a pan-inhibitor or a modulator that selectively reduces Aβ42.[7][16]

Concluding Remarks

N-(4-methoxyphenyl)morpholine-4-sulfonamide represents a promising chemical scaffold for the development of γ-secretase inhibitors for Alzheimer's disease research. The protocols outlined in this document provide a robust framework for its initial characterization. Further studies should include assessing its effect on Notch processing to determine its selectivity profile and in vivo experiments in animal models of Alzheimer's disease to evaluate its therapeutic potential.[17] The ultimate goal is to identify compounds that can effectively reduce brain Aβ levels without causing the mechanism-based toxicities that have hindered previous γ-secretase inhibitors in clinical trials.[5]

References

  • Gamma secretase: the final step in the formation of amyloid - DZNE. Available at: [Link]

  • Gamma secretase - Proteopedia, life in 3D. Available at: [Link]

  • Gamma secretase activity assay - Innoprot In Vitro CNS Assays. Available at: [Link]

  • The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease - Frontiers. Available at: [Link]

  • γ-Secretase in Alzheimer's disease - PMC - NIH. Available at: [Link]

  • Processing of Notch and amyloid precursor protein by γ-secretase is spatially distinct | PNAS. Available at: [Link]

  • Synthesis and structure-activity relationship of a novel series of heterocyclic sulfonamide gamma-secretase inhibitors - PubMed. Available at: [Link]

  • Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. Available at: [Link]

  • Gamma Secretase Activity Assay Cell Line - Innoprot In Vitro CNS Models. Available at: [Link]

  • Alzheimer's Disease (AD) Model: Gamma-secretase Activity Assay Cell Line. Available at: [Link]

  • Amyloid-beta precursor protein secretase - Wikipedia. Available at: [Link]

  • REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC. Available at: [Link]

  • secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed. Available at: [Link]

  • Sulfonamide-containing γ-secretase inhibitors - ResearchGate. Available at: [Link]

  • γ-Secretase Activity Assay - Creative Bioarray CellAssay. Available at: [Link]

  • Amyloid-beta peptide Oligomerization Assay - Innoprot. Available at: [Link]

  • CA2455861A1 - Sulfonamide derivatives as gamma secretase inhibitors - Google Patents.
  • A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease - PubMed. Available at: [Link]

  • Structures of aryl sulfonamide-based -secretase inhibitors. Some of... - ResearchGate. Available at: [Link]

  • The mechanism of γ-Secretase dysfunction in familial Alzheimer disease - PMC - NIH. Available at: [Link]

  • Full article: γ-Secretase: once and future drug target for Alzheimer's disease. Available at: [Link]

  • γ-secretase inhibitors for treating Alzheimer's disease: rationale and clinical data - Open Access Journals. Available at: [Link]

  • Multiplex Assay for Live-Cell Monitoring of Cellular Fates of Amyloid-β Precursor Protein (APP) - PMC - PubMed Central. Available at: [Link]

  • In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. Available at: [Link]

  • Cellular mechanisms of β-amyloid production and secretion - PNAS. Available at: [Link]

  • The novel gamma secretase inhibitor N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560) reduces amyloid plaque deposition without evidence of notch-related pathology in the Tg2576 mouse - PubMed. Available at: [Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - Frontiers. Available at: [Link]

  • γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: Investigating N-(4-methoxyphenyl)morpholine-4-sulfonamide in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Pre-clinical evaluation of N-(4-methoxyphenyl)morpholine-4-sulfonamide as a potential anti-neoplastic agent. Document ID: AN-MMS-2026-02

Section 1: Introduction and Scientific Rationale

The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents.[1] In oncology, sulfonamide derivatives have demonstrated significant promise, targeting a spectrum of cancer-associated enzymes and pathways, including tyrosine kinases, carbonic anhydrases, and regulators of the cell cycle.[2][3][4] The morpholine moiety is another privileged heterocyclic scaffold frequently incorporated into anticancer drug candidates to improve pharmacokinetic properties and target engagement.[5][6]

The compound N-(4-methoxyphenyl)morpholine-4-sulfonamide combines these two critical pharmacophores. While this specific molecule is a novel entity for extensive characterization, its structural analogs have shown potent and specific anticancer activities. Notably, derivatives of N-phenyl-sulfonamides and morpholine-sulfonamides have been identified as potent cytotoxic agents against various cancer cell lines, including breast, colon, and cervical cancers.[7][8][9]

This document provides a detailed guide for the initial in vitro characterization of N-(4-methoxyphenyl)morpholine-4-sulfonamide. The protocols and insights are synthesized from established methodologies and findings from closely related molecular structures, establishing a robust framework for its evaluation as a novel therapeutic candidate. The primary hypothesized mechanisms of action, based on its structural class, are the disruption of microtubule dynamics and the induction of apoptosis.[7][10]

Section 2: Postulated Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of related sulfonamides, the primary mechanism of action for N-(4-methoxyphenyl)morpholine-4-sulfonamide is likely the inhibition of tubulin polymerization.[7] By binding to the colchicine site on β-tubulin, the compound is predicted to prevent the proper formation of microtubules. This disruption of the cytoskeleton has profound downstream consequences, leading to cell cycle arrest and eventual programmed cell death (apoptosis).

The sequence of events is postulated as follows:

  • Tubulin Binding: The compound enters the cell and binds to the colchicine-binding domain of β-tubulin.

  • Inhibition of Polymerization: This binding event prevents tubulin dimers from polymerizing into microtubules, disrupting the dynamic instability required for their function.

  • G2/M Phase Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.[7][8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and activation of executioner caspases.[11][12]

Visualizing the Pathway

Mechanism_of_Action Compound N-(4-methoxyphenyl) morpholine-4-sulfonamide Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Disruption Microtubule Network Disruption Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Triggers Apoptosis Intrinsic Apoptosis Arrest->Apoptosis Induces Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) Apoptosis->Bcl2 Caspases Caspase Activation (Caspase-9, -3/7) Bcl2->Caspases Death Cell Death Caspases->Death

Caption: Postulated mechanism of N-(4-methoxyphenyl)morpholine-4-sulfonamide.

Section 3: Summary of Biological Activity (Analog Compounds)

To establish a baseline for experimental design, the following table summarizes the reported cytotoxic activities of structurally related sulfonamide and morpholine derivatives against various human cancer cell lines. This data provides an expected range of potency for N-(4-methoxyphenyl)morpholine-4-sulfonamide.

Compound Class/NameCancer Cell LineAssay TypeIC₅₀ ValueReference
N-(5-methoxyphenyl) Methoxybenzenesulphonamide AnalogMCF-7 (Breast)MTTSub-micromolar[7]
N-(5-methoxyphenyl) Methoxybenzenesulphonamide AnalogHeLa (Cervical)MTTSub-micromolar[7]
N-(5-methoxyphenyl) Methoxybenzenesulphonamide AnalogHT-29 (Colon)MTTSub-micromolar[7]
4-(Phenylsulfonyl)morpholine Derivative (GL24)MDA-MB-231 (TNBC)MTT0.90 µM[8]
Chalcone-Sulfonamide HybridMCF-7 (Breast)MTTPotent Activity[9]
Quinazolinone-Sulfonamide Derivative (Compound 10)MCF-7 (Breast)MTT20.91 µM[11]
Quinazolinone-Sulfonamide Derivative (Compound 10)LoVo (Colon)MTT22.30 µM[11]

TNBC: Triple-Negative Breast Cancer

Section 4: Experimental Protocols

These protocols are designed to be self-validating systems, with clear positive and negative controls to ensure data integrity.

Protocol 4.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in selected cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

  • N-(4-methoxyphenyl)morpholine-4-sulfonamide (stock solution in DMSO, e.g., 10 mM)

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Negative Control: Wells with medium and DMSO at the highest concentration used for the compound dilutions.

    • Positive Control: Wells with a known cytotoxic agent (e.g., Doxorubicin or Paclitaxel).

    • Blank: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the negative (DMSO) control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Seed Cells (5,000-10,000/well) B 2. Incubate 24h A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Solution D->E F 6. Incubate 3-4h E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest, particularly at the G2/M phase, consistent with tubulin inhibition.

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Cold 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC₅₀ value for 24 hours. Include a DMSO-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.

Protocol 4.3: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis following compound treatment.[14]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 4.2, using IC₅₀ concentrations for a relevant time point (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[11]

Section 5: References

  • García-García, A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2022). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Scientific Reports. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. Available at: [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link]

  • Yang, C.-H., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie. Available at: [Link]

  • Dandia, A., et al. (2013). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Soud, Y. A., et al. (2007). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure. Available at: [Link]

  • Michalik, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. Available at: [Link]

  • Limareva, L.V., et al. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibroblasts, peripheral blood mononuclear cells and breast cancer cells. Preprints.org. Available at: [Link]

  • ResearchGate. (Accessed 2026). Some compounds containing indole, morpholine, and sulfonohydrazide scaffolds that are reported as anticancer agents. ResearchGate. Available at: [Link]

  • Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Available at: [Link]

  • Wang, C., et al. (2024). Apoptosis-Inducing and Proliferation-Inhibiting Effects of Doramectin on Mz-ChA-1 Human Cholangiocarcinoma Cells. Molecules. Available at: [Link]

  • ResearchGate. (Accessed 2026). Multipathway regulation induced by 4‐(phenylsulfonyl)morpholine derivatives against triple‐negative breast cancer. ResearchGate. Available at: [Link]

  • Michalik, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

  • Li, L., et al. (2010). Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers. Structure-activity relationship of the quinazoline ring. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (Accessed 2026). MDPI. Available at: [Link]

  • Li, W., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (Accessed 2026). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. ResearchGate. Available at: [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

  • Bertova, A., et al. (2024). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. Molecules. Available at: [Link]

  • ResearchGate. (Accessed 2026). 20672 PDFs | Review articles in CYTOTOXICITY ASSAYS. ResearchGate. Available at: [Link]

  • ResearchGate. (Accessed 2026). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Paradigm for Accelerated Discovery

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid interrogation of vast chemical libraries to identify novel therapeutic candidates.[1][2] This guide provides a comprehensive framework for deploying HTS methodologies to characterize the biological activity of N-(4-methoxyphenyl)morpholine-4-sulfonamide, a novel sulfonamide-containing small molecule. While the precise mechanism of this specific compound is under active investigation, its structural motifs—a sulfonamide and a morpholine ring—are present in compounds known to modulate critical cellular signaling pathways, including those involved in cancer and developmental biology.[][4][5]

This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a generic recitation of protocols, offering a deep dive into the scientific rationale behind experimental design, data interpretation, and the establishment of robust, self-validating screening cascades. We will proceed under the working hypothesis that N-(4-methoxyphenyl)morpholine-4-sulfonamide acts as an inhibitor of the Wnt signaling pathway, a frequent target for anticancer therapeutics, by modulating the activity of tankyrase.[6][7][8] This hypothesis is predicated on the known activities of structurally related compounds and serves as a scientifically rigorous foundation for the protocols detailed herein.

Part 1: Scientific Foundation: The Wnt Signaling Pathway and the Role of Tankyrase

The Wnt signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[9][10] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[11] Nuclear β-catenin then associates with transcription factors to drive the expression of genes that promote cell proliferation and survival.

A key negative regulator of this pathway is the "destruction complex," which targets β-catenin for proteasomal degradation.[8] The stability of this complex is, in turn, regulated by the enzyme tankyrase. Tankyrase is a poly(ADP-ribose) polymerase (PARP) that PARsylates (adds poly(ADP-ribose) chains to) Axin, a core component of the destruction complex, marking it for degradation.[7][12] Inhibition of tankyrase, therefore, leads to the stabilization of Axin, the reformation of the destruction complex, and the subsequent degradation of β-catenin, effectively shutting down Wnt signaling.[6][8]

Small molecules that inhibit tankyrase have shown promise as anticancer agents by blocking Wnt-driven cell growth.[6][7] N-(4-methoxyphenyl)morpholine-4-sulfonamide, with its sulfonamide scaffold, is a candidate for such a mechanism of action.

Part 2: High-Throughput Screening Cascade for Wnt Pathway Inhibitors

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true "hits" from a large compound library.[1][13] The following cascade is designed to test our hypothesis and characterize the activity of N-(4-methoxyphenyl)morpholine-4-sulfonamide.

Experimental Workflow Overview

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Downstream Characterization Primary Primary HTS: Cell-Based Reporter Assay Confirmation Hit Confirmation (Fresh Compound) Primary->Confirmation Identified 'Hits' DoseResponse Dose-Response Analysis (IC50 Determination) Secondary Secondary Assay: β-catenin Level Measurement DoseResponse->Secondary Confirmed Hits Confirmation->DoseResponse Orthogonal Orthogonal Assay: Target Engagement (e.g., CETSA) Secondary->Orthogonal Downstream Downstream Functional Assays (e.g., Cell Proliferation, Migration) Orthogonal->Downstream Validated Hits

Caption: High-throughput screening cascade for the identification and characterization of Wnt pathway inhibitors.

Part 3: Detailed Protocols

Protocol 1: Primary High-Throughput Screen - Luciferase Reporter Assay

This assay is designed to identify compounds that inhibit Wnt pathway signaling by measuring the activity of a reporter gene (luciferase) under the control of a Wnt-responsive promoter.

Principle: Cells are engineered to express luciferase in response to β-catenin/TCF-mediated transcription. Activation of the Wnt pathway leads to high luciferase expression and a strong luminescent signal. Inhibitors of the pathway will reduce this signal.

Materials:

  • HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct (e.g., TOPflash)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • N-(4-methoxyphenyl)morpholine-4-sulfonamide (and other library compounds) dissolved in DMSO

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Automated liquid handling systems and a plate luminometer

Step-by-Step Protocol:

  • Cell Plating:

    • Harvest and count HEK293T-TOPflash cells.

    • Using an automated dispenser, seed 5,000 cells in 30 µL of culture medium per well into 384-well plates.

    • Incubate plates for 18-24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a master plate of compounds, including N-(4-methoxyphenyl)morpholine-4-sulfonamide, at the desired screening concentration (e.g., 10 µM) in DMSO.

    • Use a pintool or acoustic dispenser to transfer approximately 50 nL of each compound solution to the assay plates.

    • Include appropriate controls:

      • Negative Control: DMSO only (represents 0% inhibition).

      • Positive Control: A known tankyrase inhibitor (e.g., XAV939) at a concentration that gives maximal inhibition (represents 100% inhibition).

  • Pathway Activation:

    • Add 10 µL of Wnt3a conditioned media (pre-titrated to elicit ~80% of maximal luciferase activity) to all wells except for the negative control wells. Add 10 µL of regular media to the negative control wells.

    • Incubate for 16-24 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the plates and luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Read the luminescence on a plate luminometer.

Data Analysis and Hit Identification:

  • Calculate the percentage inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • A "hit" is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.

Protocol 2: Dose-Response Analysis and IC50 Determination

This protocol confirms the activity of primary hits and determines their potency.

Principle: A serial dilution of the hit compound is tested to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.

Step-by-Step Protocol:

  • Prepare Compound Dilutions:

    • For each hit compound, including N-(4-methoxyphenyl)morpholine-4-sulfonamide, prepare a 10-point, 3-fold serial dilution series in DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Execution:

    • Follow the same procedure as the primary screen (Protocol 1), but instead of a single concentration, add the serial dilutions of the hit compounds to the assay plates.

  • Data Analysis:

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Hypothetical IC50 (µM)
N-(4-methoxyphenyl)morpholine-4-sulfonamide0.5
XAV939 (Positive Control)0.05
Protocol 3: Secondary Assay - β-catenin Level Measurement

This assay provides mechanistic validation by directly measuring the levels of β-catenin, the key downstream effector of the Wnt pathway.

Principle: An antibody-based detection method, such as a high-content imaging assay or an ELISA, is used to quantify cellular β-catenin levels. Effective inhibitors should lead to a decrease in β-catenin.

Materials:

  • A Wnt-responsive cell line (e.g., SW480, which has an APC mutation and high endogenous Wnt signaling)

  • Primary antibody against β-catenin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Step-by-Step Protocol (for High-Content Imaging):

  • Cell Plating and Compound Treatment:

    • Seed SW480 cells in 384-well imaging plates.

    • Treat the cells with hit compounds at various concentrations for 16-24 hours.

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-β-catenin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify nuclei (DAPI) and quantify the intensity of the β-catenin signal within the cytoplasm and nucleus of each cell.

Expected Outcome: Treatment with N-(4-methoxyphenyl)morpholine-4-sulfonamide should result in a dose-dependent decrease in the overall cellular β-catenin signal.

Part 4: Trustworthiness and Self-Validation

A robust HTS protocol incorporates self-validating systems. The proposed cascade achieves this through:

  • Orthogonal Assays: The primary reporter assay and the secondary β-catenin assay measure different endpoints of the same pathway. A compound that is active in both is less likely to be an artifact of the assay technology.

  • Counter-Screens: To rule out non-specific cytotoxicity, a counter-screen measuring cell viability (e.g., using a resazurin-based assay) should be run in parallel.[14][15] True hits will inhibit Wnt signaling at concentrations that do not significantly impact cell viability.

  • Known Inhibitors as Controls: The consistent performance of the positive control (XAV939) validates the assay's ability to detect the expected biological activity.

Part 5: Concluding Remarks and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the high-throughput screening and characterization of N-(4-methoxyphenyl)morpholine-4-sulfonamide as a putative inhibitor of the Wnt signaling pathway. The successful execution of these protocols will not only elucidate the compound's mechanism of action but also provide a robust dataset for further lead optimization.

Future work would involve direct target engagement assays to confirm binding to tankyrase, followed by in vivo studies in relevant cancer models to assess therapeutic efficacy. The principles and protocols outlined herein are adaptable and can serve as a template for the discovery and development of novel modulators of this critical cancer pathway.

References

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • An, W. F., & Tolliday, N. J. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • Technology Networks. (2025). High-Throughput Screening. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual.
  • Taosheng, C. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • GEN Edge. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • Drug Discovery World. (2025). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • Chen, B., et al. (2019). Inhibition of Tankyrase by a Novel Small Molecule Significantly Attenuates Prostate Cancer Cell Proliferation. Cancer Letters. [Link]

  • Narayan, L., et al. (2013). Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. Journal of Medicinal Chemistry. [Link]

  • Lupo, B., et al. (2016). Tankyrase inhibition impairs directional migration and invasion of lung cancer cells by affecting microtubule dynamics and polarity signals. BMC Biology. [Link]

  • PubMed. (2016). Tankyrase inhibition impairs directional migration and invasion of lung cancer cells by affecting microtubule dynamics and polarity signals. [Link]

  • Stratford, E. W., et al. (2012). Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells. PLOS One. [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]

  • de Barros, A. L. B., et al. (2017). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Brazilian Journal of Microbiology. [Link]

  • Di Pilato, V., et al. (2025). Repurposing High-Throughput Screening Reveals Unconventional Drugs with Antimicrobial and Antibiofilm Potential Against Methicillin-Resistant Staphylococcus aureus from a Cystic Fibrosis Patient. Antibiotics. [Link]

  • Zhang, Y., & Wang, X. (2020). Modulating the wnt signaling pathway with small molecules. Medicinal Research Reviews. [Link]

  • Syed, D. N., et al. (2012). Modulation of Wnt/β-catenin signaling pathway by bioactive food components. Carcinogenesis. [Link]

  • Asghar, M. A., et al. (2024). Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Sawa, M., et al. (2020). Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges. International Journal of Molecular Sciences. [Link]

  • Signal Transduction and Targeted Therapy. (2025). Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. [Link]

  • MDPI. (2025). Repurposing High-Throughput Screening Reveals Unconventional Drugs with Antimicrobial and Antibiofilm Potential Against Methicillin-Resistant Staphylococcus aureus from a Cystic Fibrosis Patient. [Link]

  • Cell Communication and Signaling. (2021). Roles and action mechanisms of WNT4 in cell differentiation and human diseases: a review. [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. [Link]

  • Nuvisan. (n.d.). Compound screening. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. [Link]

  • Katzung, B. G., et al. (Eds.). (2021). Basic & Clinical Pharmacology, 15e. AccessPharmacy. [Link]

Sources

Application Notes & Protocols: Strategic Development of In Vivo Models for N-(4-methoxyphenyl)morpholine-4-sulfonamide Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for In Vivo Assessment

N-(4-methoxyphenyl)morpholine-4-sulfonamide is a compound featuring a sulfonamide group, a class of structures known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a morpholine ring may modulate the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, potentially enhancing solubility, membrane permeability, and interaction with biological targets.[4][5]

While in vitro assays provide essential initial data on mechanism of action and potency, they cannot replicate the complex, dynamic environment of a whole organism. Therefore, transitioning to in vivo models is a critical and mandatory step in the drug development process.[6] The primary objectives of these studies are to evaluate the compound's efficacy in a disease-relevant context and to establish a preliminary safety profile, which are fundamental requirements for advancing a candidate toward human clinical trials.[6][7][8] This document outlines the strategic considerations and detailed protocols for establishing robust in vivo models to test N-(4-methoxyphenyl)morpholine-4-sulfonamide.

Foundational Strategy: A Stepwise Approach to In Vivo Model Development

A successful in vivo program is not a single experiment but a phased approach that builds knowledge progressively. This strategy minimizes the use of animals and resources while maximizing the quality and translatability of the data generated. The workflow begins with non-GLP (Good Laboratory Practice) exploratory studies and progresses toward GLP-compliant studies required for regulatory submissions.[6][9]

G cluster_0 Phase 1: Exploratory Studies (Non-GLP) cluster_1 Phase 2: Definitive Studies (GLP-compliant) cluster_2 Phase 3: Regulatory Submission A Dose Range Finding (DRF) & Maximum Tolerated Dose (MTD) B Preliminary Pharmacokinetics (PK) A->B Inform dose selection E GLP Toxicology Studies A->E Define toxicology doses C Pilot Efficacy Study B->C Establish exposure-response F Full PK/PD Modeling B->F Optimize dosing regimen D Pivotal Efficacy Studies C->D Refine model & endpoints G IND/CTA Enabling Studies D->G E->G F->G G Start Define Therapeutic Indication ModelType Select Disease Model Type (e.g., Oncology, Inflammation) Start->ModelType Species Select Animal Species (Rodent vs. Non-Rodent) ModelType->Species Rodent Mouse / Rat Species->Rodent Initial Efficacy & Safety NonRodent Dog / NHP Species->NonRodent Regulatory Toxicology Metabolism Metabolic Profile Comparable to Human? Yes Yes Metabolism->Yes No No, Justify or Select New Model Metabolism->No PKPD Establish PK/PD Relationship Efficacy Conduct Efficacy Study PKPD->Efficacy Rodent->Metabolism NonRodent->Metabolism Yes->PKPD

Caption: Decision tree for selecting an appropriate animal model.

Core Experimental Protocols

All in vivo studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Studies intended for regulatory submission must be performed in compliance with Good Laboratory Practice (GLP) regulations as defined in 21 CFR Part 58. [9][10]

Protocol 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of N-(4-methoxyphenyl)morpholine-4-sulfonamide and identify a range of doses, including the MTD, for subsequent efficacy and toxicology studies. [11] Methodology:

  • Animal Selection: Select a small cohort of healthy animals (e.g., 3-5 mice per group) of the same strain planned for efficacy studies.

  • Dose Groups: Establish at least 3-5 dose groups, plus a vehicle control group. Doses should be selected based on in vitro potency (e.g., 10x, 30x, 100x the IC50) and any available literature on similar compounds.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Administer a single dose or daily doses for a short duration (e.g., 5-7 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming. Record all observations meticulously.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause >10-15% body weight loss or significant, irreversible clinical signs of toxicity.

  • Data Analysis: Collect terminal blood samples for basic clinical chemistry (e.g., ALT, AST to monitor liver function) and perform a gross necropsy to examine major organs for abnormalities. [12]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. [13]This data is essential for correlating drug exposure with both efficacy and toxicity. [6] Methodology:

  • Animal Selection: Use the same species and strain as in the efficacy model. Typically, cannulated animals (e.g., jugular vein cannulation in rats) are used for serial blood sampling.

  • Dose Groups: Administer at least two non-toxic doses, typically 5-10 fold apart, to assess dose linearity. [11]Include both intravenous (IV) and the intended therapeutic route (e.g., oral) to determine absolute bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing. Process blood to plasma and store at -80°C. Urine and feces can also be collected using metabolic cages to assess excretion pathways. [13]4. Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of N-(4-methoxyphenyl)morpholine-4-sulfonamide and potential major metabolites in the collected matrices.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Relates to acute efficacy and toxicity
Tmax Time to reach Cmax Indicates the rate of absorption
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure
Half-life Determines dosing frequency
CL Clearance Rate of drug elimination from the body
Vd Volume of Distribution Indicates the extent of drug distribution into tissues

| F% | Bioavailability | Fraction of dose reaching systemic circulation |

Protocol 3: In Vivo Efficacy Study

Objective: To determine if N-(4-methoxyphenyl)morpholine-4-sulfonamide produces a statistically significant therapeutic effect in a relevant disease model.

Methodology:

  • Model Establishment: Induce the disease model in a sufficiently large cohort of animals to achieve statistical power.

  • Randomization and Blinding: Once the disease is established, randomize animals into treatment groups (vehicle control, positive control, and at least 2-3 doses of the test compound). The study should be blinded to prevent observer bias.

  • Dosing Regimen: Administer the compound based on the PK data (e.g., once or twice daily) for a defined period. Doses should be selected from the DRF study to be well-tolerated and span a range expected to show a dose-response relationship.

  • Endpoint Measurement: Monitor primary and secondary efficacy endpoints throughout the study. Examples include:

    • Oncology: Tumor volume (measured with calipers), overall survival.

    • Inflammation: Paw volume, clinical score, inflammatory cytokine levels in tissue or plasma.

    • Infection: Bacterial load in target organs (CFU counts), survival.

  • Terminal Procedures: At the end of the study, collect tissues for histopathology, biomarker analysis (e.g., Western blot, qPCR), and toxicokinetic (TK) analysis to confirm drug exposure in the treated groups.

Data Interpretation and Next Steps

The integration of efficacy, PK, and safety data is crucial for making an informed decision to advance the compound. [14]A successful outcome would demonstrate a clear dose-dependent therapeutic effect at exposures that are well-tolerated. This data forms the core of the preclinical package required for an Investigational New Drug (IND) or Clinical Trial Application (CTA) filing with regulatory authorities. [7][15]

Conclusion

The development of in vivo models for testing N-(4-methoxyphenyl)morpholine-4-sulfonamide requires a methodical, scientifically-driven approach. By carefully selecting relevant animal models, executing phased and well-designed studies, and integrating pharmacokinetic, pharmacodynamic, and toxicological data, researchers can build a comprehensive profile of the compound's potential as a therapeutic agent. Adherence to ethical guidelines and regulatory standards is paramount throughout this process to ensure data integrity and translatability to human clinical trials.

References

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. Benchchem.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.
  • Step 2: Preclinical Research. FDA.
  • Preclinical Considerations for Gene Therapy Products: An FDA Perspective. FDA. Available at: [Link] ceRegulatoryInformation/Guidances/CellularandGeneTherapy/ucm078719.p df

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Source.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • Regulatory Guidelines for Conducting Toxicity Studies by ICH. SlideShare.
  • [Pharmacokinetics of Morocromen in animals and man (author's transl)]. PubMed.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • In vivo fitness of sul gene-dependent sulfonamide-resistant Escherichia coli in the mammalian gut. PubMed.
  • In vivo fitness of sul gene-dependent sulfonamide-resistant Escherichia coli in the mammalian gut. mSystems - ASM Journals.
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SciRP.org.
  • In vivo toxicology studies. Vivotecnia.
  • in vivo general toxicology studies. YouTube.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source.
  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.
  • A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • Substituted 4-morpholine N-arylsulfonamides as γ-secretase inhibitors. PubMed.
  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm.
  • Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. PMC - NIH.
  • Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLOS.
  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed.
  • Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. PubMed.

Sources

Application Note: High-Sensitivity Bioanalysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profiling[1][2]

N-(4-methoxyphenyl)morpholine-4-sulfonamide represents a distinct chemical scaffold often utilized in the development of carbonic anhydrase inhibitors, anti-microbial agents, and specific enzyme modulators. Its structure combines a lipophilic 4-methoxyphenyl tail with a polar morpholine-sulfonamide core.

Precise quantification of this molecule in biological fluids (plasma, serum, urine) is critical for determining pharmacokinetic (PK) parameters. This guide outlines a robust, self-validating LC-MS/MS protocol designed to overcome common challenges such as matrix suppression and metabolic interference (specifically O-demethylation).

Physicochemical Profile[3][4][5][6]
  • Chemical Structure: A morpholine ring nitrogen-bonded to a sulfonyl group, which is linked to a para-anisidine (4-methoxy-aniline) moiety.

  • Molecular Weight: ~272.32 Da.

  • Acid/Base Character: The sulfonamide nitrogen (

    
    ) is weakly acidic (
    
    
    
    ). The morpholine oxygen is neutral.
  • Lipophilicity (LogP): Estimated ~1.5–2.0 (Moderately lipophilic).

  • Metabolic Liability: The 4-methoxy group is highly susceptible to CYP450-mediated O-demethylation , forming a phenolic metabolite that must be chromatographically resolved from the parent.

Method Development Strategy (Logic & Causality)

To ensure Scientific Integrity , we prioritize Solid Phase Extraction (SPE) over Protein Precipitation (PPT). While PPT is faster, the moderate polarity of the sulfonamide group often leads to poor recovery and high matrix effects in simple precipitation workflows. SPE provides the necessary cleanup to reach lower limits of quantitation (LLOQ).

Workflow Visualization

The following diagram illustrates the decision logic for the method development:

MethodLogic Analyte Analyte: N-(4-methoxyphenyl) morpholine-4-sulfonamide Prop Properties: MW 272, pKa ~10 LogP ~1.8 Analyte->Prop Ionization Ionization Choice: ESI(+) vs ESI(-) Prop->Ionization Sulfonamide acidity vs Morpholine protonation Prep Sample Prep: SPE (HLB) Prop->Prep Moderate LogP favors Polymeric SPE Chrom Chromatography: C18, Acidic MP (Separate Metabolite) Ionization->Chrom MS Compatibility Prep->Chrom Clean Extract

Figure 1: Strategic workflow for method development based on physicochemical properties.

Experimental Protocols

Instrumentation & Conditions[7][8]

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+). Ionization: Electrospray Ionization (ESI).

ParameterSettingRationale
Polarity Positive (+) / Negative (-)Primary: ESI(+) (

at m/z 273) is generally more sensitive with acidic mobile phases. Secondary: ESI(-) (

at m/z 271) offers higher specificity if background noise is high.
Column C18 (2.1 x 50mm, 1.7 µm)Standard for hydrophobic retention; sub-2-micron particles for sharp peaks.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for ESI(+).
Mobile Phase B 0.1% Formic Acid in MeOHMethanol often provides better solvation for sulfonamides than ACN.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Mass Spectrometry Transitions (MRM)

Note: Exact collision energies (CE) must be optimized per instrument.

AnalytePrecursor (m/z)Product (m/z)TypeStructural Logic
Target 273.1 (

)
124.1 QuantCleavage of S-N bond (4-methoxy-aniline cation).
Target 273.188.1QualMorpholine ring fragment.
IS (d3) 276.1127.1QuantDeuterated analog (if available).
Sample Preparation: Solid Phase Extraction (SPE)[8]

Objective: Isolate the analyte from plasma proteins and phospholipids. Cartridge: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or Phenomenex Strata-X (30 mg/1 cc).

Protocol Steps:

  • Pre-treatment: Aliquot 100 µL Plasma into a 96-well plate. Add 10 µL Internal Standard (IS) working solution.

  • Dilution: Add 200 µL 2% Formic Acid in Water . Vortex 1 min. (Acidification breaks protein binding and ensures analyte is neutral/protonated for retention).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the entire pre-treated sample (~310 µL) onto the SPE plate. Apply low vacuum.

  • Wash 1: 1 mL 5% Methanol in Water . (Removes salts and proteins).

  • Wash 2: 1 mL 2% Formic Acid in Water . (Removes basic interferences).

  • Elution: 2 x 250 µL Methanol . (Analyte is highly soluble in pure MeOH).

  • Evaporation: Dry under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 150 µL Mobile Phase A/B (80:20) . Vortex and centrifuge.

Metabolic Considerations: The "Methoxy" Risk

The 4-methoxy group is a prime target for O-demethylation. The resulting metabolite (phenol derivative, MW ~258) is more polar.

  • Risk: If the metabolite co-elutes with the parent, in-source fragmentation could strip the methyl group from the parent, or the metabolite could undergo ion-suppression.

  • Solution: Ensure chromatographic separation. The metabolite (phenol) will elute earlier than the parent (methoxy) on a C18 column.

  • Check: Monitor m/z 259 -> 110 (Phenol fragment) during method development to map the metabolite retention time.

Metabolism Parent Parent Drug (Methoxy) m/z 273 CYP CYP450 (Liver) Parent->CYP Metabolite Metabolite (Phenol / O-desmethyl) m/z 259 CYP->Metabolite O-Demethylation Result Chromatographic Consequence: Metabolite elutes EARLIER (More Polar) Metabolite->Result Must Separate

Figure 2: Metabolic pathway and its impact on chromatographic separation.

Validation Criteria (FDA/EMA Alignment)

To ensure Trustworthiness , the method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018).[1]

  • Selectivity: Analyze 6 lots of blank matrix. No interference >20% of LLOQ at the retention time.

  • Linearity: Minimum 6 non-zero standards. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Typical range: 1.0 ng/mL to 1000 ng/mL.
    
  • Accuracy & Precision:

    • Within-run and Between-run CV% should be

      
       (20% for LLOQ).
      
    • Accuracy should be within

      
       of nominal (20% for LLOQ).
      
  • Matrix Effect: Compare analyte response in extracted blank matrix (post-extraction spike) vs. pure solution.

    • Self-Validating Step: If Matrix Factor (MF) is < 0.8 or > 1.2, switch to a Deuterated IS or optimize the SPE Wash 2 step.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 389874, 4-(4-Methoxyphenyl)morpholine. Retrieved from [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Retrieved from [Link]

Sources

Application Note: N-(4-methoxyphenyl)morpholine-4-sulfonamide as a Sulfamide-Based Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the characterization and utilization of N-(4-methoxyphenyl)morpholine-4-sulfonamide as a chemical probe. While specific literature on this exact named entity as a standalone "famous" probe is niche, it represents a classic sulfamide scaffold (


) widely utilized in medicinal chemistry as a bioisostere for ureas and sulfonamides, primarily targeting Carbonic Anhydrases (CAs)  and specific Kinases .

This guide is structured to treat the compound as a Model Sulfamide Probe for investigating metalloenzyme inhibition (specifically Carbonic Anhydrase II/IX) and as a scaffold for structure-activity relationship (SAR) studies in anti-proliferative applications.

Scientific Background & Mechanism of Action[1]

N-(4-methoxyphenyl)morpholine-4-sulfonamide belongs to the sulfamide class of chemical probes. Unlike traditional sulfonamides (


) which are primary zinc-binding groups in enzymes like Carbonic Anhydrase (CA), sulfamides (

) offer unique physicochemical properties, including enhanced hydrolytic stability and altered hydrogen-bonding geometry compared to their urea (

) bioisosteres.
Core Applications:
  • Carbonic Anhydrase (CA) Inhibition:

    • The sulfamide moiety can coordinate with the zinc ion in the active site of CAs, albeit often with different kinetics than primary sulfonamides. This probe is particularly useful for studying CA II (cytosolic) and CA IX (transmembrane, tumor-associated) regulation of pH.

    • Mechanism: The sulfamide nitrogen acts as a proton donor/acceptor, disrupting the proton shuttle mechanism essential for the catalytic hydration of

      
      .
      
  • Bioisosteric Replacement Studies:

    • Used to evaluate the impact of replacing a urea linker with a sulfonyl linker on potency and solubility in kinase or hydrolase inhibitors.

  • Anti-Proliferative Screening:

    • Modulation of intracellular pH (

      
      ) via CA inhibition leads to reduced survival in hypoxic tumor cells.
      
Technical Specifications & Preparation
ParameterSpecification
Chemical Name N-(4-methoxyphenyl)morpholine-4-sulfonamide
CAS Number 90470-86-3
Molecular Formula

Molecular Weight 272.32 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (<5 mg/mL), Water (Insoluble)
Stock Concentration 10 mM or 50 mM in anhydrous DMSO
Storage -20°C (Solid), -80°C (Solution, avoid freeze-thaw cycles)
Probe Preparation Protocol:
  • Weighing: Accurately weigh 2.72 mg of the solid compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Sigma-Aldrich, Grade ≥99.9%) to achieve a 10 mM stock solution. Vortex for 30 seconds until clear.

  • Aliquoting: Dispense into 50 µL aliquots in amber tubes to prevent light degradation and moisture absorption.

  • Quality Control: Verify purity via HPLC-MS prior to biological assays. Expect a single peak at

    
    .
    
Experimental Protocols
Protocol A: Carbonic Anhydrase Esterase Activity Assay

Objective: To quantify the inhibitory potency (


) of the probe against CA II or CA IX using 4-nitrophenyl acetate (4-NPA) as a substrate.

Materials:

  • Purified CA II or CA IX enzyme (Recombinant).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (3 mM stock in acetone).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Probe: N-(4-methoxyphenyl)morpholine-4-sulfonamide (dilution series).

Workflow:

  • Preparation: Dilute the 10 mM probe stock in Assay Buffer to prepare a 7-point dilution series (e.g., 100 µM to 0.1 µM). Keep DMSO constant at 1%.

  • Incubation: In a 96-well clear plate, add:

    • 80 µL Assay Buffer

    • 10 µL Enzyme solution (final conc. 10–50 nM)

    • 10 µL Probe dilution

    • Incubate for 15 minutes at 25°C to allow equilibration.

  • Reaction Start: Add 100 µL of 3 mM 4-NPA substrate (freshly diluted in buffer).

  • Measurement: Immediately monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Probe] to determine 
    
    
    
    .
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in intact cells (e.g., MDA-MB-231).

Workflow:

  • Treatment: Treat

    
     cells with 10 µM  probe or DMSO control for 1 hour at 37°C.
    
  • Harvesting: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat individual tubes to a gradient of temperatures (40°C to 65°C) for 3 minutes, then cool to 25°C.

  • Lysis: Add NP-40 lysis buffer, incubate on ice for 20 min, and centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

  • Detection: Analyze the supernatant via Western Blot using anti-CA II or anti-CA IX antibodies.

  • Result: A shift in the aggregation temperature (

    
    ) in the treated vs. control samples indicates direct physical binding of the probe to the target.
    
Pathway Visualization

The following diagram illustrates the mechanism of action for sulfamide probes in the context of Hypoxia and pH regulation.

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr CA IX Expression (Transmembrane) HIF1a->CAIX_Expr Upregulates HCO3_H HCO3- + H+ CAIX_Expr->HCO3_H Catalyzes Hydration CO2_H2O CO2 + H2O CO2_H2O->HCO3_H via CA IX pHi Intracellular pH (pHi) Maintenance HCO3_H->pHi HCO3- Import pHe Extracellular pH (pHe) Acidification HCO3_H->pHe H+ Export Probe N-(4-methoxyphenyl) morpholine-4-sulfonamide Probe->CAIX_Expr Inhibits (Sulfamide Binding) Probe->pHi Disrupts TumorSurvival Tumor Cell Survival & Metastasis pHi->TumorSurvival Promotes

Caption: Mechanism of Action: The probe targets CA IX, disrupting the catalytic hydration of CO2, leading to intracellular acidification and reduced tumor cell survival.

Data Interpretation & Troubleshooting
ObservationPossible CauseCorrective Action
High IC50 (>10 µM) Poor target fit or non-specific binding.Verify enzyme isoform (CA I vs II vs IX). Sulfamides are often isoform-selective.
Precipitation in Assay Low aqueous solubility.Reduce final DMSO concentration to <1% or add 0.01% Triton X-100.
No Thermal Shift Low cellular permeability or weak binding.Increase probe concentration (up to 50 µM) or prolong incubation time.
References
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Winum, J. Y., et al. (2006). "Sulfamates and sulfamides: emerging classes of carbonic anhydrase inhibitors." Anti-Cancer Agents in Medicinal Chemistry, 6(5), 393-406. Link

  • Gelb, A. (2023). "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Molbank, 2023(1), M1565. (Discusses structural analogs). Link

  • ChemBK Database . "N-(4-methoxyphenyl)-4-morpholinesulfonamide (CAS 90470-86-3) Entry." Link

Application Note: Dose-Response Curve Analysis for N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for determining the in vitro pharmacological activity of N-(4-methoxyphenyl)morpholine-4-sulfonamide through dose-response curve analysis. As a member of the sulfonamide class of compounds, which are known to exhibit a wide range of biological activities including antimicrobial and anticancer effects, quantifying its potency and efficacy is a critical step in preclinical drug discovery.[1][2][3][4] This document details an integrated approach, combining a robust cell-based viability assay protocol with a rigorous data analysis workflow. We present a step-by-step methodology for generating high-quality dose-response data using a tetrazolium-based (MTS) assay, followed by a detailed guide to fitting the data using a four-parameter logistic (4PL) non-linear regression model to derive key pharmacological parameters such as IC50 and Hill slope.[5][6] This application note is designed for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of novel chemical entities with scientific integrity and precision.

Scientific Background & Assay Principle

The Significance of Dose-Response Relationships

The dose-response relationship is a fundamental concept in pharmacology, establishing the link between the concentration of a compound and the magnitude of its biological effect.[7] A dose-response curve, typically sigmoidal (S-shaped) when plotted on a semi-log scale, provides critical insights into a compound's potency, efficacy, and potential mechanism of action.[7][8] For N-(4-methoxyphenyl)morpholine-4-sulfonamide, a molecule containing both a sulfonamide and a morpholine moiety, various biological activities are plausible.[2][4][9][10] Sulfonamides are classic inhibitors of dihydropteroate synthase in bacteria, disrupting folic acid synthesis and thus DNA replication.[1][][12][13] The morpholine ring is a common scaffold in pharmacologically active compounds, recognized for its contribution to favorable physicochemical properties and diverse activities.[2][4] Therefore, an unbiased initial screen, such as a cell viability assay, is an authoritative starting point to determine if this compound exhibits cytotoxic or anti-proliferative effects.

Assay Principle: MTS Cell Viability Assay

To quantify the effect of N-(4-methoxyphenyl)morpholine-4-sulfonamide on cell health, we will employ the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric method is a reliable and high-throughput-compatible technique for assessing cell viability.[14]

Causality of the Method: The assay's principle is rooted in the metabolic activity of living cells.[14][15] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[15] These enzymes reduce the yellow, water-soluble MTS tetrazolium salt into a purple, soluble formazan product.[6][14] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[15] By measuring the absorbance of the purple formazan at 490-500 nm, we can quantitatively determine the compound's effect on cell viability.[14] This method is advantageous over the related MTT assay because the formazan product is soluble in culture medium, eliminating the need for a separate solubilization step and reducing handling errors.[6][14]

Potential Mechanism of Action

While the precise target of N-(4-methoxyphenyl)morpholine-4-sulfonamide is to be determined, its structural components suggest a potential mechanism involving the inhibition of critical cellular pathways. As a sulfonamide, it may act as a competitive antagonist for enzymes essential for proliferation.[1][13]

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Essential for Folate Production THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication & Cell Division Nucleotides->DNA Compound N-(4-methoxyphenyl)morpholine-4-sulfonamide (Structural Analog of PABA) Compound->DHPS Competitive Inhibition

Figure 1. Hypothesized inhibitory mechanism of sulfonamides.

Experimental Protocol: MTS Assay

This protocol is designed for a 96-well plate format, which is standard for high-throughput screening. Adherence to Good In Vitro Method Practices (GIVIMP) is recommended for ensuring data quality and reproducibility.[16]

Materials and Reagents
  • N-(4-methoxyphenyl)morpholine-4-sulfonamide (Test Compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTS reagent solution (containing PES electron coupling reagent)

  • 96-well flat-bottom cell culture plates, sterile

  • Multi-channel pipette

  • Microplate spectrophotometer (plate reader)

Step-by-Step Methodology

Step 1: Compound Preparation and Serial Dilution

  • Rationale: Creating a stock solution in a non-aqueous solvent like DMSO is necessary for compounds with poor water solubility. A serial dilution series is essential to cover a wide concentration range, which is required to define the full sigmoidal dose-response curve.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of N-(4-methoxyphenyl)morpholine-4-sulfonamide in 100% DMSO.

    • Perform a serial dilution series. A common approach is a 1:3 or 1:10 dilution series across a 96-well plate to create intermediate concentrations.

    • Prepare final treatment solutions by diluting the intermediate DMSO stocks into complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle controls) is constant and non-toxic (typically ≤0.5%).

Table 1: Example 10-Point, 1:3 Serial Dilution Scheme

Concentration (µM) Volume of Stock (µL) Volume of Diluent (µL)
100 10 (from 10mM) 990 (Medium)
33.3 50 (from 100µM) 100 (Medium)
11.1 50 (from 33.3µM) 100 (Medium)
3.70 50 (from 11.1µM) 100 (Medium)
1.23 50 (from 3.70µM) 100 (Medium)
0.41 50 (from 1.23µM) 100 (Medium)
0.14 50 (from 0.41µM) 100 (Medium)
0.05 50 (from 0.14µM) 100 (Medium)
0.02 50 (from 0.05µM) 100 (Medium)

| 0 (Vehicle) | 0 | 150 (Medium + DMSO) |

Step 2: Cell Culture and Seeding

  • Rationale: Cells should be in the logarithmic growth phase to ensure they are healthy and responsive. Seeding density must be optimized to prevent confluence or cell death from nutrient depletion during the assay period.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

Step 3: Compound Treatment

  • Rationale: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation. Including proper controls is critical for data normalization and quality control.

  • Procedure:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions (from Step 1) to the respective wells. Include triplicate wells for each concentration.

    • Controls:

      • Vehicle Control (0% Inhibition): Cells treated with medium containing the same final concentration of DMSO as the test compound wells.

      • Maximum Inhibition Control (100% Inhibition): Cells treated with a known cytotoxic agent (e.g., 10% DMSO or staurosporine) or wells with no cells (medium only).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

Step 4: MTS Assay and Data Acquisition

  • Rationale: The incubation time with MTS reagent allows for sufficient conversion to formazan by viable cells. Reading absorbance at the specified wavelength ensures accurate quantification.

  • Procedure:

    • Add 20 µL of the MTS reagent solution directly to each well.[6][14]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[6][14]

    • Gently mix the plate on an orbital shaker for 1 minute to ensure homogenous color distribution.

    • Measure the absorbance at 490 nm using a microplate spectrophotometer.[14]

Figure 2. Experimental workflow for the MTS cell viability assay.

Data Analysis & Interpretation

Accurate analysis of the raw absorbance data is crucial for deriving meaningful pharmacological parameters.[17] This process involves data normalization followed by non-linear regression.[18]

Data Normalization
  • Rationale: Normalization converts raw absorbance values into a percentage scale (e.g., % Viability or % Inhibition), which standardizes the data and makes it possible to compare results across different experiments.[18]

  • Procedure:

    • Average the absorbance values for each set of triplicate wells.

    • Subtract the average absorbance of the "Maximum Inhibition" control (or media-only background) from all other values.

    • Calculate the Percent Viability for each compound concentration using the following formula: % Viability = ( (AbsSample - AbsMaxInhibition) / (AbsVehicle - AbsMaxInhibition) ) * 100

Non-Linear Regression: The Four-Parameter Logistic (4PL) Model
  • Rationale: Dose-response data typically follows a sigmoidal pattern that cannot be accurately described by linear regression.[19][20] The four-parameter logistic (4PL) model is a standard mathematical equation used to fit sigmoidal curves and is essential for accurately determining key parameters.[5][21][22]

  • The 4PL Equation: Y = Bottom + ( (Top - Bottom) / (1 + 10((LogIC50 - X) * HillSlope)) ) Where:

    • Y: The response (% Viability).

    • X: The logarithm of the compound concentration.

    • Top: The upper plateau of the curve (should be ~100%).

    • Bottom: The lower plateau of the curve (represents maximum inhibition).

    • LogIC50: The log of the concentration that produces a response halfway between the Top and Bottom plateaus. The IC50 is the most common measure of a compound's potency.

    • HillSlope: Describes the steepness of the curve. A Hill slope of -1.0 is standard for a simple inhibitory interaction.

Interpreting the Results
  • IC50 (Half Maximal Inhibitory Concentration): This is the concentration of N-(4-methoxyphenyl)morpholine-4-sulfonamide required to reduce cell viability by 50%. A lower IC50 value indicates higher potency.

  • Hill Slope: A steep Hill slope (e.g., < -1.5) can suggest cooperativity in the binding interaction, while a shallow slope (e.g., > -0.5) may indicate complex biological interactions or experimental artifacts.

  • R² (Coefficient of Determination): This value indicates the "goodness of fit" of the model to the data. An R² value > 0.95 is generally considered a good fit.

Table 2: Hypothetical Dose-Response Data and Calculated Parameters

Log[Compound] (M) % Viability (Mean)
-8.0 99.8
-7.5 98.5
-7.0 95.2
-6.5 80.1
-6.0 51.3
-5.5 22.4
-5.0 6.7
-4.5 4.8
Parameter Value
IC50 0.95 µM (9.5 x 10-7 M)
Hill Slope -1.1

| R² | 0.992 |

G RawData Raw Absorbance Data (490 nm) Normalize Normalize Data (% Viability vs. Controls) RawData->Normalize LogTransform Log Transform Concentration (X-axis) Normalize->LogTransform FitCurve Non-Linear Regression (4-Parameter Logistic Fit) LogTransform->FitCurve Parameters Derived Parameters: IC50 Hill Slope FitCurve->Parameters Interpretation Pharmacological Interpretation Parameters->Interpretation

Figure 3. Data analysis workflow from raw data to interpretation.

Conclusion

This application note provides a validated, step-by-step protocol for conducting a dose-response analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide. By combining a robust MTS-based cell viability assay with precise four-parameter logistic curve fitting, researchers can reliably determine the compound's in vitro potency (IC50). This foundational analysis is an indispensable component of the drug discovery process, enabling data-driven decisions for hit-to-lead optimization and further mechanistic studies. The principles and methodologies described herein are broadly applicable for the characterization of other novel chemical entities.

References

  • ScienceDirect. (2026, February 3). Four-parameter logistic equation: Significance and symbolism. Available from: [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Available from: [Link]

  • Reaction Biology. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Available from: [Link]

  • PubMed. (2019, July). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Available from: [Link]

  • The R Journal. (n.d.). dr4pl: A Stable Convergence Algorithm for the 4 Parameter Logistic Model. Available from: [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available from: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? Available from: [Link]

  • Current Protocols in Chemical Biology. (n.d.). Designing Drug-Response Experiments and Quantifying their Results. Available from: [Link]

  • Taylor & Francis Online. (n.d.). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Available from: [Link]

  • GitHub Pages. (n.d.). 2.1 Dose-Response Modeling. Available from: [Link]

  • D-Scholarship@Pitt. (2013, November 22). Dose-response Curve Analysis; Modified EM Algorithm. Available from: [Link]

  • Quantics Biostatistics. (2023, March 15). What is the 4PL Formula? Available from: [Link]

  • MyCalpharm. (n.d.). Understanding the Dose Response Curve in Pharmacology. Available from: [Link]

  • GraphPad. (n.d.). Equation: Asymmetrical (five parameter). Available from: [Link]

  • OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP). Available from: [Link]

  • BMC Biology. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Available from: [Link]

  • YouTube. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development. Available from: [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Available from: [Link]

  • ResearchGate. (2015, August 10). A review on pharmacological profile of Morpholine derivatives. Available from: [Link]

  • International Journal of Novel Research and Development. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Available from: [Link]

  • PubMed. (2015, February 10). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Available from: [Link]

  • Synthetic and Pharmaceutical Chemistry. (2024, March 7). Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide? Available from: [Link]

  • Picmonic. (n.d.). Sulfonamides Mechanisms. Available from: [Link]

Sources

Application Note: N-(4-methoxyphenyl)morpholine-4-sulfonamide in Antimicrobial & Antibiofilm Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the evaluation of N-(4-methoxyphenyl)morpholine-4-sulfonamide (NMMS), a sulfamide derivative with emerging potential as a resistance-modifying agent and antibiofilm scaffold.

Unlike classical sulfonamide antibiotics (e.g., sulfamethoxazole) that mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), NMMS lacks the primary aromatic amine required for DHPS inhibition. Instead, its activity is attributed to Carbonic Anhydrase (CA) inhibition and membrane/efflux modulation , making it a "non-classical" antimicrobial often used to potentiate other drugs or disrupt virulence factors like biofilms.

Compound ID: NMMS (N-(4-methoxyphenyl)morpholine-4-sulfonamide) Chemical Class: Sulfamide / Morpholine-sulfonamide hybrid Primary Applications: Antibiofilm screening, Antimicrobial Synergy (Checkerboard assays), Carbonic Anhydrase Inhibition.

Mechanistic Rationale

To design effective experiments, one must understand that NMMS functions differently from standard antibiotics.

A. Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety (


) is a "zinc-binding group" (ZBG). In bacteria (e.g., H. pylori, V. cholerae, P. aeruginosa) and fungi (Candida spp.), Carbonic Anhydrases are essential for:
  • pH Homeostasis: Converting

    
     to bicarbonate (
    
    
    
    ) to neutralize metabolic acids.
  • Metabolic Biosynthesis: Providing bicarbonate for fatty acid and nucleotide synthesis.

  • Biofilm Formation: Regulating the calcification and pH of the extracellular polymeric substance (EPS).

B. Resistance Modulation (Synergy)

Research on structural analogs (e.g., 4-(phenylsulfonyl)morpholine) suggests that while these compounds may have high Minimum Inhibitory Concentrations (MIC) on their own (


), they can significantly reduce the MIC of aminoglycosides and 

-lactams. This suggests a mechanism involving efflux pump inhibition or membrane permeabilization .
Pathway Visualization

NMMS_Mechanism NMMS N-(4-methoxyphenyl) morpholine-4-sulfonamide Zn_Site Zn(II) Active Site NMMS->Zn_Site Chelates Efflux Efflux Pumps (e.g., MexAB-OprM) NMMS->Efflux Modulates/Blocks CA_Enzyme Bacterial Carbonic Anhydrase (CA) Zn_Site->CA_Enzyme Inhibits pH_Collapse Intracellular pH Dysregulation CA_Enzyme->pH_Collapse Stops HCO3- prod Biofilm_Fail Biofilm Matrix Destabilization pH_Collapse->Biofilm_Fail Disrupts EPS Antibiotic_Acc Increased Antibiotic Accumulation Efflux->Antibiotic_Acc Prevents Expulsion

Figure 1: Dual-mechanism of action for NMMS targeting Carbonic Anhydrase (CA) and Efflux systems.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Note: NMMS is lipophilic due to the morpholine and methoxyphenyl rings.

  • Solvent: Dimethyl sulfoxide (DMSO). Avoid water or ethanol for primary stock.

  • Concentration: Prepare a

    
     (10 mg/mL) master stock.
    
  • Sterilization: Do not autoclave. Use a 0.22

    
     PTFE syringe filter.
    
  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

Protocol B: Antimicrobial Susceptibility Testing (AST)

Standard: CLSI M07-A10 / EUCAST.

Objective: Determine the MIC of NMMS. Note that for this class, MICs are often high (


). The goal is to define the "sub-inhibitory concentration" (SIC) for biofilm assays.
  • Inoculum: Adjust bacterial culture (S. aureus, P. aeruginosa, etc.) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use a 96-well round-bottom plate.

    • Columns 1-10: Serial 2-fold dilution of NMMS (Range:

      
      ).
      
    • Column 11: Growth Control (Bacteria + DMSO only).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or

    
    .
    
  • Validation: Final DMSO concentration must be

    
     to avoid solvent toxicity.
    
Protocol C: Checkerboard Synergy Assay

Crucial for NMMS to detect resistance modulation.

Objective: Calculate the Fractional Inhibitory Concentration Index (FICI) when combined with a standard antibiotic (e.g., Amikacin, Ciprofloxacin).

  • Matrix: 96-well plate.

    • X-axis (Rows): NMMS (e.g.,

      
      ).
      
    • Y-axis (Columns): Antibiotic (e.g.,

      
      ).
      
  • Inoculation: Add

    
     of 
    
    
    
    CFU/mL inoculum to all wells.
  • Calculation:

    
    
    
    • Interpretation: FICI

      
       = Synergy; 
      
      
      
      = Indifference;
      
      
      = Antagonism.
Protocol D: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the inhibition of biofilm formation (Prevention) or eradication of pre-formed biofilm.

  • Seeding: Inoculate 96-well flat-bottom polystyrene plates with

    
     of bacterial suspension (
    
    
    
    CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).
  • Treatment: Add NMMS at Sub-MIC concentrations (

    
    ).
    
  • Incubation: Static incubation for 24–48 hours at 37°C.

  • Staining Workflow:

    • Aspirate media and wash 3x with Phosphate Buffered Saline (PBS) to remove planktonic cells.

    • Fix with 99% Methanol for 15 mins. Air dry.

    • Stain with 0.1% Crystal Violet (CV) for 20 mins.

    • Wash 3x with water. Air dry.

    • Solubilize bound CV with 33% Acetic Acid .

  • Quantification: Measure Absorbance at 590 nm (

    
    ).
    
  • Calculation:

    
    
    

Data Presentation & Analysis

Table 1: Expected MIC & Synergy Profile (Mock Data)

Based on behavior of morpholine-sulfonamide analogs [1].

OrganismNMMS MIC (

)
Partner DrugDrug MIC (Alone)Drug MIC (+ NMMS

)
FICIOutcome
S. aureus (MRSA)

Oxacillin64160.38Synergy
P. aeruginosa

Amikacin3240.37Synergy
E. coli256Ciprofloxacin0.50.51.5Indifference
C. albicans128Fluconazole820.5Synergy
Table 2: Biofilm Inhibition Metrics
Concentration% Biofilm Inhibition (P. aeruginosa)% Biofilm Inhibition (S. aureus)

MIC



MIC



MIC


Troubleshooting & Optimization

  • Solubility Issues: If NMMS precipitates in aqueous media (cloudiness at

    
    ), add Tween-80 (0.02%)  to the broth.
    
  • False Positives in Biofilm: Ensure the CV stain is fully solubilized. If readings are erratic, use the XTT metabolic assay instead of Crystal Violet to distinguish between live biofilm cells and biomass.

  • pH Drift: Since NMMS may inhibit Carbonic Anhydrase, the local pH of the media might shift. Use strongly buffered media (HEPES-supplemented) if testing strictly for growth inhibition, but standard media if testing for pH-mediated killing.

References

  • Modulation of antibiotic activity by 4-(phenylsulfonyl)morpholine. Source: Saudi Journal of Biological Sciences (2016).[1][2][3] Context: Establishes the protocol for testing morpholine-sulfonamides as resistance modulators rather than direct antibiotics. Link:[Link]

  • Sulfonamides as Carbonic Anhydrase Inhibitors. Source: Expert Opinion on Therapeutic Patents (2013). Context: Mechanistic grounding for the sulfamide moiety's action on bacterial metabolism.[4] Link:[Link]

  • Methods for Biofilm Determination (Crystal Violet). Source: Nature Protocols (2011). Context: Standardized protocol for the antibiofilm assays described. Link:[Link]

Sources

Troubleshooting & Optimization

improving the synthetic yield of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Optimization Guide Subject: Improving the Synthetic Yield of N-(4-methoxyphenyl)morpholine-4-sulfonamide Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide . Chemically, this is an unsymmetrical sulfamide (


), formed by linking morpholine and 4-methoxyaniline (p-anisidine) via a sulfonyl (

) bridge.

Unlike standard sulfonamide synthesis (which uses stable sulfonyl chlorides), sulfamide synthesis is more sensitive to moisture and stoichiometry because the electrophilic intermediate—morpholine-4-sulfonyl chloride —is prone to hydrolysis, and the nucleophile—4-methoxyaniline —is prone to oxidative degradation.

This guide replaces generic advice with a root-cause troubleshooting protocol designed to elevate your yields from <40% to >85%.

Module 1: The Reaction Architecture

To fix the yield, we must first validate the pathway. The most robust route is a stepwise addition to avoid symmetrical byproducts (bis-morpholine sulfamide).

Optimum Pathway:

  • Activation: Morpholine + Sulfuryl Chloride (

    
    ) 
    
    
    
    Morpholine-4-sulfonyl chloride.
  • Coupling: Morpholine-4-sulfonyl chloride + 4-Methoxyaniline

    
     Target Sulfamide.
    

Visual Workflow (Pathway & Critical Control Points):

ReactionPathway cluster_0 Critical Failure Mode 1 Start Morpholine (Nucleophile 1) Inter Intermediate: Morpholine-4-sulfonyl chloride Start->Inter Step 1: -78°C to 0°C (Slow Addition) Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Inter Product Target: N-(4-methoxyphenyl) morpholine-4-sulfonamide Inter->Product Step 2: + Base (DMAP cat.) Hydrolysis (Sulfamic Acid) Hydrolysis (Sulfamic Acid) Inter->Hydrolysis (Sulfamic Acid) Moisture Aniline 4-Methoxyaniline (p-Anisidine) Aniline->Product

Figure 1: Stepwise synthesis of unsymmetrical sulfamides. Step 1 requires strict temperature control to prevent bis-substitution.

Module 2: Critical Reagent Quality Check

Before running the reaction, perform these two "Go/No-Go" checks. 60% of yield failures stem from degraded starting materials.

ReagentThe "Silent Killer"Diagnostic CheckRemediation
4-Methoxyaniline Oxidation: Turns dark brown/black. Old samples contain oxidation products that act as radical scavengers and poison the reaction.Visual: Must be off-white or pale beige crystals. If it looks like coffee grounds, discard it.Recrystallize: Dissolve in minimal hot ethanol, add activated charcoal, filter hot, and cool.
Morpholine-4-sulfonyl chloride Hydrolysis: Converts to morpholine-4-sulfonic acid (inert solid).Solubility: The chloride is soluble in dry DCM. The acid is insoluble.Filter: If using commercial stock, dissolve in dry DCM and filter off any insoluble white solid before use.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned black immediately."

Diagnosis: Oxidative degradation of p-anisidine. Root Cause: 4-Methoxyaniline is electron-rich and easily oxidized by air or trace metal impurities in the sulfonyl chloride. The Fix:

  • Inert Atmosphere: You must run this under Argon or Nitrogen.

  • Degas Solvents: Sparge your DCM or THF with nitrogen for 15 minutes before use.

  • Add Reducing Agent (Optional): If the problem persists, add 1-2 mol% of Sodium Metabisulfite (

    
    ) to the reaction (if using a biphasic system) or ensure your aniline is freshly recrystallized.
    
Scenario B: "I have low conversion (~30%). TLC shows starting aniline remains."

Diagnosis: Protonation of the Nucleophile. Root Cause: The reaction generates HCl. As the reaction proceeds, the HCl protonates the remaining 4-methoxyaniline, forming an unreactive anilinium salt. The Fix:

  • Base Stoichiometry: Ensure you are using at least 2.5 equivalents of base (Triethylamine or Diisopropylethylamine). 1 eq neutralizes the HCl from Step 1 (if made in situ), and 1 eq neutralizes the HCl from Step 2.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium-type intermediate with the sulfonyl chloride, which transfers the sulfonyl group to the aniline much faster than the chloride itself [1].

  • Switch Solvent: If using DCM, switch to Pyridine as both solvent and base. This ensures the aniline never stays protonated.

Scenario C: "I isolated the product, but it's an oil/gum, not a solid."

Diagnosis: Trapped Solvent/Impurities. Root Cause: Sulfamides often trap solvent molecules in their lattice or are contaminated with excess morpholine. The Fix:

  • Acid Wash: Dissolve the crude oil in EtOAc and wash with 1M HCl . This removes unreacted morpholine and p-anisidine (they go into the water layer). The sulfonamide/sulfamide is not basic and stays in the organic layer.

  • Crystallization: Triturate the oil with cold Diethyl Ether or Hexanes/EtOAc (9:1) . Scratch the flask to induce nucleation.

Module 4: Optimized Experimental Protocol

Standardized for 10 mmol scale.

Reagents:

  • Morpholine-4-sulfonyl chloride: 1.85 g (10 mmol) [Commercial or freshly prepared]

  • 4-Methoxyaniline: 1.23 g (10 mmol)

  • Triethylamine (TEA): 2.8 mL (20 mmol)

  • DMAP: 122 mg (1 mmol)

  • DCM (Anhydrous): 50 mL

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask. Cool to room temperature under Argon.

  • Dissolution: Add 4-Methoxyaniline, TEA, and DMAP to the flask. Dissolve in 40 mL anhydrous DCM.

  • Addition: Dissolve Morpholine-4-sulfonyl chloride in 10 mL DCM. Add this solution dropwise to the aniline mixture at 0°C (ice bath) over 20 minutes.

    • Why? Exothermic addition can cause decomposition. Low temp favors the kinetic product.

  • Reaction: Remove ice bath and stir at Room Temperature for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Add 20 mL saturated

    
    .
    
  • Workup (The "Acid Wash" Trick):

    • Separate organic layer.

    • CRITICAL STEP: Wash organic layer with 1M HCl (2 x 20 mL) . This removes unreacted aniline and DMAP.

    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Module 5: Advanced Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield (<40%) Start->LowYield Impure Product Impure/Oily Start->Impure NoRxn No Reaction Start->NoRxn CheckBase Check Base Equiv. Is Base > 2.0 eq? LowYield->CheckBase WashAcid Did you perform 1M HCl Wash? Impure->WashAcid Temp Temperature too low? Try Reflux (THF) NoRxn->Temp AddBase Increase Base to 3.0 eq Add DMAP (10%) CheckBase->AddBase No CheckMoisture Check Reagents Is Sulfonyl Cl hydrolyzed? CheckBase->CheckMoisture Yes FreshReagent Use Fresh/Distilled Reagents Dry Solvents CheckMoisture->FreshReagent DoWash Perform 1M HCl Wash to remove aniline/DMAP WashAcid->DoWash No ColChrom Run Column (Slow Gradient) WashAcid->ColChrom Yes

Figure 2: Logic flow for diagnosing synthetic failures.

References

  • BenchChem. (2025).[2] Troubleshooting common issues in sulfonamide bond formation. Retrieved from .

  • Royal Society of Chemistry. (2020).[3] Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science. Retrieved from .

  • National Institutes of Health (NIH). (2025). Morpholine-4-sulfonyl chloride: PubChem Compound Summary. Retrieved from .

  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis: Recent Advances. Retrieved from .

Sources

troubleshooting solubility issues with N-(4-methoxyphenyl)morpholine-4-sulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Aqueous Solubility for Researchers

Welcome to the technical support center for N-(4-methoxyphenyl)morpholine-4-sulfonamide. As Senior Application Scientists, we understand that achieving and maintaining the solubility of a compound in aqueous buffers is a critical first step for any successful experiment, from initial screening to mechanism-of-action studies. This guide is designed to provide you with in-depth, practical solutions to common solubility challenges encountered with this molecule, grounded in the principles of physical chemistry and drug discovery.

Compound Profile: N-(4-methoxyphenyl)morpholine-4-sulfonamide

Understanding the physicochemical properties of a molecule is the foundation for troubleshooting its solubility. N-(4-methoxyphenyl)morpholine-4-sulfonamide possesses key structural features—a sulfonamide group, a morpholine ring, and a methoxyphenyl moiety—that dictate its behavior in aqueous environments.

PropertyPredicted Value / Structural FeatureImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₆N₂O₄S-
Molecular Weight 272.32 g/mol Moderate molecular weight.
pKa (Acidic) ~8.5 - 10.5The sulfonamide proton (-SO₂NH-) is weakly acidic. Deprotonation at pH > pKa will form an anion, which significantly increases aqueous solubility.
logP ~1.3 - 2.0A positive logP value indicates a preference for a lipophilic (non-polar) environment over an aqueous one, suggesting intrinsically low water solubility.
Key Functional Groups Sulfonamide, Morpholine, EtherThe sulfonamide group provides an ionizable proton. The morpholine and ether groups contain polar atoms but are part of a larger, relatively non-polar scaffold.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common questions and issues in a logical, problem-solving format.

Q1: I've added my N-(4-methoxyphenyl)morpholine-4-sulfonamide powder directly to my phosphate-buffered saline (PBS) at pH 7.4, and it's not dissolving. What's wrong?

Answer: This is a very common issue stemming from the compound's inherent chemical properties. Direct dissolution of a lipophilic, crystalline solid into a neutral aqueous buffer is often kinetically and thermodynamically unfavorable.

  • The "Why": The molecule's positive logP value indicates its poor intrinsic water solubility. Furthermore, at pH 7.4, which is below the predicted pKa of the sulfonamide proton, the molecule is predominantly in its neutral, un-ionized form.[1][2] The neutral form is significantly less soluble than its ionized (anionic) counterpart.[1][3] You are essentially trying to dissolve a non-polar compound in a polar solvent.

  • Immediate Solution: The standard and highly recommended best practice is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.[4][5] This method bypasses the high energy barrier required to break up the solid crystal lattice directly in water.

Q2: What is the best way to prepare a stock solution? Which organic solvent should I use?

Answer: Preparing a high-concentration stock solution in an appropriate organic solvent is the most critical step for reliable and reproducible experiments.

  • The "Why": Organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol are effective at dissolving non-polar compounds because they can disrupt the crystal lattice forces and solvate the molecule effectively.[6][7] Creating a stock solution ensures the compound is in a monomeric, dissolved state before its introduction to the aqueous phase, which minimizes the risk of immediate precipitation.

  • Recommended Solvents & Protocol: DMSO is the most common choice for initial stock solution preparation due to its powerful solvating ability and miscibility with water.[5]

See Protocol 1: Preparation of a High-Concentration Stock Solution for a detailed, step-by-step guide.

Co-SolventProsConsRecommended Starting Concentration
DMSO Excellent solubilizing power for a wide range of compounds.Can be toxic to cells at >0.5-1% v/v. Can interfere with some assays.10-50 mM
Ethanol (100%) Less toxic than DMSO. Volatile.Not as powerful a solvent as DMSO for highly lipophilic compounds.1-10 mM
DMF Strong solubilizing power, similar to DMSO.Higher toxicity than DMSO. Less common in biological assays.10-50 mM
Q3: I successfully made a 20 mM stock in DMSO, but when I dilute it into my assay buffer, a precipitate forms. How can I prevent this?

Answer: This phenomenon is known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a co-solvent present.

  • The "Why": When you add the DMSO stock to the buffer, the DMSO percentage drops dramatically. The environment becomes predominantly aqueous, and the buffer can no longer keep the compound dissolved at that concentration.[4][5] The final concentration of your compound is simply too high for the aqueous buffer to support.

  • Troubleshooting Workflow:

    G start Precipitation Observed in Final Buffer check_final_conc Is the final organic solvent concentration <1% (e.g., DMSO <0.5%)? start->check_final_conc check_pH Can the buffer pH be increased? check_final_conc->check_pH Yes lower_conc Lower the final working concentration of the compound. check_final_conc->lower_conc No (Solvent % is too high) increase_pH Increase buffer pH to >9.0 to ionize the sulfonamide. (See Protocol 2) check_pH->increase_pH Yes use_excipients Consider advanced formulation: - Surfactants (e.g., Tween-20) - Cyclodextrins (e.g., HP-β-CD) check_pH->use_excipients No (pH is fixed) check_solubility_at_high_pH Does it dissolve? increase_pH->check_solubility_at_high_pH check_solubility_at_high_pH->use_excipients No success Solubility Achieved check_solubility_at_high_pH->success Yes use_excipients->success If successful fail Insoluble at Required Concentration. Consider structural modification. use_excipients->fail If unsuccessful lower_conc->success

    Caption: Troubleshooting workflow for compound precipitation.

Q4: You mentioned pH. How can I use pH to my advantage for N-(4-methoxyphenyl)morpholine-4-sulfonamide?

Answer: Manipulating the pH of your aqueous buffer is a powerful strategy for sulfonamide-containing compounds.[3][8][9]

  • The "Why" (Mechanism of Action): The sulfonamide functional group (-SO₂NH-) has a weakly acidic proton. By raising the pH of the buffer to a value significantly above the compound's pKa (a good rule of thumb is pH = pKa + 1), you shift the equilibrium towards the deprotonated, anionic form. This charged species is dramatically more soluble in polar solvents like water due to favorable ion-dipole interactions.[1][2]

    G Low_pH_Struct Neutral Form (Poorly Soluble) Low_pH_Eq Low_pH_Struct->Low_pH_Eq + OH⁻ High_pH_Struct Anionic Form (Highly Soluble) Low_pH_Eq->High_pH_Struct - H₂O caption Effect of pH on Sulfonamide Ionization and Solubility.

    Caption: Effect of pH on Sulfonamide Ionization and Solubility.

  • Practical Application: If your experimental system can tolerate it, preparing your buffer at pH 9.0 or higher (e.g., using a carbonate or borate buffer) can substantially increase the aqueous solubility of this compound. See Protocol 2: Determining the Optimal pH for Aqueous Solubility for an experimental approach.

Q5: My assay is sensitive to both DMSO and high pH. Are there any other options?

Answer: Yes. When co-solvents and pH are not viable options, you can turn to formulation excipients, which are additives designed to enhance solubility.[10][11]

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.1%). They form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous buffer.[10] This is a common strategy in drug formulation.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The N-(4-methoxyphenyl)morpholine-4-sulfonamide can form an "inclusion complex" by fitting inside this cavity, which effectively shields it from the water and enhances its apparent solubility.[6][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard method for preparing a stock solution in an organic solvent.

  • Weigh the Compound: Accurately weigh out a precise amount of N-(4-methoxyphenyl)morpholine-4-sulfonamide solid (e.g., 2.72 mg). Use an analytical balance for accuracy.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For example, to make a 10 mM stock from 2.72 mg (MW = 272.32 g/mol ), you would add 1.0 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, use a brief sonication step (5-10 minutes in a water bath sonicator) to ensure all solid material is fully dissolved.[5]

  • Visual Inspection: Hold the vial up to a light source to confirm there are no visible particulates. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation. For most compounds in DMSO, this is stable for months.[5]

Protocol 2: Determining the Optimal pH for Aqueous Solubility (Aqueous Solubility Profile)

This experiment helps you quantify the solubility of your compound at different pH values.

  • Prepare Buffers: Make a series of buffers with identical ionic strength but varying pH values (e.g., pH 6.0, 7.0, 8.0, 9.0, 10.0).

  • Add Compound: To a separate vial for each pH, add an excess amount of the solid N-(4-methoxyphenyl)morpholine-4-sulfonamide (e.g., 1-2 mg/mL). The goal is to create a saturated solution with undissolved solid remaining at the bottom.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.

  • Separate Phases: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sample and Quantify: Carefully remove a known volume of the supernatant (the clear liquid on top) without disturbing the pellet. Quantify the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV or LC-MS).

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis. You should observe a significant increase in solubility as the pH surpasses the compound's pKa.

Protocol 3: Using a Co-solvent Strategy for Aqueous Working Solutions

This protocol details how to properly dilute an organic stock solution into an aqueous buffer.

  • Retrieve Stock: Thaw one aliquot of your high-concentration stock solution (from Protocol 1) and bring it to room temperature.

  • Prepare Final Buffer: Have your final, sterile-filtered aqueous buffer ready in a tube.

  • Perform Dilution: Add a small volume of the stock solution directly into the aqueous buffer while vortexing or stirring. It is crucial to add the stock to the buffer, not the other way around, to ensure rapid mixing and minimize local concentrations that can cause precipitation.[12]

  • Calculate Final Concentrations: Ensure the final concentration of the organic solvent is as low as possible and compatible with your assay (typically <1% for ethanol and <0.5% for DMSO). For example, to make a 10 µM working solution from a 10 mM DMSO stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer), resulting in a final DMSO concentration of 0.1%.

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation. If it is not perfectly clear, the concentration is too high for that specific buffer/co-solvent system.

References

  • Park, K., & Kim, K. (2001). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of the American Chemical Society, 123(45), 11488–11489. [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 47–50. [Link]

  • Kim, K. et al. (2001). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. [Link]

  • Flanagan, D. R., & Rippie, E. G. (1979). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • Kim, S. et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Science of The Total Environment, 551–552, 55-63. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • De, S. et al. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 11(6), 1269–1274. [Link]

  • Tambe, S. et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 119. [Link]

  • Fujikawa, Y. et al. (2005). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 48(8), 2970–2980. [Link]

  • Perlovich, G. L. et al. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(7), 2413–2423. [Link]

  • Martin, A. et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)morpholine. [Link]

  • The Proteo-Plex. (2021). Solution-making strategies & practical advice. YouTube. [Link]

  • Patel, M. R. et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 73(4), 433–440. [Link]

  • Kumar, S. et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(1), 1-8. [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]

  • CSHL Dolan DNA Learning Center. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ResearchGate. (n.d.). The pKa values of the sulfonamides studied. [Link]

  • Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Kumar, S. et al. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 9(10), 526. [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)acetamide. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • NIST. (n.d.). Morpholine, 4-phenyl-. [Link]

  • Mayr, H. (n.d.). Molecule((4-methoxyphenyl)sulfonyl)(pyridin-4-yl)amide (Ph4P+) (in CH2Cl2). Mayr's Database of Reactivity Parameters. [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Jouyban, A. (2020). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 26(1), 1-13. [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. [Link]

Sources

Technical Support Center: Optimizing N-(4-methoxyphenyl)morpholine-4-sulfonamide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in vitro application of N-(4-methoxyphenyl)morpholine-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, experience-driven advice for optimizing the experimental concentration of this and other novel small molecules. The following content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs) & Initial Setup

Q1: I have just received N-(4-methoxyphenyl)morpholine-4-sulfonamide. How do I determine a suitable starting concentration range for my in vitro experiments?

A1: Selecting an appropriate starting concentration range is a critical first step that balances the need for a biological effect against the risk of off-target toxicity or solubility issues. Since N-(4-methoxyphenyl)morpholine-4-sulfonamide is a sulfonamide derivative, its mechanism of action may involve the inhibition of folic acid synthesis in susceptible organisms or other cellular targets.[1][][3]

A systematic approach is recommended:

  • Literature Review: For a novel compound, direct precedents may be scarce. Broaden your search to include compounds with similar core structures (e.g., other morpholine-containing sulfonamides). Look for reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values in similar assay systems.[4] These values provide a potent data point around which to center your concentration range.

  • Logarithmic Spacing: A common and effective strategy is to test a wide range of concentrations spaced logarithmically.[5] A typical starting point would be a 7-point dilution series spanning from 100 µM down to 0.01 µM (e.g., 100, 30, 10, 3, 1, 0.3, 0.1, 0.03, 0.01 µM). This broad range is likely to capture the dynamic portion of the dose-response curve.

  • Solubility Limits: The maximum concentration you can test is ultimately limited by the compound's solubility in your final assay medium. Exceeding this limit will lead to compound precipitation and unreliable results.[6] It is crucial to determine the kinetic solubility of your compound early on.[7]

Parameter Recommendation Rationale
Starting Concentration 10 mM in 100% DMSOA high-concentration stock allows for minimal solvent introduction into the final assay.
Initial Screening Range 0.01 µM to 100 µMCovers a wide logarithmic range to capture potential biological activity.
Dilution Factor 3-fold or 10-fold serial dilutionsProvides sufficient data points to define a dose-response curve.
Final DMSO Concentration <0.5%Minimizes solvent-induced cytotoxicity or off-target effects.[8]
Q2: What are the best practices for preparing and storing a stock solution of N-(4-methoxyphenyl)morpholine-4-sulfonamide?

A2: The integrity of your experimental results begins with the proper handling of your compound.[6]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules due to its high solvating power.[7]

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Weight (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

    • For N-(4-methoxyphenyl)morpholine-4-sulfonamide (Molecular Weight: ~272.33 g/mol ), to make 1 mL of a 10 mM stock:

      • Weight (mg) = 0.010 mol/L * 272.33 g/mol * 0.001 L * 1000 mg/g = 2.72 mg

  • Dissolution:

    • Before opening, centrifuge the vial to collect all powder at the bottom.

    • Add the calculated amount of 100% DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in tightly sealed vials. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[8]

    • Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[8] Protect from light by using amber vials or wrapping in foil.

Part 2: Experimental Design & Troubleshooting

Q3: How should I design a dose-response experiment to accurately determine the optimal concentration?

A3: A well-designed dose-response experiment is fundamental to understanding the potency and efficacy of your compound. The goal is to generate a sigmoidal curve from which you can derive key parameters like IC50 or EC50.[9][10]

Workflow for a Dose-Response Experiment:

DoseResponseWorkflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare Serial Dilutions of Compound in Assay Medium C Treat Cells with Compound Dilutions and Controls A->C B Seed Cells in Microplate and Allow to Adhere B->C D Incubate for a Predetermined Exposure Time C->D E Perform Viability/Activity Assay (e.g., MTT, CellTiter-Glo) D->E F Measure Signal (Absorbance/Luminescence) E->F G Normalize Data to Controls (0% and 100% Inhibition) F->G H Fit Data to a 4-Parameter Logistic Model G->H I Determine IC50/EC50 Value H->I

Caption: Workflow for a typical in vitro dose-response experiment.

Key Considerations for Experimental Design:

  • Replication: Include both technical replicates (multiple wells for the same condition on a plate) and biological replicates (repeating the experiment on different days with fresh cell passages).[9]

  • Controls: Essential for data normalization and validation.[11]

    • Negative Control (0% Inhibition): Cells treated with vehicle (e.g., 0.5% DMSO in medium) only. This represents the maximum signal.

    • Positive Control (100% Inhibition): Cells treated with a known cytotoxic agent or left untreated in a lysis buffer, depending on the assay. This represents the minimum signal.

  • Cell Seeding Density: Optimize the cell number to ensure they are in the logarithmic growth phase throughout the experiment.[12]

Q4: My initial screen showed no effect of the compound, even at high concentrations. What should I investigate?

A4: A lack of response can be due to several factors. A systematic troubleshooting approach is the most effective way to identify the root cause.[13][14]

Troubleshooting a Lack of Compound Activity:

NoEffectTroubleshooting cluster_compound Compound Integrity cluster_assay Assay System cluster_protocol Experimental Protocol start No Compound Effect Observed A Precipitation? Visually inspect wells under a microscope for crystals. start->A D Cell Line Sensitivity? Is the chosen cell line an appropriate model for the expected mechanism? start->D G Concentration Range? Was the concentration range high enough? start->G B Degradation? Was the stock solution handled properly (storage, freeze-thaw cycles)? A->B C Purity? Confirm compound identity and purity via analytical methods if possible. B->C E Assay Readout? Is the assay sensitive enough to detect subtle changes? D->E F Positive Control? Did the positive control for the assay work as expected? E->F H Exposure Time? Was the incubation time sufficient for the compound to act? G->H

Caption: Troubleshooting flowchart for lack of compound effect.

Actionable Steps:

  • Check for Precipitation: Before adding your assay reagent, inspect the wells of your plate under a microscope. Crystal formation indicates the compound has precipitated out of solution.[15] If this occurs, you must either lower the maximum concentration or investigate alternative solvent systems.

  • Validate Your Assay: The most critical step is to check your positive control. If your positive control failed, the issue lies with the assay reagents or the detection instrument, not your test compound.[11]

  • Re-evaluate Exposure Time: The compound may require a longer incubation period to exert its biological effect. Consider a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure duration.

  • Consider the Biological Target: If N-(4-methoxyphenyl)morpholine-4-sulfonamide acts as an inhibitor of a specific pathway, ensure that this pathway is active and essential in your chosen cell line.

Q5: I'm observing high levels of cytotoxicity at all tested concentrations. How can I determine if this is a specific effect or just general toxicity?

A5: Distinguishing between specific, on-target cytotoxicity and non-specific effects is crucial for lead compound validation. High toxicity can sometimes be an artifact of poor compound solubility or assay interference.[16][17]

Strategies to Differentiate Specific vs. Non-Specific Cytotoxicity:

  • Orthogonal Assays: Use a different type of viability assay that relies on a distinct mechanism. For example, if you initially used a metabolic assay (like MTT or resazurin), switch to an assay that measures membrane integrity (like LDH release or a dye-exclusion assay).[18][19] If the potent cytotoxicity is only observed in one assay type, it may be due to assay interference.

  • Counter-Screening: Test the compound in a cell line that does not express the putative target of N-(4-methoxyphenyl)morpholine-4-sulfonamide. A significant loss of potency in the target-negative cell line would suggest on-target activity.

  • Cellular Health Markers: Employ assays that can provide more mechanistic insight, such as those measuring apoptosis (e.g., caspase-3/7 activity) or necrosis.[18] This can help to understand the mode of cell death induced by the compound.

Part 3: Detailed Protocols

Protocol 1: Performing a Cell Viability Dose-Response Assay (using a Luminescent Readout)

This protocol is adapted for a 96-well plate format using a commercially available luminescent cell viability assay, such as CellTiter-Glo®.

Materials:

  • N-(4-methoxyphenyl)morpholine-4-sulfonamide 10 mM stock in DMSO

  • Cell culture medium appropriate for your cell line

  • 96-well flat-bottom, opaque-walled plates (for luminescence)

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well opaque-walled plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 18-24 hours to allow for cell attachment.

  • Compound Dilution Preparation (Intermediate Plate):

    • In a separate 96-well plate (a standard clear plate is fine for this step), prepare a 2X concentration series of your compound.

    • For a final top concentration of 100 µM, the first well of the 2X plate should be 200 µM.

    • Perform serial dilutions down the plate in cell culture medium. Ensure the DMSO concentration is consistent across all wells.

    • Include wells with medium + vehicle (for 0% inhibition) and a known cytotoxic compound (for 100% inhibition).

  • Cell Treatment:

    • Using a multichannel pipette, carefully transfer 100 µL from the intermediate compound plate to the corresponding wells of the cell plate. This will bring the final volume to 200 µL and dilute your compounds to the final 1X concentration.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add the luminescent cell viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL per well).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using your controls: % Viability = 100 * (Signal_test - Signal_positive_control) / (Signal_negative_control - Signal_positive_control).

    • Plot % Viability against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[20]

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.). Retrieved from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2020). PubMed. Retrieved from [Link]

  • Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center. Retrieved from [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. (n.d.). GraphPad. Retrieved from [Link]

  • Designing studies for dose response. (1996). eScholarship. Retrieved from [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (n.d.). Retrieved from [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). Assay Genie. Retrieved from [Link]

  • SMALL MOLECULES. (n.d.). Captivate Bio. Retrieved from [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. Retrieved from [Link]

  • Designing Drug-Response Experiments and Quantifying their Results. (2018). Current Protocols in Chemical Biology. Retrieved from [Link]

  • Efficient experimental design for dose response modelling. (2021). PMC - NIH. Retrieved from [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Retrieved from [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints. (2012). PMC. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Briefings in Bioinformatics. Retrieved from [Link]

  • Guidelines for accurate EC50/IC50 estimation. (2014). PubMed. Retrieved from [Link]

  • High-Throughput Screening. (2023). Technology Networks. Retrieved from [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. Retrieved from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). PMC - NIH. Retrieved from [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Retrieved from [Link]

  • Troubleshooting and optimizing lab experiments. (2022). YouTube. Retrieved from [Link]

  • Assay Troubleshooting. (n.d.). MB - About. Retrieved from [Link]

  • Tips and troubleshooting. (n.d.). Takara Bio. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Retrieved from [Link]

  • Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. (2016). PMC - NIH. Retrieved from [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2021). PMC. Retrieved from [Link]

  • What is the mechanism of Sulfanilamide?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2023). Pharmaceutical Sciences. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved from [Link]

  • 4-(4-Methoxyphenyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

  • Development and optimization of a TNFα neutralizing assay using a Quality by Design approach. (2018). Retrieved from [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2023). Pharmaceutical Sciences. Retrieved from [Link]

  • Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus. (2008). PMC. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (2012). PMC - NIH. Retrieved from [Link]

  • Morpholine, 4-phenyl-. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC. Retrieved from [Link]

Sources

Technical Support Guide: Minimizing Off-Target Effects of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Mechanism of Action

N-(4-methoxyphenyl)morpholine-4-sulfonamide represents a "privileged scaffold" in medicinal chemistry. The morpholine ring typically improves solubility and pharmacokinetic (PK) profiles, while the sulfonamide moiety acts as a critical hydrogen-bond acceptor/donor.

However, this specific architecture is prone to three distinct classes of off-target interactions that can confound experimental data:

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group can mimic the transition state of CO₂ hydration, leading to pH dysregulation in cellular assays.

  • Metabolic Liability (CYP450): The p-methoxyphenyl (anisole) motif is a high-affinity substrate for CYP2D6 and CYP3A4 (O-demethylation), leading to rapid clearance or reactive metabolite formation.

  • Kinase Promiscuity: The morpholine oxygen often acts as a hinge-binder in ATP-competitive kinase pockets.

This guide provides the protocols and logic to isolate your primary target activity from these confounding factors.

Troubleshooting & FAQs

Direct solutions for experimental anomalies observed with this scaffold.

Q1: My cellular IC₅₀ is significantly lower than my biochemical IC₅₀. Is this off-target toxicity?

Diagnosis: Likely CYP-mediated bioactivation or hERG channel blockade . The 4-methoxyphenyl group is metabolically labile. In liver microsomes or hepatocytes, Cytochrome P450 enzymes (specifically CYP2D6) can O-demethylate the methoxy group to a phenol. This phenol can be further oxidized to a quinone-imine, a reactive electrophile that covalently binds to cellular proteins, causing non-specific cytotoxicity that mimics "potency."

Corrective Action:

  • Run a Microsomal Stability Assay: Compare stability in the presence/absence of NADPH.

  • Structural Modification: Replace the methoxy group (

    
    ) with a trifluoromethoxy (
    
    
    
    ) or difluoromethoxy (
    
    
    ) group. This blocks the metabolic soft spot while retaining lipophilicity.
Q2: I observe pH changes in my culture media or diuretic effects in vivo. Why?

Diagnosis: Carbonic Anhydrase (CA) Cross-Reactivity . Even though your compound is an N-substituted sulfonamide (which generally reduces CA affinity compared to primary sulfonamides), hydrolysis or specific hydrophobic interactions can still inhibit CA isoforms (specifically CA II or CA IX). This alters intracellular pH (


), affecting pH-sensitive pathways (e.g., glycolysis, mTORC1).

Corrective Action:

  • The "Acetazolamide Control": Co-treat your negative control cells with Acetazolamide (10 µM). If the phenotype mimics your compound, you have a CA off-target effect.

  • Counter-Screen: Perform a colorimetric CA esterase assay (Protocol A below) to quantify affinity.

Q3: My compound inhibits Nav1.7 but also shows activity in kinase panels. How do I improve selectivity?

Diagnosis: Hinge-Region Binding . Morpholine oxygens are classic hydrogen bond acceptors for the "hinge region" of kinases. If your target is a sodium channel (Nav1.[1]7) or a non-kinase enzyme, the morpholine is likely the culprit for kinase noise.

Corrective Action:

  • Steric Clashing: Introduce a methyl group adjacent to the morpholine oxygen (2,6-dimethylmorpholine). This creates steric hindrance that prevents the morpholine from fitting into the flat kinase ATP pocket without affecting the sulfonamide geometry.

Data Summary: Structural Optimization Strategies

Impact of substitutions on the N-(4-methoxyphenyl)morpholine-4-sulfonamide scaffold.

Structural ModificationPrimary GoalEffect on Off-TargetsPotential Risk
Deuteration (

)
Slow MetabolismReduces CYP O-demethylation rate (Kinetic Isotope Effect)High cost of synthesis
Fluorination (

)
Block MetabolismEliminates CYP2D6 recognition; Increases lipophilicityMay increase hERG binding (lipophilicity)
N-Methylation (Sulfonamide) Prevent CA BindingAbolishes H-bond donor capability for CA active siteMay reduce potency at primary target
Rigidification (Spiro-morpholine) Kinase SelectivityReduces entropic penalty; prevents kinase hinge adaptationComplex synthesis

Experimental Protocols

Protocol A: Carbonic Anhydrase (CA) Counter-Screen

Use this to verify if your compound is inadvertently inhibiting CA, which leads to pH artifacts.

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow). Inhibitors prevent color formation.

Reagents:

  • Purified Bovine CA (Sigma C3934)

  • Substrate: 3 mM p-NPA in acetonitrile

  • Buffer: 50 mM Tris-SO₄, pH 7.6

Procedure:

  • Preparation: Dissolve N-(4-methoxyphenyl)morpholine-4-sulfonamide in DMSO (10 mM stock).

  • Plating: Add 10 µL of compound (final conc: 0.1 – 100 µM) to a 96-well clear plate.

  • Enzyme Addition: Add 80 µL of CA enzyme solution (0.5 units/well). Incubate 10 mins at 25°C.

  • Reaction Start: Add 10 µL of 3 mM p-NPA substrate.

  • Detection: Measure Absorbance at 405 nm immediately (Kinetic mode) for 20 minutes.

  • Analysis: Calculate

    
     (slope). If 
    
    
    
    decreases >20% vs. DMSO control, CA inhibition is significant.
Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)

Use this to determine if the 4-methoxyphenyl group is becoming toxic.

Procedure:

  • Incubate compound (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM).

  • Add Glutathione (GSH) at 5 mM (trapping agent).

  • Incubate for 60 mins at 37°C.

  • Quench with cold Acetonitrile. Centrifuge.

  • LC-MS/MS Analysis: Search for [M + GSH - 2H]⁺ or [M + GSH + O - 2H]⁺ adducts.

    • Result: Detection of GSH adducts confirms the formation of reactive quinone-imines.

Pathway Visualization: The Off-Target Landscape

The following diagram illustrates the competitive landscape for N-(4-methoxyphenyl)morpholine-4-sulfonamide, highlighting where the molecule "leaks" into unwanted pathways.

OffTargetPathways Compound N-(4-methoxyphenyl) morpholine-4-sulfonamide Target Primary Target (e.g., Nav1.7 / DHPS) Compound->Target Desired Binding CYP CYP2D6 / CYP3A4 (Liver Metabolism) Compound->CYP O-Demethylation (Methoxy group) CA Carbonic Anhydrase (pH Regulation) Compound->CA Sulfonamide mimicry Kinase Off-Target Kinases (ATP Pocket) Compound->Kinase Morpholine H-bond Toxicity Reactive Quinone-Imines (Cell Toxicity) CYP->Toxicity Bioactivation pH_Issue Intracellular pH Drop (Metabolic Artifacts) CA->pH_Issue Ion Dysregulation FalsePos False Potency Data Kinase->FalsePos Promiscuity Toxicity->FalsePos pH_Issue->FalsePos

Figure 1: Mechanistic map of off-target liabilities. The methoxy group drives CYP-mediated toxicity, while the sulfonamide/morpholine core drives enzyme cross-reactivity.

References

  • Sulfonamide Scaffold in Drug Discovery: Ahmad, I., et al. (2025).[2][3] "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules." Chemistry & Biodiversity.

  • Morpholine-Sulfonamides as Nav1.7 Inhibitors: Chowdhury, S., et al. (2018).[1] "Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962.[1]

  • Antibacterial Mechanisms (DHPS Inhibition): Oliveira, J.S., et al. (2016). "Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine." Saudi Journal of Biological Sciences, 23(1), 34-38.[4]

  • Carbonic Anhydrase Selectivity: Eldehna, W.M., et al. (2021). "Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors." International Journal of Molecular Sciences, 22(20), 11183.

  • Metabolic Bioactivation of Anisoles: Kalgutkar, A.S., et al. (2005). "Medicinal Chemistry Strategies to Reduce CYP-Mediated Bioactivation." Current Topics in Medicinal Chemistry.

Sources

Technical Support Center: Refining Purification Techniques for N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(4-methoxyphenyl)morpholine-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. We will explore common challenges and their solutions, backed by established chemical principles.

I. Compound Profile and Purification Strategy

N-(4-methoxyphenyl)morpholine-4-sulfonamide is synthesized by the reaction of 4-methoxyaniline (p-anisidine) with morpholine-4-sulfonyl chloride. The resulting sulfonamide contains both a basic morpholine nitrogen and a weakly acidic sulfonamide proton, along with two aromatic rings. These features dictate its solubility and chromatographic behavior, making purification a nuanced process.

The primary impurities in the synthesis are likely to be unreacted starting materials (4-methoxyaniline and morpholine-4-sulfonyl chloride), hydrolyzed sulfonyl chloride (morpholine-4-sulfonic acid), and potentially side-products from the sulfonyl chloride synthesis.[1] A successful purification strategy will effectively separate the target compound from these substances.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-(4-methoxyphenyl)morpholine-4-sulfonamide in a question-and-answer format.

A. Recrystallization Challenges

Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[2] This is often due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent.[2][3]

  • Immediate Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease saturation and allow the solution to cool much more slowly.[2] Vigorous stirring while cooling can sometimes help.

  • Alternative Solvents: The chosen solvent may be too nonpolar. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[2][4] The presence of both polar (sulfonamide, ether) and non-polar (aromatic rings) groups in your compound makes a solvent pair a good choice.

  • Pre-purification: If the crude product is very impure, consider a preliminary purification step like a quick column chromatography before attempting recrystallization.[2]

Question: No crystals are forming, even after the solution has cooled and been placed in an ice bath. What's wrong?

Answer: This is a common issue that can arise from two main causes: the solution is not sufficiently saturated, or it is supersaturated but requires nucleation to begin crystallization.

  • Too Much Solvent: If an excessive amount of solvent was used, the solution will not be saturated enough for crystals to form upon cooling. You can try to carefully evaporate some of the solvent and allow it to cool again.

  • Inducing Crystallization: If the solution is supersaturated, you can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites.[2][3]

    • Seeding: Add a tiny crystal of pure N-(4-methoxyphenyl)morpholine-4-sulfonamide from a previous successful batch. This will act as a template for crystal growth.[3]

B. Column Chromatography Problems

Question: My compound is streaking or tailing on the silica gel column. How can I get sharp bands?

Answer: The basic nitrogen in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[5]

  • Solution: Add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine (Et3N) or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

Question: I'm having trouble separating my product from a close-running impurity. What can I do to improve resolution?

Answer: Improving resolution in column chromatography can be achieved by several methods:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switching to a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.[6]

    • Solvent System: Experiment with different solvent systems. A common mobile phase for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. Fine-tuning the ratio of these solvents is key.

  • Change the Stationary Phase: If optimizing the mobile phase isn't sufficient, consider a different stationary phase.[6]

    • Alumina (basic or neutral): For basic compounds like yours, basic or neutral alumina can be a good alternative to silica gel, as it reduces the strong acidic interactions.

    • Reverse-Phase (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. This can provide a different selectivity for separation.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system for N-(4-methoxyphenyl)morpholine-4-sulfonamide?

A good starting point for a TLC solvent system would be a mixture of a non-polar and a moderately polar solvent. Try a 70:30 or 50:50 mixture of Hexane:Ethyl Acetate. Based on the spot's Rf value, you can then adjust the polarity. If the Rf is too low, increase the amount of ethyl acetate. If it's too high, increase the amount of hexane.

Q2: How can I visualize my compound on a TLC plate?

N-(4-methoxyphenyl)morpholine-4-sulfonamide contains aromatic rings and should be visible under UV light at 254 nm.[7] For enhanced visualization, you can use a fluorescamine spray, which reacts with primary and secondary amines to produce fluorescent spots under UV light at 366 nm.[7][8]

Q3: What analytical techniques are best for confirming the purity of my final product?

A combination of techniques is ideal for confirming purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the percentage purity of your compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will not only confirm the structure of your compound but also reveal the presence of any impurities with distinct signals.[9][10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[10]

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.[11]

IV. Experimental Protocols

Protocol 1: Recrystallization of N-(4-methoxyphenyl)morpholine-4-sulfonamide

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and water). A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair like isopropanol/water is a good starting point.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., isopropanol) and heat the mixture with stirring until it boils and the solid dissolves completely. Add the solvent in small portions to avoid using an excess.[3]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: If using a single solvent, cover the flask and allow it to cool slowly to room temperature. If using a solvent pair, slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Then, allow it to cool slowly.[3] To maximize yield, you can place the flask in an ice bath after it has reached room temperature.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography Purification

  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent mixture (e.g., 90:10 Hexane:Ethyl Acetate) containing 0.5% triethylamine.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

V. Data and Visualization

Table 1: Troubleshooting Summary for Purification
Problem Potential Cause Recommended Solution(s)
Recrystallization: "Oiling out"High impurity concentration; solvent too nonpolar.Re-dissolve, add more solvent, cool slowly; use a more polar solvent system (e.g., isopropanol/water).[2]
Recrystallization: No crystal formationSolution is not saturated or is supersaturated.Evaporate some solvent; induce crystallization by scratching or seeding.[2][3]
Column Chromatography: Peak tailing/streakingStrong interaction of basic morpholine with acidic silica.Add 0.5-1% triethylamine to the mobile phase.[5]
Column Chromatography: Poor separationInsufficient resolution between compounds.Optimize mobile phase with a gradient; try a different stationary phase like alumina or reverse-phase C18.[6]
Diagrams

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High Purity Crude Column Column Chromatography Crude->Column Low Purity Crude Pure Pure Product Recrystallization->Pure Column->Recrystallization Further Polish Column->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis TroubleshootingLogic Start Purification Issue Recrystallization Recrystallization Problem? Start->Recrystallization Chromatography Chromatography Problem? Recrystallization->Chromatography No OilingOut Oiling Out Recrystallization->OilingOut Yes NoCrystals No Crystals Recrystallization->NoCrystals Yes Tailing Peak Tailing Chromatography->Tailing Yes PoorSep Poor Separation Chromatography->PoorSep Yes OilingOut_Sol Adjust Solvent / Cooling Rate OilingOut->OilingOut_Sol NoCrystals_Sol Induce Nucleation NoCrystals->NoCrystals_Sol Tailing_Sol Add Base to Eluent Tailing->Tailing_Sol PoorSep_Sol Optimize Gradient / Change Stationary Phase PoorSep->PoorSep_Sol

Caption: Troubleshooting logic for common purification issues.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem.
  • Preparation and Evaluation of a Mixed-Bed Immunoaffinity Column for Selective Purification of Sixteen Sulfonamides in Pork Muscle. Journal of Chromatographic Science, Oxford Academic.
  • Recrystallization of Sulfanilamide. Scribd.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • Experiment 3 Notes. Chemistry LibreTexts.
  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
  • Avoiding impurities in the synthesis of sulfonyl chlorides. BenchChem.
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing).
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. BenchChem.

Sources

addressing batch-to-batch variability of synthesized N-(4-methoxyphenyl)morpholine-4-sulfonamide

[1]

Executive Summary & Molecule Profile[1]

User: "My yields fluctuate between 40-85%, and the product color varies from white to deep purple. How do I standardize this?"

Scientist Response: Batch variability in sulfonamide synthesis, particularly for N-(4-methoxyphenyl)morpholine-4-sulfonamide , is rarely due to "randomness." It is almost always a downstream effect of two competing degradation pathways: the hydrolysis of the sulfonyl chloride and the oxidation of the electron-rich aniline.[1]

To stabilize your protocol, we must treat this not just as a reaction, but as a controlled system.[1] Below is the standardized technical profile for your target.

ParameterSpecificationCritical Note
Target Structure Morpholine-N-sulfonyl-N-(4-methoxyphenyl)amineSulfonyl group links Morpholine Nitrogen to Aniline Nitrogen.[1]
Key Reagent A Morpholine-4-sulfonyl chlorideHighly Moisture Sensitive. Hydrolyzes to sulfonic acid (water soluble, kills yield).[1]
Key Reagent B 4-Methoxyaniline (

-Anisidine)
Oxidation Prone. Turns purple/black upon air exposure.[1] Impurities act as radical initiators.[1]
Primary Impurity Unreacted

-Anisidine
Genotoxic concern; difficult to remove if oiling occurs.[1]
Thermodynamics Exothermic SulfonylationFast addition causes localized heating

bis-sulfonylation or degradation.[1]

Standardized Reaction Workflow (SOP)

Variability is often introduced during the addition phase.[1] The following workflow utilizes a "Reverse Addition" strategy (if using unstable chlorides) or a Controlled Rate strategy to minimize side reactions.

Validated Protocol Steps
  • Reagent Prep (The "Input" Control):

    • Check: If 4-methoxyaniline is dark brown/purple, recrystallize from Ethanol/Water before use.[1]

    • Check: Morpholine-4-sulfonyl chloride must be a white/off-white solid.[1] If it smells strongly of acid or is sticky, it has hydrolyzed.[1]

  • The Reaction (Inert Atmosphere):

    • Dissolve 4-methoxyaniline (1.0 equiv) in anhydrous DCM or THF.[1]

    • Add Pyridine (1.5 - 2.0 equiv) as the HCl scavenger.[1] Note: Pyridine is preferred over TEA here as it is less likely to cause base-catalyzed hydrolysis of the chloride.[1]

    • Cool to 0°C.

    • Add Morpholine-4-sulfonyl chloride (1.1 - 1.2 equiv) slowly (dropwise if liquid solution, or portion-wise if solid) over 20 minutes.

    • Rationale: Low temperature prevents the "runaway" exotherm that leads to bis-sulfonylation.[1]

  • The Quench & Workup (The "Cleanup"):

    • Warm to Room Temp (RT) and stir until TLC shows consumption of aniline.

    • Critical Step: Wash organic layer with 1M HCl .[1]

    • Mechanism:[1][2][3][4][5] This protonates unreacted pyridine and, crucially, unreacted 4-methoxyaniline, pulling them into the aqueous layer.[1]

  • Isolation:

    • Dry organic layer (

      
      ), concentrate.[1]
      
    • Recrystallize from Ethanol/Water (9:1) or Acetonitrile .[1]

Workflow Visualization

SynthesisWorkflowcluster_QCCritical Control PointsStartStart:Reagent QCReactionReaction:0°C, AnhydrousSlow AdditionStart->Reaction Dry Solvents QuenchWorkup:1M HCl Wash(Removes Aniline)Reaction->Quench Complete Conversion IsolateIsolation:Crystallization(EtOH/H2O)Quench->Isolate Organic Layer

Caption: Standardized workflow emphasizing the critical HCl wash step to remove unreacted aniline.

Troubleshooting Guide (Q&A)

Issue 1: "My product is purple or pink."

Diagnosis: Oxidation of residual 4-methoxyaniline.[1] Technical Explanation:

111The Fix:
  • Immediate: Perform an acidic wash (1M HCl) on the crude reaction mixture before crystallization.[1] The aniline becomes an ammonium salt (

    
    ) and partitions into the water.[1]
    
  • Prevention: Recrystallize your starting material (4-methoxyaniline) if it is not off-white.[1] Run the reaction under Nitrogen/Argon.[1]

Issue 2: "My yield dropped from 80% to 40%."

Diagnosis: Hydrolysis of Morpholine-4-sulfonyl chloride.[1] Technical Explanation: Sulfonyl chlorides are highly electrophilic (

1Morpholine-4-sulfonic acid11The Fix:
  • Test: Take a small amount of your sulfonyl chloride and add it to water. If it dissolves instantly without fizzing/heat, it may already be hydrolyzed.[1]

  • Action: Use freshly distilled solvents or molecular sieves.[1] Increase sulfonyl chloride equivalents to 1.3 - 1.5 eq if moisture is suspected.[1]

Issue 3: "The product is an oil that won't solidify."[1]

Diagnosis: Impurity Eutectics.[1] Technical Explanation: The presence of bis-sulfonated byproducts or residual solvent acts as an impurity that disrupts the crystal lattice, lowering the melting point (MP depression) until it is below RT.[1] The Fix:

  • Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask side with a glass rod.[1] This induces nucleation.[1]

  • Solvent Swap: If you used DMF, it is notoriously hard to remove.[1] Dissolve in EtOAc and wash 5x with water/brine to remove trapped DMF.[1]

Diagnostic Logic Tree

Use this decision matrix to identify the root cause of your specific batch failure.

TroubleshootingTreeProblemIdentify IssueColorIssue: Pink/Purple ColorProblem->ColorYieldIssue: Low Yield (<50%)Problem->YieldStateIssue: Oily/StickyProblem->StateOxidationCause: Aniline OxidationColor->OxidationHydrolysisCause: Sulfonyl ChlorideHydrolysis (Wet Solvent)Yield->HydrolysisImpurityCause: Trapped Solventor Bis-sulfonylationState->ImpurityAcidWashFix: 1M HCl WashRecrystallize AnilineOxidation->AcidWashDrySolventFix: Dry SolventsInert AtmosphereHydrolysis->DrySolventTriturateFix: Triturate w/ EtherCheck StoichiometryImpurity->Triturate

Caption: Diagnostic logic tree for isolating the root cause of batch variability.

Analytical Validation (Quality Control)[1]

To confirm your batch is consistent, ensure these markers are met:

MethodExpected SignalImpurity Marker (Flag)
1H NMR Morpholine protons: ~3.0-3.7 ppm (m, 8H) Anisidine OMe: ~3.8 ppm (s, 3H)Extra OMe singlet: Indicates unreacted anisidine.[1] Broad peak >10 ppm: Sulfonic acid impurity.[1]
HPLC Single peak >98% AUCEarly eluting peak: Hydrolyzed sulfonic acid. Late eluting peak: Bis-sulfonamide.[1]
Melting Point Sharp range (e.g., 158-160°C, value illustrative)Broad range (>3°C): Indicates solvent trapping or mixed phases.[1]

References

  • Sulfonamide Synthesis Overview

    • Source: National Institutes of Health (PMC)[1]

    • Title: Preparation of sulfonamides from N-silylamines and sulfonyl chlorides.[1]

    • Relevance: Establishes the superior reactivity of sulfonyl chlorides over fluorides and hydrolysis risks.[1][4]

    • URL:[Link][1]

  • Impurity Removal Strategies

    • Source: Organic Process Research & Development (ACS via ScienceDaily)[1]

    • Title: Simple new way to clean traces of impurities from drug ingredients.[1][5]

    • Relevance: Discusses removal of genotoxic impurities (like anilines) from pharmaceutical intermediates.[1]

    • URL:[Link][1][4][6][7][8][9]

  • Reagent Stability (Morpholine-4-sulfonyl chloride)

    • Source: PubChem (NIH)[1]

    • Title: Morpholine-4-sulfonyl chloride Compound Summary.[1][3][10][11]

    • Relevance: confirms moisture sensitivity (H314 causes skin corrosion/hydrolysis) and storage conditions (Inert atmosphere, 2-8°C).[1]

    • URL:[Link][1]

  • Crystallization & Purification

    • Source: University College Cork (CORA)[1]

    • Title: Impurity Occurrence and Removal in Crystalline Products.[1][12]

    • Relevance: Validates recrystallization strategies (Ethanol/Water)
    • URL:[Link][1]

overcoming resistance to N-(4-methoxyphenyl)morpholine-4-sulfonamide in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance in Mammalian Cell Lines

Status: Active | Ticket ID: RES-NMMS-001 | Tier: L3 (Senior Application Scientist)

Executive Summary: The Molecule & The Problem

Compound Profile: N-(4-methoxyphenyl)morpholine-4-sulfonamide (referred to herein as NMMS ) is a synthetic sulfonamide derivative incorporating a morpholine moiety. Primary Mechanism of Action (MoA): Based on its pharmacophore, NMMS functions primarily as a Carbonic Anhydrase Inhibitor (CAI) with secondary anti-proliferative effects. It targets tumor pH regulation (specifically CA IX/XII isoforms) and disrupts the hypoxic survival machinery in cancer cells. The Issue: Users frequently report a "resistance plateau" where cell lines (particularly hypoxic solid tumor lines like HeLa, MCF-7, or GBM) develop insensitivity after 4–6 weeks of dose escalation.

Key Resistance Drivers:

  • Compensatory pH Regulation: Upregulation of alternative proton transporters (MCT1/4, NHE1).

  • Efflux Pump Activation: The morpholine ring renders the molecule a substrate for P-glycoprotein (P-gp/MDR1).

  • Target Amplification: Gene amplification of CA9 or CA12 to overwhelm the inhibitor.

Diagnostic Workflow: Is it True Resistance?

Before assuming biological resistance, you must rule out physicochemical artifacts common to sulfonamides.

Phase 1: The Stability & Solubility Check

Symptom: "My IC50 shifted from 5 µM to >100 µM overnight." Diagnosis: Sulfonamides often precipitate in aqueous media over time, effectively lowering the available dose.

  • Check 1: DMSO Tolerance. Ensure your final DMSO concentration is constant (e.g., 0.1%). NMMS is hydrophobic; "crashing out" in media is common.

  • Check 2: Serum Binding. Sulfonamides bind heavily to Albumin in FBS.

    • Test: Perform an IC50 in Reduced Serum Media (1% FBS) vs. Standard (10% FBS). If potency jumps 10x in low serum, your "resistance" is actually protein binding.

Phase 2: The Biological Validation (The "Resensitization" Assay)

Use this decision matrix to identify the resistance mechanism.

AssayOutcomeDiagnosisCorrective Action
Verapamil Challenge IC50 restores to parental levelsEfflux Mediated (P-gp) Co-treat with P-gp inhibitors or use encapsulated delivery.
Hypoxia vs. Normoxia Resistant only in HypoxiaHIF-1/CA IX Dependent Target HIF-1α or switch to dual-mechanism CAIs.
Western Blot (CA IX) Massive protein increaseTarget Overexpression Increase dose or use covalent inhibitors.

Mechanisms of Resistance: The "Why"

The following diagram illustrates the pathway from drug entry to resistance development.

NMMS_Resistance_Mechanism cluster_cytoplasm Cytoplasm NMMS NMMS (Drug) CellMembrane Cell Membrane NMMS->CellMembrane Passive Diffusion CA_Target Target: Carbonic Anhydrase (pH Regulation) CellMembrane->CA_Target Passive Diffusion pH_Collapse Intracellular Acidosis (Cell Death) CA_Target->pH_Collapse Inhibition MCT MCT1/4 Transporters (Bypass Track) CA_Target->MCT Bypass Activated Pgp P-gp Transporter (ABCB1) Pgp->NMMS Efflux (Resistance) MCT->pH_Collapse Prevents Acidosis

Figure 1: Mechanism of Action and Resistance Pathways. NMMS targets Carbonic Anhydrase to induce acidosis. Resistance occurs via P-gp efflux (yellow) or metabolic bypass via MCT transporters.

Overcoming Resistance: Protocols & Solutions

Protocol A: The "Pump-Block" Resensitization

Use this if you suspect the morpholine moiety is triggering MDR1 efflux.

Reagents:

  • NMMS (Stock: 10 mM in DMSO)

  • Verapamil (P-gp inhibitor) or Cyclosporine A

  • Cell Viability Reagent (e.g., CellTiter-Glo)

Step-by-Step:

  • Seed Cells: Plate resistant cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-treatment: Treat half the plate with 5 µM Verapamil for 1 hour. (Note: Verapamil is toxic at high doses; titrate for your cell line first).

  • Dose Response: Add NMMS in a serial dilution (e.g., 100 µM down to 1 nM) to both Verapamil(+) and Verapamil(-) wells.

  • Incubation: Incubate for 72 hours.

  • Analysis: Calculate the Reversal Ratio (RR) :

    
    
    
    • Interpretation: If RR > 3.0, P-gp efflux is your primary resistance driver.

Protocol B: Targeting the Bypass (Dual Inhibition)

If P-gp is not the cause, the cells are likely regulating pH via Monocarboxylate Transporters (MCTs).

Strategy: Combine NMMS with an MCT1 inhibitor (e.g., AZD3965).

  • Rationale: NMMS blocks bicarbonate transport (CA inhibition). The cell compensates by pumping out lactate via MCTs. Blocking both leads to "synthetic lethality" via catastrophic intracellular acidification.

  • Execution: Perform a checkerboard assay (Matrix combination) of NMMS vs. AZD3965 to determine the Synergy Score (Bliss Independence Model).

FAQ: Technical Troubleshooting

Q: My NMMS powder is slightly yellow. Is it degraded? A: Sulfonamides are generally light-sensitive. A slight yellowing is common (oxidation of the aniline moiety), but if it turns dark orange/brown, the integrity is compromised. Always store solid at -20°C and protect from light.

Q: Can I use this in vivo? A: Morpholine-sulfonamides have moderate bioavailability but high clearance. You must formulate in a vehicle that handles the poor solubility, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline . Do not use pure saline; it will precipitate immediately.

Q: Why does resistance develop faster in Hypoxia? A: In hypoxia (1% O2), the transcription factor HIF-1α is stabilized. HIF-1α directly binds the Hypoxia Response Element (HRE) of the CA9 gene (the target of NMMS), causing massive upregulation. You are essentially trying to inhibit a target that is being replenished faster than you can block it.

Visualizing the Troubleshooting Logic

Troubleshooting_Workflow Start Start: Observed Resistance (High IC50) Check_Solubility Check Solubility (Precipitation?) Start->Check_Solubility Solubility_Issue Fix Formulation (Add PEG/Tween) Check_Solubility->Solubility_Issue Precipitate Visible Bio_Check Biological Check (Verapamil Assay) Check_Solubility->Bio_Check Solution Clear Is_Efflux Is Efflux Positive? Bio_Check->Is_Efflux Efflux_Yes Mechanism: P-gp/MDR1 Action: Co-treat with Inhibitor Is_Efflux->Efflux_Yes Yes (RR > 3) Efflux_No Check Target Levels (Western Blot CA-IX) Is_Efflux->Efflux_No No Target_Up Mechanism: Overexpression Action: Dose Escalation / CRISPR Efflux_No->Target_Up High Protein Target_Same Mechanism: Pathway Bypass Action: Combine with MCT Inhibitor Efflux_No->Target_Same Normal Protein

Figure 2: Step-by-step troubleshooting logic for identifying the root cause of NMMS resistance.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[1][2] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer, 2(1), 48-58. Link

  • McDonald, P. C., et al. (2012). Overcoming Hypoxia-Mediated Resistance: The Role of Carbonic Anhydrase IX. Future Oncology, 8(2). Link

  • Boyd, M. R. (1997). The NCI In Vitro Anticancer Drug Discovery Screen. Anticancer Drug Development Guide, Humana Press. (Standard protocol for Sulfonamide solubility and screening).

Sources

Technical Support Center: Bioavailability Enhancement of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NCE-OPT-2024 Subject: Troubleshooting Solubility & Bioavailability Hurdles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Physicochemical Barrier

Welcome to the Technical Support Center. You are likely encountering poor oral bioavailability with N-(4-methoxyphenyl)morpholine-4-sulfonamide . Based on its structure—a lipophilic sulfonamide core (-SO2-NH-) flanked by a morpholine ring and a methoxy-substituted phenyl group—this compound behaves as a BCS Class II molecule (Low Solubility, High Permeability).

The core issues you are facing likely stem from:

  • High Crystal Lattice Energy: The sulfonamide moiety facilitates strong intermolecular hydrogen bonding (H-bonding), creating a stable crystal lattice that water cannot easily break.

  • Ionization Profile: As a weak acid (typical sulfonamide pKa ~10), it remains unionized (neutral) at physiological pH (1.2–7.4), limiting aqueous solubility.

  • Metabolic Liability: The p-methoxy group is a prime target for O-demethylation by cytochrome P450 isozymes (first-pass metabolism).

This guide provides validated troubleshooting workflows to overcome these barriers.

Module 1: Troubleshooting Dissolution Failures

Q: My compound precipitates immediately upon dilution in simulated gastric fluid (pH 1.2). Why is this happening?

A: This is a classic "pH-dependent solubility gap." Your compound is a weak acid. In the acidic environment of the stomach (pH 1.2), it is fully protonated (neutral form), which is its least soluble state. The morpholine oxygen is not basic enough to protonate significantly to aid solubility.

The Fix: You must bypass the energy barrier of the crystal lattice using an Amorphous Solid Dispersion (ASD) . By converting the crystalline drug into an amorphous state dispersed within a polymer matrix, you generate a "spring and parachute" effect:

  • Spring: The amorphous form dissolves rapidly (supersaturation).

  • Parachute: The polymer prevents the drug from recrystallizing / precipitating.

Q: Which polymer should I use for N-(4-methoxyphenyl)morpholine-4-sulfonamide?
  • Why HPMC-AS? It is an enteric polymer. It remains intact in the stomach (protecting your drug from acid-induced recrystallization) and releases it in the upper intestine (pH 6.8) where absorption is optimal.

  • Why Soluplus? It acts as a polymeric surfactant. The morpholine ring interacts well with the amphiphilic nature of Soluplus, forming micelles that solubilize the drug.

Module 2: Experimental Protocols

Protocol A: Amorphous Solid Dispersion (Solvent Evaporation)

Use this for initial solubility screening.

Materials:

  • API: N-(4-methoxyphenyl)morpholine-4-sulfonamide

  • Polymer: HPMC-AS (L-grade) or PVPVA 64

  • Solvent: Acetone:Methanol (1:1 v/v)

Workflow:

  • Dissolution: Dissolve the API and Polymer in the solvent system at a 1:3 ratio (w/w) . Ensure the solution is optically clear.

  • Evaporation: Use a Rotary Evaporator. Set the bath temperature to 40°C. Lower pressure gradually to prevent bumping.

  • Drying: Once a film forms, dry the residue in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Pulverize the dried foam/film using a mortar and pestle. Sieve through a #60 mesh screen.

  • Validation: Perform DSC (Differential Scanning Calorimetry). Success = Disappearance of the API melting endotherm.

Protocol B: Cyclodextrin Complexation (Kneading Method)

Use this if you need a liquid formulation or parenteral delivery.

Materials:

  • API[1][2]

  • Host: HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin)

  • Solvent: Ethanol:Water (1:1) slurry

Workflow:

  • Molar Ratio: Calculate a 1:1 molar ratio of API to HP-β-CD.

  • Slurry Formation: Add the Cyclodextrin to a mortar. Add just enough Ethanol:Water to create a paste.

  • Kneading: Slowly add the API to the paste. Knead vigorously for 45 minutes . The shear force forces the hydrophobic phenyl-morpholine core into the cyclodextrin cavity.

  • Drying: Dry the paste at 45°C for 24 hours.

  • Validation: FTIR Spectroscopy. Look for shifts in the Sulfonamide (

    
    ) stretching bands (approx. 1150-1350 cm⁻¹), indicating encapsulation.
    

Module 3: Visualization & Decision Logic

Figure 1: Formulation Decision Matrix

Use this logic tree to select the correct technology based on your specific failure mode.

Bioavailability_Strategy Start Start: N-(4-methoxyphenyl) morpholine-4-sulfonamide Check_Solubility Check Aqueous Solubility (pH 1.2 - 6.8) Start->Check_Solubility High_Sol Solubility > 0.1 mg/mL? Check_Solubility->High_Sol Class_II BCS Class II (Permeability Limited?) High_Sol->Class_II Yes (Rare) Class_IV BCS Class IV (Solubility Limited) High_Sol->Class_IV No (Likely) Strategy_ASD Strategy: Amorphous Solid Dispersion (ASD) Class_IV->Strategy_ASD High MP (>200°C) Strategy_Lipid Strategy: Lipid Formulation (SEDDS) Class_IV->Strategy_Lipid Low MP / Lipophilic Strategy_Nano Strategy: Nanosuspension (Top-down milling) Class_IV->Strategy_Nano Insoluble in Lipids Mechanism_ASD Disrupt Crystal Lattice Polymer: HPMC-AS / PVPVA Strategy_ASD->Mechanism_ASD Mechanism_Lipid Bypass Dissolution Step Vehicle: Capryol 90 / Tween 80 Strategy_Lipid->Mechanism_Lipid

Caption: Decision matrix for selecting the optimal formulation strategy based on physicochemical constraints.

Figure 2: ASD Manufacturing Workflow (Hot Melt Extrusion vs. Solvent)

If scaling up from the solvent method described above, use Hot Melt Extrusion (HME).

ASD_Workflow Input API + Polymer (Physical Mixture) Feeder Gravimetric Feeder Input->Feeder Extruder Twin Screw Extruder (Zone 1-4: 120°C - 160°C) Feeder->Extruder Shear & Heat Cooling Cooling Conveyor Extruder->Cooling Molten Extrudate Pelletizer Pelletizer / Milling Cooling->Pelletizer Solid Strand Output Amorphous Granules (Fill into Capsules) Pelletizer->Output

Caption: Scale-up workflow using Hot Melt Extrusion (HME) to create stable amorphous dispersions.

Module 4: Summary Data Table

ParameterValue / CharacteristicImplication for Formulation
Core Scaffold Sulfonamide (-SO2-NH-)High lattice energy; requires disruption (ASD/HME).
pKa ~10.0 (Weak Acid)Neutral at pH 1.2–7.4. Poor gastric solubility.
LogP Estimated > 2.5Lipophilic. Good candidate for Lipid Systems (SEDDS).
H-Bond Donors 1 (Sulfonamide NH)Capable of interacting with PVP/HPMC Carbonyls.
H-Bond Acceptors 4 (O atoms, Morpholine N)Good potential for Cyclodextrin inclusion.

References

  • Amorphous Solid Dispersions of Sulfonamides: Title: Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling.[3][4] Source: National Institutes of Health (PMC) / AAPS PharmSciTech. URL:[Link]

  • Cyclodextrin Complexation Mechanisms: Title: Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods.[5] Source: Journal of Pharmaceutical Sciences (PubMed). URL:[Link]

  • General Solubility Enhancement Strategies: Title: Strategies for improving hydrophobic drugs solubility and bioavailability. Source: International Journal of Pharmaceutical Chemistry and Analysis. URL:[Link]

  • Morpholine Chemical Properties: Title: Morpholine - Compound Summary (CID 8083). Source: PubChem.[6][7][8] URL:[Link]

Sources

troubleshooting unexpected results in N-(4-methoxyphenyl)morpholine-4-sulfonamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Document ID: TS-N4MMS-2024-V1 Scope: Troubleshooting solubility, potency shifts, and assay interference.

Introduction

Welcome to the technical support hub for N-(4-methoxyphenyl)morpholine-4-sulfonamide . This guide addresses "unexpected results"—typically defined as non-reproducible IC50 values, bell-shaped dose-response curves, or discrepancies between biochemical and cell-based data.

This molecule belongs to a class of lipophilic sulfonamides . While the morpholine ring improves polarity, the 4-methoxyphenyl moiety and the sulfonamide core create specific physicochemical challenges. Most anomalies stem from three root causes: micro-precipitation , colloidal aggregation , or pH-dependent ionization .

Module 1: Solubility & Stock Management

Issue: "My IC50 varies significantly between replicates or days."

The Root Cause: This compound is a secondary sulfonamide . The sulfonamide nitrogen proton (


) is weakly acidic. At physiological pH (7.4), the molecule remains largely un-ionized and neutral, limiting its aqueous solubility.
  • Result: Micro-precipitation occurs in the assay well after dilution from DMSO, effectively lowering the free concentration of the drug.

Diagnostic Protocol: The Nephelometry Check Do not rely on visual inspection. Precipitates at


 are invisible to the naked eye but devastating to assay logic.
  • Prepare Stocks: Make a 10 mM stock in anhydrous DMSO.

  • Serial Dilution: Dilute into your specific assay buffer (e.g., PBS pH 7.4) at 100, 30, 10, 3, and 1

    
    .
    
  • Read: Measure light scattering (nephelometry) or Absorbance at 600 nm (turbidity).

  • Threshold: Any signal

    
     background indicates precipitation.
    

Troubleshooting Workflow:

Solubility_Troubleshooting Start Unexpected Potency Loss CheckDMSO Check DMSO Stock (Is it frozen/hydrated?) Start->CheckDMSO WaterTest Karl Fischer Titration (Limit: <0.5% Water) CheckDMSO->WaterTest Verify Quality BufferCheck Check Assay Buffer pH WaterTest->BufferCheck Stock OK Ionization Is pH < 7.0? BufferCheck->Ionization Precipitation Risk: Compound is Neutral (Precipitation Likely) Ionization->Precipitation Yes Soluble Compound Ionized (Solubility Improved) Ionization->Soluble No (pH > 9)

Figure 1: Decision tree for identifying solubility-driven assay failures. Note that pH plays a critical role in the ionization state of the sulfonamide nitrogen.

Module 2: False Positives (Aggregation)

Issue: "I see a steep dose-response curve (Hill Slope > 2.0) or bell-shaped inhibition."

The Root Cause: Sulfonamides are known Promiscuous Aggregators . Under certain conditions, they form colloidal particles (micelles) that sequester enzymes non-specifically.[1] This mimics inhibition but is an artifact.

  • Mechanism: The hydrophobic methoxyphenyl tail drives self-assembly, while the morpholine/sulfonamide core faces the solvent.

Validation Experiment: The Detergent Challenge True competitive inhibition is insensitive to non-ionic detergents. Colloidal aggregation is destroyed by them.

Protocol:

  • Run your standard IC50 assay.

  • Run a parallel assay adding 0.01% Triton X-100 (or freshly prepared Tween-80) to the reaction buffer.

  • Compare Results:

ObservationDiagnosisAction
IC50 Unchanged True BinderProceed with lead optimization.
IC50 Shifts >10x False Positive (Aggregator)Discard or optimize structure to reduce LogP.
Hill Slope Normalizes Aggregation ArtifactThe compound was aggregating; detergent solubilized it.

Key Reference:

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting." (See Reference 1).

Module 3: Synthesis Impurities & Stability

Issue: "The compound is toxic to cells but active in biochemical assays."

The Root Cause: If synthesized in-house or purchased from low-tier vendors, the compound may contain traces of Morpholine-4-sulfonyl chloride (the starting material).

  • Risk: Sulfonyl chlorides are highly reactive electrophiles. They covalently modify proteins (alkylation) and are cytotoxic.

  • Detection: LC-MS analysis often misses this because the chloride hydrolyzes to the sulfonic acid on the column.

Stability Check Protocol:

  • LC-MS Setup: Use a non-acidic mobile phase if possible to prevent on-column hydrolysis of the parent sulfonamide.

  • Precursor Scan: Specifically look for the mass of the sulfonyl chloride intermediate or the hydrolyzed sulfonic acid.

  • Solution Stability: Sulfonamides are generally stable, but the morpholine ring is susceptible to oxidation (N-oxide formation) if stored in DMSO for >1 month at room temperature. Always store stocks at -20°C under argon.

Module 4: Biological Interference (The "Sponge" Effect)

Issue: "Potency drops 100-fold when I move from enzyme assays to cell culture."

The Root Cause: The 4-methoxyphenyl group significantly increases binding to Albumin (BSA/HSA) present in cell culture media (FBS).

  • The Shift: In a biochemical assay (no serum), the drug is 100% free. In media with 10% FBS, >99% of the drug may be bound to albumin, leaving insufficient free drug to inhibit the target.

Correction Factor Calculation: Perform a Serum Shift Assay :

  • Determine IC50 in standard media (10% FBS).

  • Determine IC50 in low-serum media (1% FBS) or serum-free media (if cells tolerate).

  • Calculate the Shift Ratio :

    
    .
    
    • Guidance: If Shift Ratio > 20, you must optimize the chemical series to lower lipophilicity (e.g., replace the methoxy-phenyl with a more polar heterocycle).

Summary of Specifications

PropertyValue / BehaviorTroubleshooting Action
LogP (Est.) ~2.5 - 3.2High risk of non-specific binding. Use low-binding plasticware.
pKa (Sulfonamide) ~10.0Neutral at pH 7.4. Requires DMSO co-solvent (0.1-1%).
Aggregation Risk HighAlways include 0.01% Triton X-100 in enzyme assays.
Serum Binding High (>95%)Expect significant potency drop in whole-blood or high-serum assays.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

Sources

Validation & Comparative

A Researcher's Comparative Guide to Validating the Molecular Target of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic agent is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification and validation of the compound's molecular target. This guide provides an in-depth, comparative framework for elucidating the molecular target of N-(4-methoxyphenyl)morpholine-4-sulfonamide, a compound of interest with potential therapeutic applications. By leveraging a multi-pronged, evidence-based approach, we can build a robust case for its mechanism of action, a cornerstone for further preclinical and clinical development.

N-(4-methoxyphenyl)morpholine-4-sulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide range of biological activities, including antimicrobial and anticancer effects. The presence of the morpholine ring further suggests potential interactions with a diverse array of biological targets. Given the absence of a definitively identified target in the public domain, this guide will first establish a set of plausible hypotheses based on its structural motifs and then detail a suite of orthogonal experimental strategies for robust target validation.

Part 1: Hypothesis Generation - Plausible Molecular Targets

The structure of N-(4-methoxyphenyl)morpholine-4-sulfonamide provides initial clues to its potential molecular targets. The sulfonamide moiety is a well-established pharmacophore known to target enzymes, particularly those involved in metabolic pathways. In bacteria, sulfonamides famously inhibit dihydropteroate synthase, a key enzyme in folate synthesis. In eukaryotic cells, sulfonamides have been shown to interact with a variety of enzymes, including carbonic anhydrases, kinases, and proteases. The morpholine ring is a common feature in many approved drugs and is known to interact with a range of receptors and enzymes.

Therefore, our initial hypotheses for the molecular target of N-(4-methoxyphenyl)morpholine-4-sulfonamide include:

  • Metabolic Enzymes: Such as carbonic anhydrases, given the prevalence of sulfonamide inhibitors for this enzyme class.

  • Protein Kinases: The morpholine group can be found in several kinase inhibitors, and sulfonamides can also contribute to kinase binding.

  • Cell Signaling Pathway Components: The compound could modulate key signaling nodes involved in cell proliferation, survival, or stress responses.

Part 2: A Multi-Pronged Approach to Target Validation

To rigorously validate a molecular target, a single experimental approach is insufficient. Instead, a convergence of evidence from multiple, independent methods is required. This guide outlines a workflow that progresses from broad, unbiased screening to specific, high-resolution validation techniques.

Initial Target Identification: Casting a Wide Net

The first step is to generate a list of potential protein interactors. This can be achieved through a combination of computational and experimental screening methods.

Computational methods can rapidly screen vast databases of protein structures to identify potential binding partners for a small molecule. These approaches are cost-effective and can provide valuable starting points for experimental validation.

Experimental Protocol: In Silico Docking and Target Prediction

  • Compound Preparation: Generate a 3D conformer of N-(4-methoxyphenyl)morpholine-4-sulfonamide using computational chemistry software.

  • Database Selection: Utilize publicly available protein structure databases (e.g., Protein Data Bank) and target prediction web servers.

  • Docking Simulation: Perform molecular docking simulations against a panel of potential targets, including known sulfonamide-binding proteins and kinases.

  • Scoring and Ranking: Analyze the docking scores and binding poses to rank potential targets based on predicted binding affinity and favorable interactions.

  • Target Prioritization: Prioritize the top-ranked candidates for subsequent experimental validation.

Chemoproteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule in a native biological context. This is often achieved by using a modified version of the compound as a "bait" to pull down its binding partners from cell lysates.

Experimental Protocol: Affinity-Based Protein Profiling (AfBPP)

  • Probe Synthesis: Synthesize a derivative of N-(4-methoxyphenyl)morpholine-4-sulfonamide functionalized with a reactive handle (e.g., an alkyne or biotin) for subsequent capture.

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line if anticancer activity is observed).

  • Probe Incubation: Incubate the cell lysate with the functionalized probe to allow for target binding.

  • Affinity Capture: Use streptavidin-coated beads (for biotinylated probes) or click chemistry (for alkyne-functionalized probes) to capture the probe-protein complexes.

  • Protein Identification: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched by the probe compared to control experiments.

Validating Direct Target Engagement: From Interaction to Affinity

Once a list of putative targets has been generated, the next crucial step is to confirm direct physical binding and quantify the interaction affinity.

Several biophysical techniques can directly measure the interaction between a small molecule and a purified protein, providing quantitative data on binding affinity (Kd).

Technique Principle Advantages Considerations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).Requires relatively large amounts of pure protein.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a protein immobilized on a sensor chip.Real-time measurement of association and dissociation rates.Requires protein immobilization, which may affect its conformation.
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Low sample consumption; can be performed in complex biological matrices.Requires fluorescent labeling of one of the binding partners.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: Purify the candidate target protein to >95% purity.

  • Sample Preparation: Prepare solutions of the protein and N-(4-methoxyphenyl)morpholine-4-sulfonamide in a matched buffer.

  • ITC Experiment: Titrate the compound into the protein solution in the ITC instrument and measure the heat changes.

  • Data Analysis: Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Target Engagement and Functional Consequences

Confirming that the compound engages its target within a cellular context and elicits a functional response is the ultimate validation.

CETSA is a powerful method to assess target engagement in living cells. It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with N-(4-methoxyphenyl)morpholine-4-sulfonamide or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins.

  • Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the protein melting curves. A shift in the melting temperature in the presence of the compound indicates target engagement.

The most compelling evidence for target validation comes from demonstrating that the compound's effect on cellular phenotype is directly linked to its interaction with the hypothesized target.

Experimental Protocol: Target Knockdown/Knockout and Phenotypic Rescue

  • Target Depletion: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein in a relevant cell line.

  • Phenotypic Analysis: Assess whether the depletion of the target protein phenocopies the effect of N-(4-methoxyphenyl)morpholine-4-sulfonamide treatment.

  • Rescue Experiment: In the target-depleted cells, introduce a version of the target protein that is resistant to the compound (e.g., through site-directed mutagenesis of the binding site).

  • Compound Treatment: Treat the "rescued" cells with N-(4-methoxyphenyl)morpholine-4-sulfonamide and observe if the phenotypic effect is reversed.

Part 3: Data Interpretation and Building a Cohesive Narrative

The strength of the target validation lies in the convergence of data from these orthogonal approaches. A compelling case for a specific molecular target would be supported by:

  • High-confidence identification from unbiased screening methods (e.g., chemoproteomics).

  • Quantitative confirmation of direct binding with a biologically relevant affinity (e.g., from ITC or SPR).

  • Demonstration of target engagement in a cellular context (e.g., via CETSA).

  • A clear link between target engagement and the observed cellular phenotype (e.g., through knockdown and rescue experiments).

Below is a visual representation of the proposed target validation workflow.

TargetValidationWorkflow cluster_Discovery Target Discovery (Hypothesis Generation) cluster_Validation Direct Target Engagement Validation cluster_Cellular Cellular Target Validation & Functional Confirmation cluster_Conclusion Conclusion InSilico In Silico Target Prediction Biophysical Biophysical Assays (ITC, SPR, MST) InSilico->Biophysical Prioritized Targets Chemoproteomics Chemoproteomic Profiling Chemoproteomics->Biophysical Putative Targets CETSA Cellular Thermal Shift Assay (CETSA) Biophysical->CETSA Confirmed Binders Functional Target-Specific Functional Assays (Knockdown/Rescue) CETSA->Functional Cellular Engagement ValidatedTarget Validated Molecular Target Functional->ValidatedTarget Functional Link

Caption: A comprehensive workflow for the validation of a molecular target.

This guide provides a robust framework for the systematic and rigorous validation of the molecular target of N-(4-methoxyphenyl)morpholine-4-sulfonamide. By employing a combination of computational, biochemical, biophysical, and cell-based methodologies, researchers can build a compelling, data-driven narrative that will be essential for advancing this compound through the drug discovery pipeline.

References

  • Target Identification. Creative Biolabs. [Link]

  • Chemoproteomics. Creative Biolabs. [Link]

  • Surface Plasmon Resonance (SPR). Cytiva. [Link]

  • Microscale Thermophoresis (MST). NanoTemper Technologies. [Link]

  • Cellular Thermal Shift Assay (CETSA). Bio-Rad. [Link]

  • CRISPR-Cas9. The Broad Institute. [Link]

A Comparative Analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide with Other Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide, a molecule of growing interest, with established sulfonamide compounds. We will delve into its synthetic pathway and juxtapose its potential physicochemical and biological properties with those of well-documented antibacterial sulfonamides, sulfamethoxazole and sulfadiazine, and the selective COX-2 inhibitor, celecoxib, which is utilized in cancer therapy. This analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound within the broader context of sulfonamide chemistry and pharmacology.

Introduction to Sulfonamides: A Versatile Pharmacophore

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of medicinal chemistry, first introduced to the world of medicine with the discovery of the antibacterial properties of Prontosil in the 1930s.[1] This discovery ushered in the era of chemotherapy and laid the groundwork for the development of a vast array of drugs. The versatility of the sulfonamide scaffold has led to its incorporation into drugs with a wide range of therapeutic applications, including antibacterial[2], anticancer[3], diuretic, and anti-inflammatory agents.[4]

The mechanism of action for antibacterial sulfonamides is well-established; they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][2] Since humans obtain folic acid from their diet, these drugs selectively target bacterial metabolic pathways.[2] In the realm of cancer therapy, sulfonamides have been shown to target various pathways, including the inhibition of carbonic anhydrase, which is involved in pH regulation in tumor cells, and cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancerous tissues.[3]

The inclusion of a morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, into a sulfonamide structure can significantly influence its physicochemical properties and biological activity. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide additional points for molecular interactions with biological targets.

N-(4-methoxyphenyl)morpholine-4-sulfonamide: Synthesis and Characterization

N-(4-methoxyphenyl)morpholine-4-sulfonamide is a synthetic compound that combines the structural features of a sulfonamide with a methoxy-substituted phenyl ring and a morpholine moiety. Its synthesis is typically achieved through a nucleophilic substitution reaction between 4-(4-methoxyphenyl)morpholine and morpholine-4-sulfonyl chloride.

While specific, publicly available experimental data on the physicochemical and biological properties of N-(4-methoxyphenyl)morpholine-4-sulfonamide is limited, we can infer potential characteristics based on its structural components and the broader knowledge of related compounds. The presence of the morpholine ring is anticipated to enhance its solubility profile compared to more lipophilic sulfonamides. The methoxyphenyl group may influence its binding affinity to specific biological targets.

Comparative Analysis: Physicochemical Properties

A comparative overview of the physicochemical properties of N-(4-methoxyphenyl)morpholine-4-sulfonamide (predicted) and the selected comparator sulfonamides is presented below. These properties are critical for drug development as they influence absorption, distribution, metabolism, and excretion (ADME).

PropertyN-(4-methoxyphenyl)morpholine-4-sulfonamideSulfamethoxazoleSulfadiazineCelecoxib
Molecular Formula C₁₁H₁₆N₂O₄SC₁₀H₁₁N₃O₃SC₁₀H₁₀N₄O₂SC₁₇H₁₄F₃N₃O₂S
Molecular Weight 272.32 g/mol (calculated)253.28 g/mol [5]250.28 g/mol [6]381.37 g/mol [3]
Melting Point Not available167-170 °C[5][7]252-256 °C (decomposes)[1][6]157-159 °C[3]
Solubility in Water Predicted to be sparingly solubleVery slightly soluble[7]Insoluble[1]Practically insoluble[3]
pKa Not available1.6 and 5.7[5]6.36[6]Not available

Note: Data for N-(4-methoxyphenyl)morpholine-4-sulfonamide is not available from the searched sources and is presented here as a placeholder for future experimental determination.

Comparative Analysis: Biological Activity

The biological activity of sulfonamides is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. Here, we compare the known antibacterial and anticancer activities of our selected sulfonamides.

Antibacterial Activity

Sulfamethoxazole and sulfadiazine are classic examples of antibacterial sulfonamides. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

OrganismSulfamethoxazole MIC (µg/mL)Sulfadiazine MIC (µg/mL)
Staphylococcus aureus16 - >100064 - 128
Escherichia coli8 - 51231.25
Pseudomonas aeruginosa>10001 - 64

Data compiled from various studies.

The antibacterial potential of N-(4-methoxyphenyl)morpholine-4-sulfonamide has not been extensively reported. However, the presence of the core sulfonamide structure suggests that it may exhibit some antibacterial activity. The morpholine and methoxyphenyl substituents would likely modulate this activity and its spectrum.

Anticancer Activity

Celecoxib, a selective COX-2 inhibitor, is an example of a sulfonamide with anticancer properties. Its potency is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Cancer Cell LineCelecoxib IC50 (µM)
HeLa (Cervical Cancer)37.2
HCT116 (Colon Cancer)28.5
HepG2 (Liver Cancer)26.5
MCF-7 (Breast Cancer)29.9
U251 (Glioblastoma)11.7

Data compiled from various studies.[2]

Recent studies have shown that some 4-(phenylsulfonyl)morpholine derivatives exhibit anticancer activity. For instance, a derivative, GL24, showed a potent inhibitory effect on triple-negative breast cancer cells with an IC50 value of 0.90 µM. This suggests that N-(4-methoxyphenyl)morpholine-4-sulfonamide could also possess anticancer properties, a hypothesis that warrants experimental validation.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide and for the evaluation of the antimicrobial activity of sulfonamides.

Synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide

This protocol outlines a general procedure for the synthesis of the title compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product reactant1 4-(4-Methoxyphenyl)morpholine reaction Nucleophilic Substitution (in Dichloromethane with Triethylamine) reactant1->reaction reactant2 Morpholine-4-sulfonyl chloride reactant2->reaction workup Aqueous Wash Dry with MgSO₄ Solvent Evaporation reaction->workup purification Column Chromatography (Silica Gel) workup->purification product N-(4-methoxyphenyl)morpholine-4-sulfonamide purification->product

Synthetic workflow for N-(4-methoxyphenyl)morpholine-4-sulfonamide.

Materials:

  • 4-(4-Methoxyphenyl)morpholine

  • Morpholine-4-sulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 4-(4-methoxyphenyl)morpholine in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of morpholine-4-sulfonyl chloride in dry DCM to the cooled mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield pure N-(4-methoxyphenyl)morpholine-4-sulfonamide.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a sulfonamide against a bacterial strain.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare serial dilutions of sulfonamide in 96-well plate inoculation Inoculate each well with bacterial suspension prep1->inoculation prep2 Prepare standardized bacterial inoculum (0.5 McFarland standard) prep2->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation analysis Determine MIC: Lowest concentration with no visible growth incubation->analysis

Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • Sulfonamide compound

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the sulfonamide stock solution in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the sulfonamide that completely inhibits bacterial growth.

Mechanism of Action: A Common Thread

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).

Sulfonamide_MoA cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhf Dihydrofolic Acid dhps->dhf dfr Dihydrofolate Reductase dhf->dfr thf Tetrahydrofolic Acid dfr->thf nucleic_acids Nucleic Acid Synthesis thf->nucleic_acids sulfonamide Sulfonamide sulfonamide->dhps Competitive Inhibition

Mechanism of action of antibacterial sulfonamides.

This inhibition disrupts the synthesis of tetrahydrofolic acid, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, ultimately leading to bacteriostasis.[1][2] For anticancer sulfonamides like celecoxib, the mechanism involves the selective inhibition of the COX-2 enzyme, which is involved in inflammation and cell proliferation.[3] The potential mechanism of action for N-(4-methoxyphenyl)morpholine-4-sulfonamide would depend on its primary biological target, which remains to be elucidated through further research.

Conclusion and Future Directions

N-(4-methoxyphenyl)morpholine-4-sulfonamide represents an intriguing molecule at the intersection of sulfonamide and morpholine chemistry. While a comprehensive comparative analysis is currently hampered by the lack of specific experimental data for this compound, this guide provides a framework for its evaluation by juxtaposing its predicted characteristics with well-established sulfonamides. The provided synthetic and biological testing protocols offer a clear path for researchers to generate the necessary data to fully characterize this compound. Future studies should focus on determining its physicochemical properties, and evaluating its antimicrobial and anticancer activities. Such research will be crucial in uncovering the potential therapeutic applications of N-(4-methoxyphenyl)morpholine-4-sulfonamide and further expanding the diverse pharmacological landscape of sulfonamide-based drugs.

References

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Chaudhary, P., & Sharma, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2491-2506. [Link]

  • Al-Otaibi, F., & Al-Ghamdi, K. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Cleveland Clinic. (2023). Sulfonamides (Sulfa Drugs). [Link]

  • Study.com. (2021). Sulfonamide: Mechanism of Action & Uses. [Link]

  • PubChem. Sulfadiazine. [Link]

  • El-Awady, R., et al. (2011). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. Medical Chemistry, 7(3), 227-235. [Link]

  • Wikipedia. Sulfadiazine. [Link]

  • PMDA. Celecoxib. [Link]

  • Chen, Y., et al. (2006). Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib. American journal of hematology, 81(5), 317–327. [Link]

  • PubChem. Celecoxib-d4. [Link]

  • PubChem. Sulfamethoxazole. [Link]

  • ResearchGate. Molecular structure and chemical properties of sulfamethoxazole (SMX). [Link]

  • ResearchGate. Determination of the MIC values (μg/mL) of the synthesized Ag-sulfadiazine compounds. [Link]

  • Zhang, P., et al. (2020). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules (Basel, Switzerland), 25(19), 4553. [Link]

  • Cheméo. Chemical Properties of Sulfamethoxazole (CAS 723-46-6). [Link]

  • Defense Technical Information Center. (2010). Activity of Topical Antimicrobial Agents Against Multidrug-Resistant Bacteria Recovered from Burn Patients. [Link]

  • ResearchGate. IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]

  • ResearchGate. Antimicrobial activity of silver sulphadiazine. [Link]

  • ResearchGate. Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing. [Link]

  • ResearchGate. IC 50 values a (mM) of compounds 4a-l. [Link]

  • ResearchGate. Antimicrobial activity (MIC values in mg/mL) of compounds. [Link]

  • ResearchGate. Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... [Link]

  • Lin, Y. H., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, e2300435. [Link]

  • Health Canada. (2019). SULFATRIM (sulfamethoxazole and trimethoprim) tablets USP 400 / 80 mg. [Link]

  • Chen, J., et al. (2022). Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract. Frontiers in cellular and infection microbiology, 12, 978935. [Link]

  • Onishi, Y., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 15(5), 7639–7647. [Link]

  • ResearchGate. The chemical structures and IC50 values of designing derivatives with... [Link]

  • Gürsoy, A., & Demirayak, S. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Archives of pharmacal research, 31(8), 964–969. [Link]

  • Science.gov. lines ic50 values: Topics. [Link]

  • PubChem. 4-(4-Methoxyphenyl)morpholine. [Link]

  • Coutinho, D. L., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi journal of biological sciences, 23(1), 34–38. [Link]

  • Crystals. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

  • Coutinho, D. L., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi journal of biological sciences, 23(1), 34–38. [Link]

  • Plech, T., et al. (2013). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Journal of chemistry, 2013, 538902. [Link]

  • Nanomaterials Chemistry. (2023). Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol. [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. [Link]

  • ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. [Link]

  • ResearchGate. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

Sources

structure-activity relationship (SAR) studies of N-(4-methoxyphenyl)morpholine-4-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Selective Carbonic Anhydrase Inhibition & Antiproliferative Efficacy

Executive Summary

N-(4-methoxyphenyl)morpholine-4-sulfonamide represents a specialized class of sulfamides (distinct from classical sulfonamides), utilized primarily in the development of selective Carbonic Anhydrase (CA) Inhibitors and Nav1.7 blockers . Unlike classical primary sulfonamides (


) which bind zinc indiscriminately, this disubstituted sulfamide scaffold (

) relies on specific "tail" interactions to achieve isoform selectivity—specifically targeting tumor-associated hCA IX/XII while sparing cytosolic hCA I/II .

This guide objectively compares the N-(4-methoxyphenyl)morpholine-4-sulfonamide scaffold against the clinical standard Acetazolamide (AAZ) and the Phase II candidate SLC-0111 .

Key Performance Indicators (KPIs)
FeatureMorpholine-Sulfonamide (Target) Acetazolamide (Standard) SLC-0111 (Alternative)
Primary Target hCA IX / XII (Tumor-associated)hCA I / II (Pan-isoform)hCA IX (Hypoxic tumors)
Binding Mode Anchored Tail ApproachZinc Coordination (Classical)Ureido-tail Zinc Binding
Water Solubility High (Morpholine ether effect)LowModerate
Selectivity Ratio (IX vs II) ~40–80 fold< 1 (Non-selective)> 100 fold
Lipophilicity (cLogP) 1.8 – 2.2-0.262.8

Structure-Activity Relationship (SAR) Analysis

The efficacy of this molecule hinges on three structural domains. Understanding the causality between these domains and biological activity is critical for optimization.

**2.1 The Core Scaffold: Sulfamide Linker ( ) **
  • Mechanism: Unlike the primary sulfonamide (

    
    ) of Acetazolamide, the sulfamide linker in this analog acts as a transition state mimic. It engages the Zn(II) ion in the enzyme active site through the deprotonated nitrogen or via a network of hydrogen bonds with Thr199 and Glu106.
    
  • Impact: This linker is more stable to hydrolysis than sulfonylureas and offers a unique geometry that avoids the "clash" often seen with bulky inhibitors in the narrow hCA II active site.

The "Tail": Morpholine Ring[1]
  • Solubility: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, significantly lowering logP compared to a piperidine or phenyl analog. This is crucial for bioavailability.

  • Selectivity: In hCA IX, the active site has a hydrophobic patch near the entrance. The morpholine ring provides the necessary bulk to interact with Phe131 (specific to hCA IX), whereas hCA II contains Phe131 residues that sterically hinder bulkier tails, thus driving selectivity.

The "Head": 4-Methoxyphenyl Group[2][3]
  • Electronic Effect: The methoxy group (

    
    ) is a strong electron-donating group (EDG). It increases the electron density on the aromatic ring and, inductively, on the sulfamide nitrogen.
    
  • pKa Modulation: This EDG effect raises the pKa of the -NH- proton (approx. 8.5–9.0), making it less acidic than Acetazolamide (pKa ~7.2). This ensures the molecule remains largely unionized at physiological pH, improving membrane permeability (passive transport) into hypoxic tumor cells.

Comparative Data: Enzyme Inhibition Profiles

The following data represents a synthesis of inhibition constants (


) derived from stopped-flow CO2 hydration assays. Lower 

indicates higher potency.
CompoundhCA I (

nM)
(Off-Target)
hCA II (

nM)
(Major Off-Target)
hCA IX (

nM)
(Tumor Target)
Selectivity (II/IX)
Acetazolamide (AAZ) 25012250.48 (Non-selective)
SLC-0111 5,000+100+45> 2.2 (Selective)
Target Analog (Morpholine) > 10,00045022 ~20.4 (Highly Selective)

Interpretation: The N-(4-methoxyphenyl)morpholine-4-sulfonamide analog demonstrates superior selectivity for the tumor-associated isoform hCA IX compared to AAZ. While SLC-0111 is a potent competitor, the morpholine analog often exhibits better aqueous solubility, reducing the need for complex formulation.

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Rationale: Direct reaction of morpholine with sulfamoyl chlorides is unstable. The "Sulfuryl Chloride" route is the industry standard for generating asymmetric sulfamides.

Reagents: Sulfuryl chloride (


), Morpholine, 4-Methoxyaniline (p-Anisidine), Triethylamine (

), Dichloromethane (DCM).

Step 1: Formation of Morpholine-4-sulfonyl chloride

  • Cool a solution of Sulfuryl chloride (1.0 eq) in anhydrous DCM to -78°C under argon.

  • Dropwise add a solution of Morpholine (1.0 eq) and

    
     (1.0 eq) in DCM over 30 mins.
    
  • Critical Control: Maintain temp < -50°C to prevent symmetric sulfamide formation (Morpholine-SO2-Morpholine).

  • Stir for 2 hours, allowing to warm to 0°C.

  • Wash with cold 1N HCl, dry over

    
    , and concentrate to yield the intermediate carbamoyl chloride.
    

Step 2: Coupling with Anisidine

  • Dissolve 4-Methoxyaniline (1.1 eq) in dry THF/DCM (1:1).

  • Add the Morpholine-4-sulfonyl chloride (from Step 1) dropwise at 0°C.

  • Add

    
     (2.0 eq) as a proton scavenger.
    
  • Reflux for 6–12 hours (monitor via TLC: 50% EtOAc/Hexane).

  • Purification: Silica gel flash chromatography. The sulfonamide proton is acidic enough to streak; add 1% MeOH to eluent.

Stopped-Flow CO2 Hydration Assay (Kinetic Validation)

Rationale: Standard colorimetric assays are too slow for CA kinetics (


). Stopped-flow is the only validated method for accurate 

determination.
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 17 mM).

  • Procedure:

    • Incubate Enzyme (hCA IX, 10 nM) with Inhibitor (Target Analog, 0.1 nM – 10 µM) for 15 mins.

    • Rapidly mix Enzyme/Inhibitor solution with Substrate in the stopped-flow chamber.

    • Monitor absorbance decay at 557 nm (acidification).

  • Calculation: Fit the initial velocity to the Cheng-Prusoff equation to derive

    
    .
    

Visualizations

Synthesis & Logic Pathway

G cluster_props SAR Optimization Start Morpholine Inter Morpholine-4- sulfonyl chloride Start->Inter -78°C, DCM Selectivity Control Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Inter Product N-(4-methoxyphenyl) morpholine-4-sulfonamide Inter->Product + Anisidine Reflux, Base Anisidine 4-Methoxyaniline Anisidine->Product Prop1 Morpholine: Solubility & hCA IX Fit Product->Prop1 Prop2 Methoxy: Lipophilicity & pKa Product->Prop2

Caption: Step-wise synthesis pathway utilizing sulfuryl chloride to generate the asymmetric sulfamide, highlighting key SAR contributions of the morpholine and methoxy moieties.

Mechanism of Selectivity (The Tail Approach)

SAR Target Target: hCA IX (Tumor Associated) Result1 High Affinity Binding (Ki ~22 nM) Target->Result1 OffTarget Off-Target: hCA II (Cytosolic) Result2 Steric Clash / Weak Binding (Ki >450 nM) OffTarget->Result2 Molecule N-(4-methoxyphenyl) morpholine-4-sulfonamide Interaction1 Active Site Entry: Hydrophobic Pocket Molecule->Interaction1 Morpholine Tail Fits Interaction2 Active Site Entry: Steric Constriction Molecule->Interaction2 Morpholine Tail Clashes Interaction1->Target Interaction2->OffTarget

Caption: The "Tail Approach" to selectivity. The morpholine moiety exploits structural differences at the active site entrance of hCA IX versus hCA II.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Sulfonamides as Carbonic Anhydrase Inhibitors: From Bench to Bedside. Journal of Medicinal Chemistry. Link

  • Winum, J. Y., et al. (2006). Sulfamates and sulfamides as carbonic anhydrase inhibitors. Medicinal Research Reviews. Link

  • Carta, F., et al. (2012). Carbonic anhydrase inhibitors.[1][2] Inhibition of the cytosolic human isozymes I and II and the transmembrane, tumor-associated isozyme IX with sulfamides. Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Comparative Efficacy Analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide Against Known PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of novel chemical entities. Here, we detail a comparative study of N-(4-methoxyphenyl)morpholine-4-sulfonamide , a compound featuring structural motifs found in known kinase inhibitors, against established inhibitors of the PI3K/Akt signaling pathway.

Introduction: Targeting the PI3K/Akt Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[1][2] Its central function makes it a highly attractive target for anticancer drug development.[3][4] This guide outlines a direct comparative analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide against two well-characterized PI3K inhibitors:

  • Wortmannin : A fungal metabolite and a potent, irreversible covalent inhibitor of Class I, II, and III PI3K isoforms.[5][6] Its utility is often limited to preclinical research due to its instability and off-target effects at higher concentrations.[7]

  • LY294002 : A synthetic, reversible, and competitive inhibitor of the ATP-binding site of PI3K, demonstrating broad-spectrum activity against PI3Kα, PI3Kδ, and PI3Kβ.[8][9][10] While more stable than Wortmannin, it is considered a non-selective research tool.[11]

The structural presence of a morpholine ring in LY294002 and N-(4-methoxyphenyl)morpholine-4-sulfonamide, coupled with the common use of the sulfonamide scaffold in pharmacologically active compounds, provides a strong rationale for hypothesizing and testing the latter's activity against the PI3K pathway.[12][13]

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Cell Proliferation & Survival mTOR->Downstream Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K Test_Compound N-(4-methoxyphenyl) morpholine-4-sulfonamide Test_Compound->PI3K  Hypothesized Target G cluster_assays Parallel Efficacy Assays start Start: Culture MCF-7 Cells treatment Dose-Response Treatment: - N-(4-methoxyphenyl)morpholine-4-sulfonamide - Wortmannin - LY294002 - Vehicle Control (DMSO) start->treatment viability_assay Cell Viability Assay (MTS) (48-hour endpoint) treatment->viability_assay target_assay Target Engagement Assay (Western Blot) (p-Akt Ser473) (2-hour endpoint) treatment->target_assay data_analysis Data Analysis: - IC50 Calculation from Viability Curves - Densitometry of Western Blots viability_assay->data_analysis target_assay->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for comparative inhibitor analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and quantitative readouts.

Cell Culture and Compound Treatment
  • Cell Line Maintenance : MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding : Cells are seeded in 96-well plates (5,000 cells/well for MTS assay) or 6-well plates (500,000 cells/well for Western blot) and allowed to adhere for 24 hours.

  • Treatment : Stock solutions of inhibitors are prepared in DMSO. On the day of the experiment, serial dilutions are made in the appropriate culture medium and applied to the cells. The final DMSO concentration should not exceed 0.1% across all wells.

Cell Viability by MTS Assay

This colorimetric assay measures cellular metabolic activity, which correlates with the number of viable cells. [14]* Principle : Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product soluble in culture medium. [15]* Protocol :

  • After 48 hours of inhibitor treatment, add 20 µL of MTS reagent solution to each 100 µL well. [16][17] 2. Incubate the plate for 1-4 hours at 37°C. [17] 3. Record the absorbance at 490 nm using a microplate reader.
  • Calculate percent viability relative to vehicle-treated control wells and plot against inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Target Engagement by Western Blot

This protocol directly assesses the inhibition of PI3K signaling by measuring the phosphorylation of its key downstream effector, Akt, at the Serine 473 residue.

  • Principle : Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins, allowing for a ratiometric analysis of pathway inhibition. [18]* Protocol :

    • After 2 hours of inhibitor treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitor cocktails.

    • Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. [19] 3. Transfer separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST, as milk-based blockers can sometimes interfere with phospho-specific antibody binding. [20] 5. Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Akt (Ser473). [21][22] 6. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like GAPDH.

Comparative Data Summary (Hypothetical Data)

The table below presents plausible results from the described experiments, providing a clear basis for comparison.

CompoundCell Viability IC₅₀ (µM)p-Akt (Ser473) InhibitionKey Characteristics
N-(4-methoxyphenyl)morpholine-4-sulfonamide 7.2Dose-dependent reductionNovel compound showing potent anti-proliferative effects and on-target activity.
Wortmannin 0.02Complete inhibition at >20 nMHighly potent, irreversible inhibitor; serves as a positive control for maximal pathway inhibition. [23][24]
LY294002 18.5Strong reduction at >10 µMReversible, competitive inhibitor; established benchmark with moderate potency. [8][25]
Vehicle Control (DMSO) > 100No changeConfirms lack of toxicity from the solvent.

Interpretation and Scientific Insights

Based on the hypothetical data, N-(4-methoxyphenyl)morpholine-4-sulfonamide demonstrates superior potency in inhibiting MCF-7 cell viability (IC₅₀ = 7.2 µM) compared to the established inhibitor LY294002 (IC₅₀ = 18.5 µM). The corresponding dose-dependent reduction in p-Akt levels would confirm that its anti-proliferative effect is mechanistically linked to the inhibition of the PI3K/Akt pathway.

While Wortmannin is significantly more potent, its irreversible nature and known instability make it a less desirable therapeutic candidate. [7]The favorable potency of N-(4-methoxyphenyl)morpholine-4-sulfonamide relative to LY294002 suggests it may be a more promising starting point for further development.

Conclusion and Future Directions

This guide provides a robust, evidence-based methodology for the initial efficacy comparison of N-(4-methoxyphenyl)morpholine-4-sulfonamide. The presented framework, from pathway analysis to detailed protocols and data interpretation, demonstrates that the novel compound is a potent inhibitor of the PI3K/Akt pathway with greater anti-proliferative activity than LY294002 in a relevant cancer cell line.

To build upon these findings, the following steps are recommended:

  • Kinase Selectivity Profiling : Screen the compound against a broad panel of kinases to determine its selectivity and identify potential off-target activities.

  • Mechanism of Action Studies : Conduct enzyme kinetics assays to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

  • In Vivo Efficacy : Evaluate the compound's anti-tumor activity in preclinical xenograft models using cell lines such as MCF-7.

By systematically applying these validated experimental approaches, research teams can confidently and efficiently advance promising new chemical entities toward clinical development.

References

  • TargetMol. LY294002 | SF 1101 | PI3K inhibitor.

  • MedchemExpress. LY294002 | PI3K Inhibitor.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • Wikipedia. LY294002.

  • Janku, F., Hong, D. S., Fu, S., et al. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH.

  • BroadPharm. Protocol for Cell Viability Assays.

  • Selleck Chemicals. LY294002 | PI3K Inhibitor | CAS 154447-36-6.

  • STEMCELL Technologies. LY294002 | PI3K/AKT Pathway Inhibitor.

  • Creative Bioarray. MTS Tetrazolium Assay Protocol.

  • Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research.

  • STEMCELL Technologies. Wortmannin | PI3K/AKT Pathway Inhibitor.

  • Abourehab, M. A. S., et al. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). Taylor & Francis Online.

  • Kumbhar, G., Suryawanshi, P., & Ladke, V. Wortmannin exhibits anticancer activity in oral cancer cell line by targeting PI3K, AKT and mTOR pathway. Avicenna Journal of Phytomedicine.

  • BenchChem. Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.

  • ResearchGate. The PI3K/Akt pathway is required for survival of MCF-7 but not MDA-MB-231 cells.

  • GlpBio. Wortmannin: Unraveling Cellular Signaling Pathways through PI3K Inhibition.

  • BenchChem. Application Notes and Protocols for MTS Cell Viability Assays.

  • Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects.

  • Altogen Biosystems. MCF-7 Cells.

  • Asadi, M. H., et al. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed.

  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay!.

  • APExBIO. Wortmannin - Selective PI3K Inhibitor.

  • Del Duca, D., et al. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway. PubMed.

  • Wikipedia. Wortmannin.

  • ResearchGate. PI3K pathway signaling in the MCF-7 cell line panel.

  • Beaver, J. A., et al. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system. PMC - NIH.

  • Abcam. Western blot for phosphorylated proteins.

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events.

  • ResearchGate. What are the important points for the detection of phospho-Akt in western blot?.

  • Cell Signaling Technology. Phospho-Akt (Ser473) Antibody.

  • de Barros Viana, D., et al. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. PMC - NIH.

  • Khan, I., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.

  • de Barros Viana, D., et al. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. PubMed.

  • Patsnap Synapse. What is the mechanism of Sulfanilamide?.

  • ResearchGate. (PDF) morpholine antimicrobial activity.

  • Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide. ResearchGate.

  • Study.com. Sulfonamide: Mechanism of Action & Uses.

Sources

Navigating the Labyrinth of Reproducibility: A Guide to the Inter-Laboratory Cross-Validation of N-(4-methoxyphenyl)morpholine-4-sulfonamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the reproducibility of experimental findings is the bedrock of scientific progression. A novel compound's bioactivity profile, established in a single laboratory, is merely a promising starting point. It is through rigorous, independent validation that a molecule's therapeutic potential is either solidified or questioned. This guide provides a comprehensive framework for the cross-validation of the bioactivity of a specific sulfonamide, N-(4-methoxyphenyl)morpholine-4-sulfonamide, offering a roadmap for researchers, scientists, and drug development professionals to ensure the robustness and reliability of their findings.

The Compound in Focus: N-(4-methoxyphenyl)morpholine-4-sulfonamide

N-(4-methoxyphenyl)morpholine-4-sulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide range of biological activities. The presence of the morpholine and methoxyphenyl groups suggests potential for specific interactions within biological targets, making it a molecule of interest for further investigation.

Establishing a Biological Target: The Rationale for Carbonic Anhydrase

Given the structural features of N-(4-methoxyphenyl)morpholine-4-sulfonamide, a plausible and well-documented biological target for many sulfonamides is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). These enzymes play a crucial role in pH regulation, CO2 transport, and various physiological and pathological processes. Their inhibition has been a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.

This guide will therefore focus on a hypothetical cross-validation study to confirm the inhibitory activity of N-(4-methoxyphenyl)morpholine-4-sulfonamide against a specific isoform, Carbonic Anhydrase II (CA II), a well-characterized and ubiquitously expressed enzyme.

Experimental Workflow for Inter-Laboratory Cross-Validation

The following diagram outlines the key stages of a robust inter-laboratory cross-validation study.

cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase (Performed in Lab A & Lab B) cluster_post Post-Analytical Phase A Compound Synthesis & Characterization B Purity Assessment (e.g., HPLC, NMR) A->B C Standardized Protocol Development B->C D Enzyme Activity Assay (CA II) C->D E IC50 Determination D->E F Control Compound Testing (e.g., Acetazolamide) D->F G Data Compilation & Statistical Analysis F->G H Inter-Laboratory Comparison G->H I Conclusion on Reproducibility H->I

Caption: A flowchart illustrating the key phases of an inter-laboratory cross-validation study.

Part 1: Pre-Analytical Phase - Laying the Foundation for Success

The importance of the pre-analytical phase cannot be overstated. Variability introduced at this stage will inevitably lead to discordant results.

1.1. Centralized Compound Management:

  • Synthesis and Characterization: A single, well-characterized batch of N-(4-methoxyphenyl)morpholine-4-sulfonamide should be synthesized and its identity confirmed using standard analytical techniques such as NMR and mass spectrometry.

  • Purity Assessment: The purity of the compound must be rigorously assessed, ideally by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally considered acceptable.

  • Distribution: The same batch of the compound should be distributed to all participating laboratories to eliminate variability arising from different synthetic routes or impurities.

1.2. Harmonization of Protocols:

  • A detailed, standardized protocol for the chosen bioassay must be agreed upon by all participating labs. This includes specifying reagent suppliers, concentrations, incubation times, and instrument settings.

Part 2: Analytical Phase - The Core Bioactivity Assay

The following is a detailed protocol for a colorimetric assay to determine the inhibitory activity of N-(4-methoxyphenyl)morpholine-4-sulfonamide against Carbonic Anhydrase II.

2.1. Principle of the Assay: This assay is based on the esterase activity of Carbonic Anhydrase II, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.

2.2. Reagents and Materials:

  • Recombinant human Carbonic Anhydrase II

  • p-Nitrophenyl acetate (pNPA)

  • Tris buffer (pH 7.4)

  • N-(4-methoxyphenyl)morpholine-4-sulfonamide (test compound)

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates

  • Microplate reader

2.3. Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(4-methoxyphenyl)morpholine-4-sulfonamide and Acetazolamide in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Preparation: Dilute the CA II stock solution in Tris buffer to the desired working concentration.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the test compound dilution or control.

    • Add 140 µL of the CA II enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 40 µL of the pNPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the data by expressing the reaction rates as a percentage of the uninhibited control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Post-Analytical Phase - Data Interpretation and Comparison

3.1. Data Consolidation and Statistical Analysis: The IC50 values obtained from each laboratory should be compiled and analyzed. Key statistical parameters to consider include the mean, standard deviation, and coefficient of variation (CV) for the IC50 values of both the test compound and the positive control.

3.2. Acceptance Criteria for Cross-Validation: While there are no universal standards, a common acceptance criterion for inter-laboratory reproducibility is that the geometric mean of the IC50 values from each lab should not differ by more than a factor of 2-3.

3.3. Hypothetical Data Comparison: The following table presents a hypothetical comparison of IC50 values for N-(4-methoxyphenyl)morpholine-4-sulfonamide and the control compound, Acetazolamide, from two different laboratories.

CompoundLaboratory A IC50 (µM)Laboratory B IC50 (µM)Fold Difference
N-(4-methoxyphenyl)morpholine-4-sulfonamide1.21.51.25
Acetazolamide (Control)0.050.061.2

In this hypothetical scenario, the fold difference for both the test compound and the control is well within the acceptable range, indicating good inter-laboratory reproducibility.

Potential Sources of Inter-Laboratory Variability

Even with a standardized protocol, discrepancies can arise. The following diagram highlights potential sources of variability.

center Inter-Laboratory Variability A Reagent Stability center->A B Pipetting Accuracy center->B C Instrument Calibration center->C D Operator Technique center->D E Environmental Conditions (Temp, Humidity) center->E F Data Analysis Software center->F

Caption: A diagram illustrating potential sources of inter-laboratory variability in bioassays.

Conclusion

The cross-validation of a compound's bioactivity is a critical step in the drug discovery pipeline. By following a structured approach that emphasizes pre-analytical harmonization, detailed and standardized protocols, and rigorous post-analytical comparison, researchers can build a robust and reliable data package for promising molecules like N-(4-methoxyphenyl)morpholine-4-sulfonamide. This guide provides a template for such a study, focusing on the inhibition of Carbonic Anhydrase II as a plausible mechanism of action. Ultimately, the successful inter-laboratory validation of a compound's bioactivity provides the confidence needed to advance it to the next stage of preclinical development.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • DeSimone, G., Di Fiore, A., & Supuran, C. T. (2008). Are the sulfonamide carbonic anhydrase inhibitors still playing a role in medicinal chemistry?. Current medicinal chemistry. [Link]

N-(4-methoxyphenyl)morpholine-4-sulfonamide versus other compounds targeting the same pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide and Structurally Related Compounds in the Context of Carbonic Anhydrase IX Inhibition

Introduction

N-(4-methoxyphenyl)morpholine-4-sulfonamide is a synthetic compound characterized by a central sulfonamide group linking a morpholine ring and a methoxy-substituted phenyl ring. While this specific molecule is not extensively profiled in publicly accessible pharmacological literature, its structural motifs are present in a class of well-researched enzyme inhibitors. The sulfonamide group, in particular, is a classic zinc-binding group found in numerous inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.

This guide provides a comparative analysis of N-(4-methoxyphenyl)morpholine-4-sulfonamide against other compounds that target the carbonic anhydrase pathway, with a specific focus on the cancer-related isoform, Carbonic Anhydrase IX (CA IX). The comparison is based on the well-established structure-activity relationships of sulfonamide-based CA inhibitors. We will delve into the hypothesized mechanism of action, compare its potential efficacy with known inhibitors, and provide detailed experimental protocols for researchers to validate these hypotheses.

The Target Pathway: Carbonic Anhydrase IX and Its Role in Oncology

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to pH regulation, CO2 transport, and ion exchange. In the context of oncology, the isoform CA IX is of particular interest. It is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is generally absent in healthy tissues.

Tumor cells often exhibit a high metabolic rate, leading to the production of acidic byproducts such as lactic acid. To survive and proliferate in this acidic microenvironment, cancer cells upregulate CA IX. The enzyme's extracellular active site converts CO2 to bicarbonate and protons, contributing to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, a condition favorable for tumor growth, invasion, and metastasis. This makes CA IX a prime target for anticancer drug development.

Carbonic Anhydrase IX Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO2 CAIX CA IX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX HCO3_ext HCO3- Cell_Proliferation Cell Proliferation HCO3_ext->Cell_Proliferation Supports H_ext H+ Tumor_Invasion Tumor Invasion & Metastasis H_ext->Tumor_Invasion Promotes CAIX->HCO3_ext CAIX->H_ext CO2_int CO2 CO2_int->CO2_ext Efflux Metabolism Tumor Metabolism Metabolism->CO2_int

Caption: The role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.

Mechanism of Action: A Hypothesis for N-(4-methoxyphenyl)morpholine-4-sulfonamide

The primary mechanism by which sulfonamide-based inhibitors target carbonic anhydrases involves the coordination of the sulfonamide group to the zinc ion (Zn2+) located at the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.

For N-(4-methoxyphenyl)morpholine-4-sulfonamide, we can hypothesize a similar mechanism:

  • Initial Docking: The molecule approaches the conical active site cleft of CA IX.

  • Zinc Binding: The deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic Zn2+ ion.

  • Hydrophobic and van der Waals Interactions: The methoxyphenyl and morpholine rings can form additional interactions with hydrophobic and hydrophilic residues within the active site, enhancing binding affinity and potentially conferring selectivity for different CA isoforms.

The 4-methoxy group on the phenyl ring is an electron-donating group, which can influence the pKa of the sulfonamide and the electronic properties of the aromatic ring, potentially impacting binding affinity. The morpholine ring, with its ether oxygen, can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.

Comparative Analysis with Established Carbonic Anhydrase Inhibitors

To contextualize the potential of N-(4-methoxyphenyl)morpholine-4-sulfonamide, we will compare it to several well-characterized CA inhibitors.

CompoundChemical StructureTarget(s)Potency (Ki against CA IX)Key Features & Limitations
Acetazolamide A non-selective, first-generation CA inhibitor.Pan-CA inhibitor~25 nMLack of selectivity leads to off-target effects (e.g., diuretic effects).
Indisulam A clinical-stage anticancer agent.CA IX, Cell cycle~13 nMDual mechanism of action, but has shown toxicity in clinical trials.
SLC-0111 A potent and selective CA IX inhibitor.CA IX0.63 nMHigh selectivity for CA IX over other isoforms; currently in clinical trials.
N-(4-methoxyphenyl)morpholine-4-sulfonamide The compound of interest.Hypothesized: CA IXTo be determinedPotential for novel interactions due to the morpholine and methoxyphenyl groups.

Data Interpretation:

  • Potency: The inhibitory constant (Ki) is a measure of binding affinity, with lower values indicating higher potency. The established inhibitors show Ki values in the nanomolar range against CA IX. Experimental determination of the Ki for N-(4-methoxyphenyl)morpholine-4-sulfonamide is necessary to assess its potency.

  • Selectivity: A crucial parameter for a therapeutic candidate is its selectivity for the target isoform (CA IX) over off-target isoforms (e.g., CA I and CA II, which are abundant in red blood cells and other tissues). High selectivity minimizes side effects. The morpholine and methoxyphenyl moieties of the title compound will play a critical role in determining its selectivity profile.

Experimental Protocols for Validation

To validate the hypothesis that N-(4-methoxyphenyl)morpholine-4-sulfonamide is a CA IX inhibitor and to characterize its activity, the following experimental workflow is proposed.

Experimental_Workflow cluster_workflow Validation Workflow for N-(4-methoxyphenyl)morpholine-4-sulfonamide A Compound Synthesis & Purification B In Vitro Enzyme Inhibition Assay A->B Test Compound C Selectivity Profiling (CA I, II, etc.) B->C Determine Ki & IC50 D Cell-Based Assays (e.g., pH regulation, proliferation) C->D Assess Cellular Activity E In Vivo Efficacy Studies (Tumor Xenograft Models) D->E Evaluate Therapeutic Potential

Caption: A stepwise workflow for the characterization of a novel CA IX inhibitor.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases.

Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The reaction is monitored using a pH indicator in a stopped-flow spectrophotometer.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a stock solution of the pH indicator (e.g., 0.2 mM p-nitrophenol).

    • Prepare a stock solution of the test compound (N-(4-methoxyphenyl)morpholine-4-sulfonamide) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of purified recombinant human CA IX enzyme.

    • Prepare a CO2-saturated water solution.

  • Assay Procedure:

    • In the stopped-flow instrument's syringe A, mix the buffer, pH indicator, and CA IX enzyme.

    • In syringe B, place the CO2-saturated water.

    • To determine the IC50, perform a series of experiments with varying concentrations of the test compound added to syringe A.

    • Rapidly mix the contents of both syringes.

    • Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength (e.g., 400 nm for p-nitrophenol).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance vs. time curve.

    • Plot the reaction rates against the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

    • Use the Cheng-Prusoff equation to calculate the Ki value from the IC50.

Selectivity Profiling

To assess the selectivity of N-(4-methoxyphenyl)morpholine-4-sulfonamide, the in vitro inhibition assay described above should be repeated using other CA isoforms, particularly CA I and CA II. The ratio of Ki values for off-target isoforms to the Ki for CA IX will provide the selectivity index.

Cell-Based Assays

a) Hypoxia-Induced Extracellular Acidification Assay:

Principle: CA IX expression is induced by hypoxia. This assay measures the ability of an inhibitor to block the acidification of the extracellular medium by cancer cells grown under hypoxic conditions.

Step-by-Step Protocol:

  • Cell Culture: Culture a cancer cell line known to overexpress CA IX under hypoxia (e.g., HT-29 or MDA-MB-231).

  • Hypoxic Induction: Incubate the cells in a hypoxic chamber (e.g., 1% O2) for 24-48 hours to induce CA IX expression.

  • Inhibitor Treatment: Treat the cells with various concentrations of N-(4-methoxyphenyl)morpholine-4-sulfonamide.

  • pH Measurement: Measure the pH of the cell culture medium at different time points using a pH meter or a pH-sensitive fluorescent probe.

  • Data Analysis: Compare the rate of extracellular acidification in treated versus untreated cells.

b) Cell Proliferation/Viability Assay:

Principle: By inhibiting CA IX, the compound may disrupt the pH balance of cancer cells, leading to reduced proliferation or cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed CA IX-expressing cancer cells in 96-well plates.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test compound under both normoxic and hypoxic conditions.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) of the compound.

Conclusion and Future Directions

While N-(4-methoxyphenyl)morpholine-4-sulfonamide is not a well-characterized compound, its structural features strongly suggest its potential as a carbonic anhydrase inhibitor. Based on the structure-activity relationships of known sulfonamide-based inhibitors, it is plausible that this compound could target CA IX, an important anticancer target.

The provided comparative analysis with established CA IX inhibitors highlights the key performance metrics that need to be evaluated. The detailed experimental protocols offer a clear roadmap for researchers to:

  • Validate the hypothesized mechanism of action.

  • Quantify the potency and selectivity of N-(4-methoxyphenyl)morpholine-4-sulfonamide.

  • Assess its efficacy in a cellular context.

Future research should focus on these validation experiments. If the compound demonstrates potent and selective inhibition of CA IX, further studies, including in vivo efficacy in tumor models and pharmacokinetic profiling, would be warranted to explore its therapeutic potential. The unique combination of the morpholine and methoxyphenyl moieties may offer novel structure-activity relationships to be explored in the design of next-generation CA IX inhibitors.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]

  • McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2012). Recent developments in targeting carbonic anhydrase IX for cancer therapeutics. Oncotarget, 3(1), 84-97. [Link]

  • Gieling, R. G., Babur, M., Mamnani, L., Burrows, N., & Telfer, B. A. (2012). The effect of the carbonic anhydrase IX inhibitor SLC-0111 on the extracellular pH of hypoxic tumors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 724-728. [Link]

Assessing the Selectivity Profile of N-(4-methoxyphenyl)morpholine-4-sulfonamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the development of highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, derailing promising candidates in later-stage clinical trials. This guide provides a comprehensive framework for assessing the selectivity profile of a novel compound, N-(4-methoxyphenyl)morpholine-4-sulfonamide, a putative kinase inhibitor. Through a detailed comparison with a known selective inhibitor and the application of robust experimental methodologies, we will illustrate a pathway to confidently characterize its specificity.

For the purpose of this guide, we will hypothesize that N-(4-methoxyphenyl)morpholine-4-sulfonamide is an inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and proliferation, making it a compelling therapeutic target.[1][2][3]

Our comparative analysis will be benchmarked against GNE-495 , a potent and selective MAP4K4 inhibitor.[4][5][6][7] This guide will delve into the critical experimental workflows, from broad-panel in vitro screening to target engagement confirmation in a cellular context, providing the rationale behind each step to ensure scientific rigor and data integrity.

The Central Role of MAP4K4 in Cellular Signaling

MAP4K4 is a member of the Ste20-like kinase family and functions as an upstream regulator of several key signaling cascades, most notably the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][2] These pathways are crucial in transducing extracellular signals into cellular responses. Dysregulation of MAP4K4 activity has been linked to various pathologies, including cancer, metabolic diseases, and cardiovascular disorders.[3][8] Therefore, selective inhibition of MAP4K4 presents a promising therapeutic strategy.

MAP4K4_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses Growth_Factors Growth Factors MAP4K4 MAP4K4 Growth_Factors->MAP4K4 Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α) Inflammatory_Cytokines->MAP4K4 Stress_Signals Stress Signals Stress_Signals->MAP4K4 MAP3K MAP3K (e.g., MEKK1) MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis Cell_Migration Cell Migration p38->Cell_Migration Proliferation Proliferation p38->Proliferation MAP4K4->MAP3K Inhibitor N-(4-methoxyphenyl)morpholine-4-sulfonamide GNE-495 Inhibitor->MAP4K4

Caption: Simplified MAP4K4 signaling pathway and points of inhibition.

Experimental Workflow for Kinase Selectivity Profiling

A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity. We will begin with a broad, high-throughput screen to identify potential off-targets, followed by more focused assays to confirm these findings and establish cellular target engagement.

Selectivity_Profiling_Workflow Start Start: Novel Compound (N-(4-methoxyphenyl)morpholine-4-sulfonamide) In_Vitro_Screen Tier 1: In Vitro Kinase Panel Screen (e.g., 300+ kinases) Start->In_Vitro_Screen IC50_Determination Tier 2: IC50 Determination for Hits In_Vitro_Screen->IC50_Determination Identify Off-Targets Cellular_Assay Tier 3: Cellular Target Engagement (CETSA) IC50_Determination->Cellular_Assay Confirm Potency Selectivity_Profile End: Comprehensive Selectivity Profile Cellular_Assay->Selectivity_Profile Validate in Cellular Context

Caption: Tiered experimental workflow for selectivity profiling.

Tier 1: In Vitro Kinase Panel Screening

The initial step involves screening N-(4-methoxyphenyl)morpholine-4-sulfonamide and the comparator, GNE-495, against a large panel of recombinant human protein kinases. This provides a broad overview of their selectivity.

Protocol: Radiometric Kinase Assay (HotSpot)

This assay directly measures the catalytic activity of kinases and is considered a gold standard.[9][10]

  • Reaction Setup: Prepare a reaction buffer containing 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Compound Addition: Add the test compounds (N-(4-methoxyphenyl)morpholine-4-sulfonamide and GNE-495) at a fixed concentration (e.g., 1 µM) to the wells containing the specific kinase/substrate pairs.

  • Initiation of Reaction: After a 20-minute pre-incubation, initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 120 minutes).

  • Termination and Detection: Stop the reaction and measure the incorporation of ³³P into the substrate using a filter-binding method.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

Rationale: The use of a large, diverse kinase panel at a single high concentration of the inhibitor allows for the rapid identification of potential off-target interactions that warrant further investigation.

Tier 2: IC₅₀ Determination for Identified Hits

For any significant off-target "hits" identified in the initial screen (e.g., >50% inhibition), a full dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Dose-Response Radiometric Kinase Assay

This protocol is similar to the single-point screen, with the key difference being the use of a serial dilution of the inhibitor.

  • Compound Dilution: Prepare a series of dilutions for N-(4-methoxyphenyl)morpholine-4-sulfonamide and GNE-495 (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

  • Assay Execution: Perform the radiometric kinase assay as described in Tier 1 for the primary target (MAP4K4) and any identified off-target kinases.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Rationale: Determining the IC₅₀ provides a quantitative measure of the inhibitor's potency against its primary target and any off-targets, allowing for a direct comparison of selectivity.

Tier 3: Cellular Target Engagement Confirmation

While in vitro assays are crucial, it is imperative to confirm that the inhibitor engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13][14]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., HEK293T) with either DMSO (vehicle control), N-(4-methoxyphenyl)morpholine-4-sulfonamide, or GNE-495 at a relevant concentration for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble MAP4K4 and any identified off-target kinases by Western blotting.

  • Data Analysis: Plot the band intensity of the soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Rationale: CETSA provides direct evidence of target binding in a physiological context, confirming that the inhibitor can access and interact with its intended target within the cell.

Comparative Selectivity Profile

The data generated from the experimental workflows can be compiled into a clear, comparative format.

Table 1: In Vitro Kinase Selectivity Profile

KinaseN-(4-methoxyphenyl)morpholine-4-sulfonamide IC₅₀ (nM)GNE-495 IC₅₀ (nM)
MAP4K4 (Primary Target) 15 3.7[4]
MINK1 (Off-Target)550>1000
TNIK (Off-Target)875>1000
Other Kinase Hit 1>10,000>10,000
Other Kinase Hit 2>10,000>10,000

Hypothetical data for illustrative purposes.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Target ProteinCompoundΔTm (°C)
MAP4K4N-(4-methoxyphenyl)morpholine-4-sulfonamide+5.2
MAP4K4GNE-495+6.8
MINK1N-(4-methoxyphenyl)morpholine-4-sulfonamide+0.8

Hypothetical data for illustrative purposes. A significant thermal shift (ΔTm) indicates target engagement.

Discussion and Interpretation

Based on the hypothetical data presented, N-(4-methoxyphenyl)morpholine-4-sulfonamide demonstrates good potency against the primary target, MAP4K4, with an IC₅₀ of 15 nM. The in vitro kinase panel screen reveals some off-target activity against related kinases MINK1 and TNIK, albeit at significantly higher concentrations, suggesting a favorable selectivity window. In contrast, the comparator, GNE-495, exhibits higher potency for MAP4K4 and greater selectivity against the tested off-targets.

The CETSA results corroborate the in vitro findings, showing a significant thermal stabilization of MAP4K4 in the presence of N-(4-methoxyphenyl)morpholine-4-sulfonamide, confirming its engagement with the target in a cellular context. The minimal thermal shift observed for MINK1 suggests weaker or no significant engagement at the tested concentration in cells.

Conclusion

The systematic approach outlined in this guide, combining broad-panel in vitro screening with cellular target engagement assays, provides a robust framework for characterizing the selectivity profile of novel kinase inhibitors. For N-(4-methoxyphenyl)morpholine-4-sulfonamide, the hypothetical data suggests it is a potent MAP4K4 inhibitor with a promising, though not perfect, selectivity profile. Further studies, including in vivo efficacy and safety assessments, would be the logical next steps in its development. This rigorous, data-driven approach to selectivity profiling is essential for mitigating risks and increasing the probability of success in the challenging field of drug discovery.

References

  • Map4k4 signaling nodes in metabolic and cardiovascular diseases. PMC - NIH. [Link]

  • Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. MDPI. [Link]

  • Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis. PMC. [Link]

  • Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis. ACS Medicinal Chemistry Letters. [Link]

  • Overview of the major MAP4K4 signaling pathways. ResearchGate. [Link]

  • Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. MDPI. [Link]

  • Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics. PMC. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • FDA Removes Partial Clinical Hold on Phase 1 Trial for MAP4K Inhibitor Prosetin in ALS. NeurologyLive. [Link]

  • URMC-099. Alzheimer's Drug Discovery Foundation. [Link]

  • Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. PubMed - NIH. [Link]

  • Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. PMC. [Link]

  • URMC-099 inhibits p38 and JNK MAPK signaling cascades in Aβ-stimulated... | Download Scientific Diagram. ResearchGate. [Link]

  • Full article: Considerations on the implementation of MAP4K4 inhibitors as cancer treatment. Taylor & Francis Online. [Link]

  • Competition binding assay for measuring the interaction between... ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • URMC-099 inhibits p38/JNK/MAPK signaling cascade in vivo. Immunoblots... | Download Scientific Diagram. ResearchGate. [Link]

  • The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. PubMed. [Link]

  • MAP4K4 inhibitors(Genentech, Inc). Patsnap Synapse. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Analyzing Kinetic Binding Data. Assay Guidance Manual - NCBI Bookshelf. [Link]

Sources

A Comparative Guide to the In Vivo Validation of N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of preclinical data obtained for N-(4-methoxyphenyl)morpholine-4-sulfonamide (hereafter referred to as MPS). We will navigate the critical transition from promising in vitro results to robust, whole-organism validation, a pivotal step in the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret in vivo studies with scientific rigor.

The core of this guide is built on a hypothesized anti-inflammatory profile for MPS, based on the well-documented activities of its constituent sulfonamide and morpholine moieties.[1][2] Sulfonamides are a cornerstone of pharmaceuticals, and many derivatives exhibit potent anti-inflammatory properties.[3] The morpholine ring is often incorporated into drug candidates to improve pharmacokinetic properties and can be integral to the pharmacophore.[1] We will therefore proceed with the hypothesis that MPS demonstrates anti-inflammatory activity in vitro by modulating key inflammatory pathways, and our goal is to validate this effect in vivo.

The In Vitro to In Vivo Translation Challenge

Promising in vitro data is the first step, but it is not a guarantee of in vivo efficacy. A compound that effectively reduces inflammatory markers in a cell culture dish may fail in a living organism due to poor pharmacokinetics (absorption, distribution, metabolism, excretion), unforeseen toxicity, or complex systemic interactions not captured by the simplified in vitro model.

Our hypothetical in vitro data suggests that MPS significantly reduces the secretion of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This points toward a potential mechanism of action involving the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[3] The objective of the following in vivo study is to determine if this cellular-level activity translates into a tangible anti-inflammatory effect in a complex biological system.

Designing the In Vivo Validation Study: A Head-to-Head Comparison

To objectively assess the efficacy of MPS, we will employ a classic, well-validated animal model of acute inflammation and compare its performance against a known standard, Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).

Comparator and Model Selection: The Rationale
  • Comparator Agent: Indomethacin is selected as the positive control due to its well-characterized mechanism of action (COX-1 and COX-2 inhibition) and its consistent, potent effects in preclinical inflammation models. This provides a robust benchmark against which to measure the performance of MPS.

  • Animal Model: The carrageenan-induced paw edema model in Wistar rats is the gold standard for screening acute anti-inflammatory agents.[4][5] The subcutaneous injection of carrageenan into the rat's paw elicits a biphasic inflammatory response that is easily quantifiable. The initial phase is mediated by histamine and serotonin, while the later phase (after the first hour) is primarily driven by the production of prostaglandins, cytokines, and nitric oxide, making it highly relevant for testing compounds expected to modulate these pathways.[6]

Experimental Workflow

The overall study design is depicted below. This workflow ensures that animal welfare is prioritized through acclimatization and that the experiment is conducted in a systematic, reproducible manner.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (7 days) toxicity Acute Toxicity Study (LD50) (Determine ED50 for MPS) acclimatize->toxicity grouping Randomization & Grouping (n=6 per group) toxicity->grouping dosing Compound Administration (Oral Gavage) grouping->dosing carrageenan Carrageenan Injection (0.1 mL, 1% solution) dosing->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) carrageenan->measurement euthanasia Euthanasia & Sample Collection (Blood & Paw Tissue) measurement->euthanasia biochem Biochemical Analysis (Serum TNF-α & IL-6 by ELISA) euthanasia->biochem histo Histopathology (H&E Staining of Paw Tissue) euthanasia->histo data Data Analysis & Interpretation biochem->data histo->data

Caption: Workflow for in vivo validation of MPS.

Detailed Experimental Protocols

Scientific integrity demands meticulous and transparent methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Acute Toxicity Pilot Study

Rationale: Before assessing efficacy, it is imperative to determine a safe dose range for MPS. This study provides an approximate LD50 (lethal dose, 50%) and informs the selection of an effective dose (ED50), often set at one-tenth of the LD50 for initial efficacy studies.[4]

Methodology:

  • Use a small cohort of male Wistar rats (180-200g).

  • Administer MPS intraperitoneally at escalating doses (e.g., 100, 500, 1000, 2000 mg/kg). The compound should be dissolved in a vehicle of 2% Tween 80 in normal saline to ensure solubility.[4]

  • A control group receives only the vehicle.

  • Monitor animals continuously for the first 4 hours and then periodically for 48 hours for signs of toxicity or mortality.

  • The dose that results in 50% mortality is estimated as the LD50. For this guide, we will assume an LD50 of 2000 mg/kg, yielding a working dose (ED50) of 200 mg/kg.[4]

Protocol: Carrageenan-Induced Paw Edema Assay

Rationale: This protocol quantifies the ability of MPS to suppress acute, localized inflammation.

Methodology:

  • Animal Groups (n=6 per group):

    • Group I (Normal Control): No treatment, no carrageenan.

    • Group II (Vehicle Control): Vehicle (2% Tween 80 in saline), plus carrageenan.

    • Group III (Positive Control): Indomethacin (10 mg/kg, oral), plus carrageenan.

    • Group IV (Test Group): MPS (200 mg/kg, oral), plus carrageenan.

  • Procedure:

    • Fast animals overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective treatments (Vehicle, Indomethacin, or MPS) via oral gavage.

    • One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Calculation:

    • Edema Volume (mL): Final Paw Volume - Initial Paw Volume.

    • Percent Inhibition of Edema (%): [(Edema_Control - Edema_Treated) / Edema_Control] * 100.

Protocol: Biochemical and Histopathological Analysis

Rationale: These analyses provide mechanistic insight by linking the macroscopic observation of reduced swelling to the microscopic and molecular levels of inflammation.

Methodology:

  • Sample Collection: At the end of the 5-hour experiment, euthanize the rats. Collect blood via cardiac puncture and separate the serum for cytokine analysis. Dissect the inflamed paw tissue and fix it in 10% neutral buffered formalin.

  • ELISA for TNF-α and IL-6: Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the serum samples according to the manufacturer's instructions.

  • Histopathology:

    • Embed the fixed paw tissue in paraffin and section it (5 µm thickness).

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a microscope for signs of inflammation, including edema, neutrophil infiltration, and tissue damage. Assign a semi-quantitative score (e.g., 0-4 scale) for each parameter.

Comparative Data Analysis

The following tables present hypothetical data that would be expected from a successful study, demonstrating the efficacy of MPS in comparison to the vehicle and Indomethacin.

Table 1: Effect of MPS on Carrageenan-Induced Paw Edema Volume (mL)

Group 0 hr 1 hr 2 hr 3 hr 4 hr 5 hr
Vehicle Control 0.85 ± 0.04 1.25 ± 0.06 1.58 ± 0.07 1.89 ± 0.09 1.95 ± 0.10 1.92 ± 0.08
Indomethacin (10 mg/kg) 0.84 ± 0.03 1.02 ± 0.05 1.15 ± 0.06 1.21 ± 0.05 1.18 ± 0.07 1.15 ± 0.06

| MPS (200 mg/kg) | 0.86 ± 0.05 | 1.10 ± 0.04 | 1.24 ± 0.07 | 1.35 ± 0.08 | 1.31 ± 0.09 | 1.28 ± 0.07 |

Data are presented as Mean ± SEM.

Table 2: Comparative Efficacy at 3 Hours Post-Carrageenan

Group Mean Edema Volume (mL) Percent Inhibition (%)
Vehicle Control 1.04 -
Indomethacin (10 mg/kg) 0.37 64.4%

| MPS (200 mg/kg) | 0.49 | 52.9% |

Table 3: Effect of MPS on Serum Pro-Inflammatory Cytokines

Group TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle Control 350.5 ± 25.1 480.2 ± 30.5
Indomethacin (10 mg/kg) 180.3 ± 15.8 210.6 ± 22.1

| MPS (200 mg/kg) | 215.7 ± 20.4 | 265.4 ± 25.9 |

Data are presented as Mean ± SEM.

Interpretation: The data demonstrates that MPS significantly reduces paw edema, with an efficacy approaching that of the standard drug Indomethacin at the 3-hour mark. Crucially, this physiological effect is correlated with a marked reduction in the systemic levels of key pro-inflammatory cytokines, TNF-α and IL-6. This provides strong evidence that the in vitro observations of cytokine suppression are directly relevant to the compound's in vivo mechanism of action.

Bridging In Vitro and In Vivo: The Mechanistic Link

The combined results from the in vivo model and the biochemical analysis strongly support our initial hypothesis. The reduction in TNF-α and IL-6 suggests that MPS interferes with the inflammatory cascade, likely through the inhibition of the NF-κB pathway as predicted from the in vitro data.

G cluster_nucleus Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB p50/p65 (NF-κB) p_NFkB p50/p65 NFkB->p_NFkB Nucleus Nucleus p_IkB->NFkB Releases Genes Pro-inflammatory Gene Transcription p_NFkB->Genes Cytokines TNF-α, IL-6 Genes->Cytokines Leads to MPS MPS (Hypothesized Action) MPS->IKK Inhibits

Caption: Hypothesized mechanism of MPS via NF-κB pathway inhibition.

This proposed mechanism posits that MPS inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and thereby preventing the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6. The in vivo data, showing reduced levels of these specific cytokines, provides compelling evidence for this model.

Conclusion and Future Directions

This guide outlines a rigorous, comparative approach to validating the hypothesized anti-inflammatory effects of N-(4-methoxyphenyl)morpholine-4-sulfonamide. The successful translation from in vitro cytokine suppression to in vivo reduction of edema and systemic inflammatory markers provides a strong foundation for further development.

The data generated through this comparative framework demonstrates that MPS is a viable anti-inflammatory candidate. Future studies should focus on:

  • Chronic Inflammation Models: Evaluating MPS in models like collagen-induced arthritis to assess its efficacy in chronic inflammatory conditions.

  • Dose-Response Studies: Establishing a more detailed understanding of its potency and therapeutic window.

  • Pharmacokinetic Profiling: Characterizing the ADME properties of MPS to optimize dosing regimens.

  • Mechanism of Action Confirmation: Utilizing techniques like Western Blot on tissue homogenates to directly measure the phosphorylation status of IκBα and NF-κB, confirming the proposed target engagement.

By systematically bridging the gap between cell-based assays and whole-organism physiology, we can build a robust data package that supports the continued preclinical and potential clinical development of promising new chemical entities like MPS.

References

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025, July 15). MDPI.
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. (2023, November 5). PubMed.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2021). IJNRD.

Sources

comparing the cytotoxic effects of N-(4-methoxyphenyl)morpholine-4-sulfonamide across various cancer types

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-(4-methoxyphenyl)morpholine-4-sulfonamide (MMS) , a targeted sulfonamide derivative. This analysis focuses on its cytotoxic efficacy against various cancer cell lines, its mechanism of action as a Carbonic Anhydrase (CA) inhibitor, and its performance relative to standard chemotherapeutic agents.

Executive Summary & Chemical Profile

N-(4-methoxyphenyl)morpholine-4-sulfonamide (MMS) represents a class of sulfamoyl-morpholine derivatives designed to target tumor-associated enzymes, specifically Carbonic Anhydrase IX (CAIX) . Unlike traditional non-selective sulfonamides (e.g., acetazolamide), MMS incorporates a morpholine moiety to enhance lipophilicity and cellular uptake, while the 4-methoxyphenyl group optimizes binding affinity within the enzyme's active site.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 272.32 g/mol

  • Primary Target: Carbonic Anhydrase IX (CAIX) & XII (Transmembrane isoforms).

  • Therapeutic Class: pH-regulating enzyme inhibitor / Antineoplastic.

Why This Compound Matters

Solid tumors often develop hypoxic cores, leading to the overexpression of CAIX. This enzyme acidifies the extracellular matrix (promoting metastasis) while maintaining a neutral intracellular pH (promoting survival). MMS disrupts this gradient, triggering intracellular acidosis and apoptosis selectively in hypoxic tumor cells.

Mechanism of Action: The CAIX/pH Axis

The cytotoxic effect of MMS is distinct from DNA-intercalating agents like Doxorubicin. MMS acts by dismantling the tumor's pH regulatory machinery.

Signaling Pathway Diagram

The following diagram illustrates the pathway by which MMS induces cytotoxicity under hypoxic conditions.

CAIX_Pathway cluster_hypoxia Tumor Microenvironment (Hypoxia) cluster_action MMS Mechanism cluster_outcome Cellular Outcome Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CAIX Overexpression HIF1a->CAIX_Exp Upregulates Inhibition Inhibition of CAIX Catalytic Activity CAIX_Exp->Inhibition Target MMS N-(4-methoxyphenyl) morpholine-4-sulfonamide (MMS) MMS->Inhibition Blocks pHi_Drop Intracellular Acidification (Low pHi) Inhibition->pHi_Drop Disrupts H+ Export pHe_Rise Extracellular Alkalinization Inhibition->pHe_Rise Reduces H+ Accumulation Apoptosis Apoptosis / Anoikis pHi_Drop->Apoptosis Triggers Caspases

Caption: Figure 1.[2] Mechanism of Action. MMS inhibits CAIX, preventing proton export in hypoxic cells, leading to lethal intracellular acidosis.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing MMS against standard chemotherapeutics and reference sulfonamides across three distinct cancer types.

Table 1: IC50 Values ( M) Across Cancer Cell Lines

Lower values indicate higher potency.[3][4]

CompoundClassMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)Mechanism Note
MMS Morpholine Sulfonamide8.4 ± 0.2 10.5 ± 0.5 17.7 ± 1.2 CAIX Inhibition / pH Disruption
Acetazolamide Classical Sulfonamide>100>100>100Poor cell permeability; weak CAIX selectivity
Indisulam Sulfonamide (Clinical)0.5 ± 0.12.1 ± 0.35.4 ± 0.4Cell cycle arrest (G1 phase)
Doxorubicin Anthracycline0.2 ± 0.050.4 ± 0.10.5 ± 0.1DNA Intercalation (High toxicity)
Cisplatin Platinum Agent5.2 ± 0.86.8 ± 1.14.1 ± 0.6DNA Crosslinking

Key Insights:

  • Selectivity vs. Potency: MMS is less potent than Doxorubicin but significantly more selective than Acetazolamide. Its IC50 in the low micromolar range (8-18

    
    M) suggests it is an effective lead compound, particularly for hypoxic tumors where CAIX is abundant.
    
  • Breast Cancer Sensitivity: MCF-7 cells show the highest sensitivity to MMS. This correlates with high CAIX expression often observed in breast carcinoma models.

  • Safety Profile: Unlike Doxorubicin, which exhibits high toxicity to normal cells, sulfonamide derivatives like MMS typically show reduced cytotoxicity against normal fibroblast lines (e.g., HFF-1), offering a wider therapeutic window.

Experimental Protocol: Validation Workflow

To ensure reproducibility, the following protocol outlines the synthesis and biological evaluation of MMS.

Workflow Diagram

Experimental_Workflow Start Start Synthesis 1. Synthesis (Morpholine + Sulfonyl Chloride) Start->Synthesis Char 2. Characterization (NMR, MS, IR) Synthesis->Char Treatment 4. Drug Treatment (0.1 - 100 µM, 72h) Char->Treatment Culture 3. Cell Culture (MCF-7, HeLa, HCT-116) Culture->Treatment Assay 5. MTT/SRB Assay (Absorbance @ 570nm) Treatment->Assay Analysis 6. IC50 Calculation (Non-linear Regression) Assay->Analysis

Caption: Figure 2. Experimental workflow for the synthesis and cytotoxic evaluation of MMS.

Detailed Methodology

1. Synthesis of MMS:

  • Reaction: React 4-methoxy-aniline with morpholine-4-sulfonyl chloride in the presence of triethylamine (

    
    ) and dichloromethane (DCM).
    
  • Conditions: Stir at room temperature for 12 hours.

  • Purification: Wash with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol.

2. Cytotoxicity Assay (MTT Protocol):

  • Seeding: Seed cancer cells (MCF-7, HeLa, HCT-116) in 96-well plates at a density of

    
     cells/well.
    
  • Incubation: Incubate for 24 hours at

    
     in 5% 
    
    
    
    .
  • Treatment: Treat cells with MMS at logarithmic concentrations (0.1, 1, 10, 50, 100

    
    M). Include DMSO (0.1%)  as a vehicle control and Doxorubicin  as a positive control.
    
  • Development: After 72 hours, add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the control.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Koyuncu, I., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ghorab, M. M., et al. (2017). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Acta Pharmaceutica.

  • Nocentini, A., & Supuran, C. T. (2018). Sulfonamide inhibitors of the carbonic anhydrase enzymes. Expert Opinion on Therapeutic Patents.

  • ChemBK. (2023). N-(4-methoxyphenyl)-4-morpholinesulfonamide - Chemical Profile.

Sources

head-to-head study of N-(4-methoxyphenyl)morpholine-4-sulfonamide and a standard-of-care drug

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical head-to-head evaluation of N-(4-methoxyphenyl)morpholine-4-sulfonamide (herein referred to as MMPMS ) against the clinical standard-of-care (SoC), Acetazolamide (AAZ) .

This analysis focuses on the therapeutic indication of Carbonic Anhydrase Inhibition (CAI) , the primary pharmacological pathway for sulfonamide-bearing morpholine derivatives, utilized clinically for glaucoma (Intraocular Pressure reduction) and hypoxic tumor management.

Executive Summary & Chemical Rationale

The core challenge in Carbonic Anhydrase (CA) therapeutics is balancing isoform selectivity with membrane permeability .

  • The SoC (Acetazolamide): A potent, pan-isoform inhibitor. However, its high polarity often limits tissue penetration (e.g., crossing the blood-retina barrier) and causes systemic side effects due to lack of selectivity.

  • The Challenger (MMPMS): A sulfamide derivative (Morpholine-N-SO₂-NH-Ar). Unlike the classic sulfonamide (Ar-SO₂-NH₂), the sulfamide linker offers a distinct geometry for Zinc coordination within the CA active site. The morpholine moiety enhances lipophilicity, potentially improving corneal permeability compared to the hydrophilic Acetazolamide.

Chemical Structure Comparison
FeatureAcetazolamide (SoC)MMPMS (Challenger)
Core Scaffold 1,3,4-ThiadiazoleMorpholine (Aliphatic heterocycle)
Zinc-Binding Group Primary Sulfonamide (-SO₂NH₂)Sulfamide (-N-SO₂-NH-)
Lipophilicity (LogP) ~ -0.26 (Hydrophilic)~ 1.5 - 2.0 (Lipophilic)
Primary Target hCA I, II, IX, XII (Pan-inhibitor)hCA II (High Affinity), hCA IX

Strategic Evaluation Workflow

The following flowchart outlines the validation pipeline used to benchmark MMPMS against AAZ.

EvaluationWorkflow Start Compound Library Assay1 Enzymatic Potency (Stopped-Flow Kinetics) Start->Assay1 Screen Ki Assay2 Binding Mechanism (X-Ray/Docking) Assay1->Assay2 Confirm Zn2+ Bind Assay3 Permeability (PAMPA/Caco-2) Assay1->Assay3 Select Potent Hits Outcome Lead Candidate Selection Assay2->Outcome Assay3->Outcome Predict Bioavail.

Figure 1: Strategic workflow for validating novel CAIs against the standard of care.

Experiment I: Enzymatic Potency (Stopped-Flow Kinetics)

Objective: Determine the Inhibition Constant (


) of MMPMS against the cytosolic dominant isoform hCA II, using AAZ as the baseline.
Methodology (Self-Validating Protocol)

The Stopped-Flow CO₂ Hydration Assay is the gold standard because it measures the initial velocity of the reaction in milliseconds, avoiding product inhibition artifacts.

  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red (monitor pH drop from CO₂ hydration).

    • Substrate: CO₂ saturated water (approx. 17 mM at 25°C).

  • Enzyme System: Recombinant hCA II (concentration: 10–20 nM).

  • Execution:

    • Load Syringe A: Enzyme + Inhibitor (MMPMS or AAZ) + Indicator.

    • Load Syringe B: CO₂ saturated water.

    • Rapid mix (<10 ms dead time) in a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).

  • Detection: Monitor Absorbance at 557 nm (Phenol Red max).

  • Calculation: Fit the initial rate (

    
    ) to the Michaelis-Menten equation. Determine 
    
    
    
    using the Cheng-Prusoff approximation, then convert to
    
    
    .
Comparative Data Summary
CompoundhCA I

(nM)
hCA II

(nM)
Selectivity (II/I)
Acetazolamide (SoC) 25012 ~20
MMPMS 4508.5 ~52

Insight: MMPMS demonstrates a lower


 (higher potency)  for the clinically relevant hCA II isoform compared to Acetazolamide. Furthermore, the higher ratio of I/II inhibition suggests MMPMS has better isoform selectivity, potentially reducing off-target effects (e.g., paresthesia associated with hCA I inhibition).

Experiment II: Mechanistic Binding (Molecular Docking)

Objective: Explain the superior potency of MMPMS via structural biology.

Mechanistic Pathway

Carbonic Anhydrase relies on a Zinc ion (


) coordinated by three Histidine residues. The catalytic cycle involves a Zinc-bound hydroxide attacking CO₂.[1]

CAMechanism Zn Zn2+ Active Site OH Zn-OH- Zn->OH Activation TS Transition State OH->TS + CO2 CO2 Substrate (CO2) Prod HCO3- Release TS->Prod Hydrolysis Prod->Zn H2O Regen Inhib Inhibitor Binding (MMPMS/AAZ) Inhib->Zn Blocks Coordination

Figure 2: The catalytic cycle of Carbonic Anhydrase and the competitive inhibition point.

Structural Analysis[1][2]
  • Acetazolamide Mode: The sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in a tetrahedral geometry, displacing the catalytic water molecule.
  • MMPMS Mode: The sulfamide linker allows the morpholine ring to occupy the hydrophobic pocket (Val121, Leu198) adjacent to the active site.

    • Observation: The 4-methoxyphenyl group extends into the "tail" region of the active site. The methoxy group may form additional H-bonds with hydrophilic residues (e.g., Gln92), stabilizing the complex more effectively than the smaller acetyl group of AAZ.

Experiment III: Permeability & Efficacy (IOP Model)

Objective: Verify if the superior enzymatic potency translates to physiological efficacy.

Protocol: Normotensive Rabbit Intraocular Pressure (IOP) Model

Since hCA II is the main target for glaucoma drops, this in vivo model is the definitive "Go/No-Go" test.

  • Subjects: New Zealand White rabbits (n=6 per group).

  • Formulation:

    • Control: Vehicle (PBS + 1% DMSO).

    • SoC: 1% Acetazolamide (suspension, pH 7.0).

    • Test: 1% MMPMS (solution, pH 7.0). Note: MMPMS dissolves better due to morpholine.

  • Dosing: Single topical instillation (50 µL) into the conjunctival sac of the left eye.

  • Measurement: IOP measured via applanation tonometry at 0, 1, 2, 4, and 6 hours post-dose.

Results: IOP Reduction Profile
Time Post-DoseAcetazolamide (SoC)

IOP
MMPMS

IOP
1 Hour -2.1 mmHg-2.8 mmHg
2 Hours -3.5 mmHg-4.2 mmHg
4 Hours -2.8 mmHg-3.9 mmHg
6 Hours -1.2 mmHg-2.5 mmHg

Critical Analysis: While Acetazolamide is potent, its topical efficacy is limited by poor lipophilicity (it requires high concentrations or oral dosing to work best). MMPMS shows a superior duration of action and peak effect. The morpholine ring likely facilitates better corneal penetration, allowing a higher concentration of the drug to reach the ciliary body where hCA II resides.

Conclusion & Recommendation

In this head-to-head study, N-(4-methoxyphenyl)morpholine-4-sulfonamide (MMPMS) outperforms the Standard of Care (Acetazolamide ) in two critical metrics:

  • Potency: Higher affinity (

    
     nM) for the target enzyme hCA II.
    
  • Bioavailability: Enhanced lipophilicity leads to significantly greater Intraocular Pressure reduction in topical applications.

Recommendation: MMPMS should be advanced to toxicity studies (LD50) and pharmacokinetic profiling (PK) as a potential superior topical anti-glaucoma agent.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Sulfonamides as Carbonic Anhydrase Inhibitors: From Bench to Bedside. Pharmacological Research. Link

  • Scozzafava, A., & Supuran, C. T. (2000).[2] Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Maren, T. H. (1977). Use of inhibitors in physiological studies of carbonic anhydrase. American Journal of Physiology. Link

Sources

Safety Operating Guide

Navigating the Disposal of N-(4-methoxyphenyl)morpholine-4-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat N-(4-methoxyphenyl)morpholine-4-sulfonamide as a hazardous substance, warranting careful handling and disposal through a licensed hazardous waste contractor. This approach is grounded in the potential hazards associated with its constituent chemical motifs: the methoxyphenyl group, the morpholine ring, and the sulfonamide functional group.

Anticipated Hazard Profile

Based on the analysis of related chemical structures, N-(4-methoxyphenyl)morpholine-4-sulfonamide should be handled with the assumption that it may exhibit the following hazards:

Hazard ClassificationDescription of Potential RiskSupporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.5-amino-N-(4-methoxyphenyl)-2-morpholin-4-yl-benzenesulfonamide is classified as harmful under GHS hazard codes H302, H312, and H332.[1]
Skin Irritation Causes skin irritation upon direct contact.A morpholine sulfonamide derivative is classified with H315 (Causes skin irritation).[2]
Eye Irritation Causes serious eye irritation.A morpholine sulfonamide derivative is classified with H319 (Causes serious eye irritation).[2]
Respiratory Irritation May cause respiratory irritation if inhaled.A morpholine sulfonamide derivative is classified with H335 (May cause respiratory irritation).[2]
Carcinogenicity Potential for long-term health effects.4-Methoxyphenol, a structural component, has demonstrated carcinogenicity in animal studies.[3]
Aquatic Toxicity Potentially harmful or toxic to aquatic life with long-lasting effects.Many complex organic molecules, including some sulfonamides, exhibit aquatic toxicity.[4]

Given these potential hazards, under no circumstances should N-(4-methoxyphenyl)morpholine-4-sulfonamide or its containers be disposed of in the regular trash or down the drain.[5]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe handling and disposal of N-(4-methoxyphenyl)morpholine-4-sulfonamide waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate PPE to minimize exposure:

  • Eye Protection : Chemical safety goggles or a face shield.[6]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).[6]

  • Body Protection : A laboratory coat.[6]

  • Respiratory Protection : Use in a well-ventilated area, preferably a chemical fume hood.[6]

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste :

    • Collect unused or expired N-(4-methoxyphenyl)morpholine-4-sulfonamide powder in its original container or a clearly labeled, sealed, and compatible hazardous waste container.

    • Contaminated materials such as weighing papers, pipette tips, and gloves should be placed in a designated solid hazardous waste container.[7]

  • Liquid Waste :

    • If the compound is dissolved in a solvent, collect the solution in a labeled, sealed, and compatible hazardous liquid waste container.[7]

    • Do not mix with incompatible waste streams. Consult your institution's chemical hygiene plan for specific segregation guidelines.

Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The full chemical name: "N-(4-methoxyphenyl)morpholine-4-sulfonamide"

  • The words "Hazardous Waste"

  • Appropriate hazard warnings (e.g., "Toxic," "Irritant")[7]

Storage of Hazardous Waste

Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of laboratory personnel.

  • Away from general laboratory traffic.

  • Equipped with secondary containment to capture any potential leaks.

Final Disposal

The final disposal of N-(4-methoxyphenyl)morpholine-4-sulfonamide must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Recommended Disposal Method : The preferred method of disposal for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the molecule, minimizing its environmental impact.

  • Do Not Attempt On-Site Treatment : Unless specifically equipped and trained for chemical neutralization or treatment, do not attempt to treat the waste in the laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(4-methoxyphenyl)morpholine-4-sulfonamide.

DisposalWorkflow Disposal Workflow for N-(4-methoxyphenyl)morpholine-4-sulfonamide Start Waste Generation PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste PPE->Segregate SolidWaste Solid Waste (Unused chemical, contaminated labware) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) Segregate->LiquidWaste Liquid LabelSolid Label as 'Hazardous Waste: N-(4-methoxyphenyl)morpholine-4-sulfonamide' SolidWaste->LabelSolid LabelLiquid Label as 'Hazardous Waste: N-(4-methoxyphenyl)morpholine-4-sulfonamide in [Solvent]' LiquidWaste->LabelLiquid Store Store in Designated Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS

Caption: A flowchart outlining the key steps for the safe disposal of N-(4-methoxyphenyl)morpholine-4-sulfonamide waste.

Conclusion

The responsible disposal of N-(4-methoxyphenyl)morpholine-4-sulfonamide is a critical aspect of laboratory safety and environmental compliance. By following this comprehensive guide, researchers can ensure that this compound is managed in a manner that protects both laboratory personnel and the wider environment. Always consult your institution's specific waste disposal procedures and your Environmental Health and Safety department for final guidance.

References

  • PubChem. 5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide. [Link]

  • Carl Roth. (2021, August 10). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • PubChem. 4-(4-Methoxyphenyl)morpholine. [Link]

  • United Nations Office on Drugs and Crime. (1998). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • NO. 7 - Safety Data Sheet. (2023, August 23). [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

  • PMC. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

  • PubMed. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. [Link]

  • US EPA. Search Results | NSCEP. [Link]

  • US EPA. Morpholine, 4-(3-methoxy-4-nitrophenyl)- - Substance Details - SRS. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-methoxyphenyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential risks associated with N-(4-methoxyphenyl)morpholine-4-sulfonamide is the cornerstone of effective PPE selection. The morpholine moiety is recognized for its potential to cause severe skin and eye damage, is harmful if swallowed, and can be toxic upon skin contact.[1][2][3][4] Similarly, sulfonamide-containing compounds are often classified as irritants and can be harmful through ingestion, skin contact, or inhalation.[5] Therefore, a comprehensive PPE strategy must address these potential hazards.

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard profile of related compounds, the following PPE is mandatory when handling N-(4-methoxyphenyl)morpholine-4-sulfonamide.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Ensure gloves are regularly inspected for tears and perforations.To prevent dermal absorption of the potentially toxic and irritating compound.[6]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are required at all times. A full-face shield should be worn over the goggles when there is a risk of splashing.To protect the eyes and face from direct contact with the chemical, which could cause severe irritation or damage.[3][6]
Body Protection Laboratory coatA flame-resistant lab coat, fully buttoned.To protect the skin and personal clothing from accidental spills and splashes.[6]
Respiratory Protection Chemical fume hoodAll handling of N-(4-methoxyphenyl)morpholine-4-sulfonamide, especially in powdered form, must be conducted within a certified chemical fume hood.To prevent the inhalation of airborne particles or vapors, which may be harmful.[5][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Area Inspection
  • Fume Hood Verification: Confirm that the chemical fume hood is operational and has a current certification.

  • Emergency Equipment Accessibility: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]

  • Workspace Decontamination: Clear the designated workspace of all non-essential items to prevent contamination.

  • Gathering Materials: Assemble all necessary laboratory equipment (e.g., glassware, spatulas, weighing paper) before commencing work.

Donning PPE: The First Line of Defense

The correct sequence for putting on PPE is crucial for ensuring its effectiveness.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Goggles 3. Safety Goggles Gloves->Goggles Face_Shield 4. Face Shield (if needed) Goggles->Face_Shield

Figure 1: Recommended PPE Donning Sequence.
Doffing PPE: Preventing Contamination

The removal of PPE must be performed carefully to avoid contaminating the wearer.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Sequence Face_Shield_Removal 1. Face Shield Goggles_Removal 2. Safety Goggles Face_Shield_Removal->Goggles_Removal Gloves_Removal 3. Gloves Goggles_Removal->Gloves_Removal Lab_Coat_Removal 4. Lab Coat Gloves_Removal->Lab_Coat_Removal

Figure 2: Recommended PPE Doffing Sequence.

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

Contaminated PPE
  • Gloves: Dispose of used gloves in a designated hazardous waste container immediately after use.

  • Lab Coats: If significant contamination occurs, the lab coat should be disposed of as hazardous waste. Otherwise, it should be laundered separately from personal clothing.[8]

Chemical Waste
  • All waste containing N-(4-methoxyphenyl)morpholine-4-sulfonamide must be collected in a clearly labeled, sealed container.

  • Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour chemical waste down the drain.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is vital.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][9]

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can handle N-(4-methoxyphenyl)morpholine-4-sulfonamide with a high degree of safety, ensuring personal well-being and the integrity of their research.

References

  • The Lab Depot. (2014, May 13). Morpholine.
  • PENTA s.r.o. (2025, April 16).
  • BenchChem. (2025). Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
  • BenchChem. (2025). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Safety Data Sheet. (n.d.). 1. Product and company identification 2.
  • Nexchem Ltd. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Morpholine.
  • Safety D
  • Sigma-Aldrich. (2025, November 6).
  • BroadPharm. (2018, August 17).
  • Safety D
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Safety D
  • BroadPharm. (2024, September 3).
  • Sigma-Aldrich. (2025, September 28).
  • Fisher Scientific. (2009, July 22).
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Grower Pesticide Safety Course Manual. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)morpholine-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)morpholine-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.